Praseodymium hydroxide
Description
Structure
2D Structure
Properties
IUPAC Name |
praseodymium(3+);trihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O.Pr/h3*1H2;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGIGTLMMBTXIY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O3Pr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936978 | |
| Record name | Praseodymium trihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.930 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16469-16-2 | |
| Record name | Praseodymium trihydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praseodymium hydroxide (Pr(OH)3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium hydroxide (Pr(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium trihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Praseodymium trihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Formula and Structure of Praseodymium (III) Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of praseodymium (III) hydroxide (B78521), focusing on its chemical formula, crystal structure, synthesis protocols, and key characterization data. The information is intended to support research and development activities where the precise control and understanding of this lanthanide compound are critical.
Chemical Identity and Physical Properties
Praseodymium (III) hydroxide is an inorganic compound featuring the praseodymium cation in its +3 oxidation state. It typically presents as a light green, gelatinous solid or powder.[1][2] It is practically insoluble in water but readily dissolves in acidic solutions to form corresponding praseodymium (III) salts.[2][3]
Chemical Formula: Pr(OH)₃[3]
| Property | Value |
| Molar Mass | 191.932 g/mol [3] |
| Appearance | Green / Light Green Solid[2][3] |
| Solubility in Water | Virtually Insoluble[3] |
| Solubility Product (Ksp) | 3.39 × 10⁻²⁴[3] |
| Decomposition Temperature | ~220 °C[1] |
Crystallographic Structure
Praseodymium (III) hydroxide most commonly crystallizes in a hexagonal crystal system, isostructural with other light lanthanide hydroxides. This structure is characterized by a nine-coordinate praseodymium ion. An alternative monoclinic phase has also been computationally identified, suggesting the possibility of polymorphism.
Hexagonal Structure (P6₃/m)
The stable and most frequently reported structure for Pr(OH)₃ is hexagonal, belonging to the P6₃/m space group. In this configuration, each Pr³⁺ ion is coordinated to nine hydroxide ions, forming a tricapped trigonal prismatic geometry.
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P6₃/m (No. 176) |
| Lattice Parameters | a = 6.47 Å |
| c = 3.76 Å | |
| α = 90°, β = 90°, γ = 120° | |
| Pr³⁺ Coordination | 9-coordinate |
| Pr-O Bond Lengths | 3 x 2.52 Å, 6 x 2.54 Å |
| O-H Bond Length | 0.97 Å |
Data sourced from the Materials Project (ID: mp-625447).
Monoclinic Structure (Pm)
A monoclinic phase with the space group Pm has also been described. In this structure, there are two distinct Pr³⁺ sites, both of which are in a 9-coordinate geometry with oxygen atoms.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Pm (No. 6) |
| Lattice Parameters | a = 6.56 Å |
| b = 3.77 Å | |
| c = 6.60 Å | |
| α = 90°, β = 119.21°, γ = 90° | |
| Pr-O Bond Distances | 2.53 - 2.66 Å |
Data sourced from the Materials Project (ID: mp-625452).[4]
Caption: Coordination of Pr³⁺ in Hexagonal Pr(OH)₃.
Experimental Protocols
Synthesis of Pr(OH)₃ Nanorods via Hydrothermal Method
This protocol is adapted from a demonstrated method for synthesizing analogous lanthanide hydroxide nanostructures and is suitable for producing crystalline Pr(OH)₃ nanorods.
Materials:
-
Praseodymium (III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Absolute ethanol
Procedure:
-
Precursor Preparation: Prepare a 50 mL aqueous solution of 0.01 M Pr(NO₃)₃.
-
pH Adjustment: While stirring, slowly add 3 M NaOH solution dropwise to the praseodymium nitrate solution until a stable pH of 10 is achieved. A gelatinous precipitate will form.
-
Hydrothermal Reaction: Transfer the resulting suspension into a 100 mL Teflon-lined stainless-steel autoclave. Fill the autoclave to no more than 80% of its total volume with deionized water.
-
Heating: Seal the autoclave tightly and heat it in an oven at 180 °C for 20 hours.
-
Cooling: Allow the autoclave to cool down to room temperature naturally.
-
Product Recovery: Collect the precipitate by filtration.
-
Washing: Wash the product thoroughly, first with deionized water and then with absolute ethanol, to remove any unreacted reagents and byproducts.
-
Drying: Dry the final product in an oven at 80 °C for 12 hours.
Characterization Methods
X-Ray Diffraction (XRD):
-
Instrument: Standard powder diffractometer (e.g., Rigaku/Max-3A).
-
Radiation: CuKα (λ = 1.5418 Å).
-
Operating Parameters: 40 kV voltage and 40 mA current.
-
Analysis: The resulting diffraction pattern is compared with standard JCPDS cards for hexagonal Pr(OH)₃ to confirm phase purity and crystallinity. Rietveld refinement can be employed for detailed structural analysis.
Electron Microscopy (SEM/TEM):
-
Instrument: Field Emission Scanning Electron Microscope (e.g., JEOL JSM-6330F) or Transmission Electron Microscope.
-
SEM Operating Parameters: A beam energy of 10.00 kV is typically sufficient.
-
Purpose: To analyze the morphology, particle size, and dimensions (e.g., diameter and length of nanorods) of the synthesized material.
Workflow and Reaction Diagrams
Caption: Hydrothermal Synthesis Workflow for Pr(OH)₃ Nanorods.
This guide consolidates critical data and methodologies concerning praseodymium (III) hydroxide, providing a foundational resource for its application and study in advanced materials and chemical synthesis.
References
Introduction to Praseodymium Hydroxide Solubility
An In-depth Technical Guide to the Solubility Product (Ksp) of Praseodymium Hydroxide (B78521)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of praseodymium hydroxide, Pr(OH)₃. It includes tabulated quantitative data, detailed experimental protocols for Ksp determination, and visualizations of the underlying chemical principles and experimental workflows. This document is intended to serve as a critical resource for professionals in research, science, and drug development who require precise data and methodologies related to the aqueous solubility of praseodymium compounds.
This compound, Pr(OH)₃, is a sparingly soluble inorganic compound.[1][2] Like other rare earth hydroxides, its low solubility in aqueous solutions is a key characteristic.[2] The solubility product constant (Ksp) is a critical parameter that quantitatively describes the equilibrium between the solid this compound and its constituent ions in a saturated solution. The dissolution equilibrium is represented by the following equation:
Pr(OH)₃(s) ⇌ Pr³⁺(aq) + 3OH⁻(aq)
The Ksp expression for this equilibrium is:
Ksp = [Pr³⁺][OH⁻]³
A smaller Ksp value indicates lower solubility.[3] The Ksp of this compound is of significant interest in various fields, including materials science, geochemistry, and pharmacology, where the controlled precipitation or dissolution of praseodymium compounds is essential.
Quantitative Data: Solubility Product of this compound
The solubility product of this compound has been determined and is reported in various chemical handbooks and databases. The accepted value at standard conditions (25 °C) is presented in the table below.
| Compound Name | Chemical Formula | Solubility Product (Ksp) at 25°C |
| This compound | Pr(OH)₃ | 3.39 x 10⁻²⁴ |
This value is consistently reported across multiple reliable sources.
Experimental Protocols for Ksp Determination
The determination of the Ksp for a sparingly soluble hydroxide like this compound typically involves preparing a saturated solution and then measuring the concentration of one of its ions. Titration is a common and effective method for this purpose.[4][5][6]
General Principle: Titration of a Saturated Solution
The fundamental principle involves the titration of a known volume of a saturated this compound solution with a standardized strong acid, such as hydrochloric acid (HCl). The acid neutralizes the hydroxide ions (OH⁻) present in the solution. By determining the concentration of OH⁻ ions at equilibrium, the concentration of Pr³⁺ ions can be calculated based on the stoichiometry of the dissolution reaction, and subsequently, the Ksp can be determined.
Detailed Experimental Protocol: Potentiometric Titration
This protocol outlines a potentiometric titration method for the determination of the Ksp of this compound. Potentiometric titration allows for a precise determination of the equivalence point by monitoring the pH of the solution as the titrant is added.
Materials and Reagents:
-
Praseodymium(III) nitrate (B79036) (Pr(NO₃)₃) or another soluble praseodymium salt
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.01 M)
-
Deionized water, boiled to remove dissolved CO₂
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret, pipettes, and volumetric flasks
-
Filtration apparatus (e.g., Buchner funnel and filter paper or a syringe filter)
Procedure:
-
Preparation of this compound Precipitate:
-
Dissolve a known amount of praseodymium(III) nitrate in deionized water to create a solution of approximately 0.1 M.
-
Slowly add a stoichiometric excess of standardized NaOH solution while stirring to precipitate this compound: Pr(NO₃)₃(aq) + 3NaOH(aq) → Pr(OH)₃(s) + 3NaNO₃(aq)
-
Continue stirring the suspension for an extended period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached between the solid and the dissolved ions.
-
-
Preparation of the Saturated Solution:
-
Filter the this compound suspension to separate the solid from the supernatant.
-
Wash the precipitate with small portions of deionized water to remove any excess soluble ions.
-
Transfer the solid this compound to a clean flask and add deionized water. Stir the mixture vigorously for several hours to create a saturated solution.
-
Allow the solid to settle, and then carefully filter a portion of the supernatant. This filtrate is the saturated solution of this compound.
-
-
Potentiometric Titration:
-
Accurately pipette a known volume (e.g., 50.00 mL) of the saturated this compound solution into a beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Fill a buret with the standardized HCl solution.
-
Record the initial pH of the saturated solution.
-
Add the HCl titrant in small increments (e.g., 0.5 mL), recording the pH after each addition. As the equivalence point is approached (indicated by a rapid change in pH), reduce the increment size (e.g., 0.1 mL) to obtain a more precise determination.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point from the graph. This is the point of steepest inflection. A first or second derivative plot can be used for a more accurate determination.
-
At the equivalence point, the moles of H⁺ added are equal to the moles of OH⁻ initially present in the sample of the saturated solution. moles of OH⁻ = M_HCl × V_HCl (at equivalence point)
-
Calculate the concentration of OH⁻ in the saturated solution: [OH⁻] = (moles of OH⁻) / V_sample
-
From the stoichiometry of the dissolution of Pr(OH)₃, the concentration of Pr³⁺ is one-third of the OH⁻ concentration: [Pr³⁺] = [OH⁻] / 3
-
Calculate the solubility product constant (Ksp): Ksp = [Pr³⁺][OH⁻]³
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound solubility and its experimental determination.
Caption: Dissolution and precipitation equilibrium of this compound.
Caption: Experimental workflow for Ksp determination by potentiometric titration.
References
- 1. Praseodymium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 2. Rare Earth Hydroxide - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. employees.oneonta.edu [employees.oneonta.edu]
- 5. rmfabicon.wordpress.com [rmfabicon.wordpress.com]
- 6. haslag.us [haslag.us]
A Comprehensive Technical Guide to the Thermal Decomposition of Praseodymium Hydroxide to Praseodymium(III,IV) Oxide (Pr₆O₁₁)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the thermal decomposition of praseodymium hydroxide (B78521) (Pr(OH)₃) into the mixed-valence oxide, Pr₆O₁₁. The document provides a thorough overview of the synthesis of the precursor material, the multi-step decomposition process, and the characterization of the intermediate and final products. This information is critical for professionals requiring precise control over the synthesis of praseodymium-based materials for applications in catalysis, ceramics, and as additives in various advanced materials.
Introduction
Praseodymium oxides are of significant interest due to their versatile electronic and catalytic properties, stemming from the ability of praseodymium to exist in multiple oxidation states (Pr³⁺ and Pr⁴⁺). The most stable oxide at ambient conditions is Pr₆O₁₁, a mixed-valence compound. A common and reliable method for synthesizing Pr₆O₁₁ is through the thermal decomposition of praseodymium hydroxide, Pr(OH)₃. This process involves a series of well-defined thermal events, including dehydration and oxidation, which must be carefully controlled to obtain the desired phase and morphology of the final product. This guide provides a comprehensive overview of the synthesis of the Pr(OH)₃ precursor and its subsequent thermal conversion to Pr₆O₁₁.
Synthesis of this compound Precursor
The morphology and particle size of the final Pr₆O₁₁ are significantly influenced by the characteristics of the initial Pr(OH)₃ precursor. Two primary methods for the synthesis of Pr(OH)₃ are precipitation and hydrothermal synthesis.
Precipitation Method
The precipitation method is a straightforward and widely used technique for the synthesis of this compound. This method involves the reaction of a soluble praseodymium salt, typically praseodymium nitrate (B79036) (Pr(NO₃)₃), with a basic solution to precipitate Pr(OH)₃.
Experimental Protocol: Precipitation of Pr(OH)₃
-
Preparation of Precursor Solution: Dissolve a stoichiometric amount of praseodymium nitrate hexahydrate (Pr(NO₃)₃·6H₂O) in deionized water to create a solution with a concentration typically in the range of 0.1 M to 0.5 M.
-
Precipitation: While vigorously stirring the praseodymium nitrate solution, slowly add a precipitating agent such as a 1 M to 3 M solution of sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH) dropwise. The addition is continued until the pH of the solution reaches a value between 10 and 12.5, leading to the formation of a light green precipitate of Pr(OH)₃.[1]
-
Aging: The resulting suspension is then aged, either at room temperature or a slightly elevated temperature (e.g., 60-80 °C), for a period of several hours to a full day. This aging process allows for the crystallization and growth of the Pr(OH)₃ particles. A simple room-temperature aging process has been shown to produce Pr(OH)₃ nanorods.[2]
-
Washing: The precipitate is then separated from the solution by centrifugation or filtration. To remove any unreacted reagents and byproducts, the precipitate is washed multiple times with deionized water and subsequently with ethanol (B145695).
-
Drying: The final product is dried in an oven at a temperature of 60-80 °C for several hours to obtain a fine powder of Pr(OH)₃.
Hydrothermal Method
The hydrothermal method offers greater control over the crystallinity, morphology, and size of the resulting Pr(OH)₃ nanostructures, particularly for producing well-defined nanorods.[3][4] This technique involves the crystallization of the hydroxide from an aqueous solution under high temperature and pressure.
Experimental Protocol: Hydrothermal Synthesis of Pr(OH)₃ Nanorods [1]
-
Preparation of Precursor Solution: Dissolve 0.5 g of praseodymium(III,IV) oxide (Pr₆O₁₁) or praseodymium(III) oxide (Pr₂O₃) in a 10% nitric acid solution.
-
Precipitation: Add a 10% potassium hydroxide (KOH) solution dropwise to the praseodymium nitrate solution with stirring to form a light green colloidal precipitate. Adjust the final pH of the suspension to approximately 12.5.
-
Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless steel autoclave. The autoclave is then sealed and heated to a temperature between 120 °C and 180 °C for a duration of 16 to 20 hours.[1]
-
Cooling and Collection: After the hydrothermal treatment, the autoclave is allowed to cool down to room temperature naturally. The precipitate is collected by filtration.
-
Washing and Drying: The collected product is washed thoroughly with distilled water and absolute ethanol to remove any remaining ions and then dried in an oven at 80 °C.
Thermal Decomposition of Pr(OH)₃ to Pr₆O₁₁
The thermal decomposition of this compound to Pr₆O₁₁ is a multi-step process that can be effectively monitored using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process involves the initial dehydration of Pr(OH)₃ to form praseodymium oxyhydroxide (PrOOH), followed by further dehydroxylation and oxidation to form various praseodymium oxides, ultimately leading to the stable Pr₆O₁₁ phase at higher temperatures.
The decomposition pathway can be summarized as follows:
Pr(OH)₃ → PrOOH → PrOₓ → Pr₆O₁₁
The exact nature of the intermediate oxide phases (PrOₓ) and the temperatures at which these transitions occur are dependent on the heating rate and the composition of the surrounding atmosphere (e.g., air or an inert gas like nitrogen or argon).
Quantitative Thermal Analysis Data
The following tables summarize the key thermal events observed during the decomposition of Pr(OH)₃ under different atmospheric conditions. It is important to note that the specific temperatures can vary depending on experimental parameters such as heating rate and sample characteristics.
Table 1: Thermal Decomposition of Pr(OH)₃ in an Air Atmosphere
| Temperature Range (°C) | Mass Loss (%) | Associated Process | Intermediate/Final Product |
| 200 - 400 | ~4.7 | Dehydration of Pr(OH)₃ to PrOOH | PrOOH |
| 400 - 600 | Variable | Decomposition of PrOOH and oxidation | Mixture of praseodymium oxides (e.g., PrO₂, Pr₆O₁₁) |
| > 600 | - | Crystallization and stabilization | Pr₆O₁₁ |
Note: The decomposition in air is a complex process involving simultaneous dehydration and oxidation, making it difficult to isolate distinct mass loss steps for the formation of intermediate oxides.
Table 2: Thermal Decomposition of Pr(OH)₃ in an Inert Atmosphere (e.g., Nitrogen)
| Temperature Range (°C) | Mass Loss (%) | Associated Process | Intermediate/Final Product |
| 250 - 450 | ~4.7 | Dehydration of Pr(OH)₃ to PrOOH | PrOOH |
| 450 - 700 | ~2.3 | Decomposition of PrOOH | Pr₂O₃ (initially) |
| > 700 (upon cooling in air) | Gain | Oxidation of Pr₂O₃ | Pr₆O₁₁ |
Note: In an inert atmosphere, the initial decomposition product after the PrOOH stage is typically the sesquioxide, Pr₂O₃. The formation of Pr₆O₁₁ occurs upon subsequent exposure to an oxidizing atmosphere at elevated temperatures.
Intermediate Phases
During the thermal decomposition of this compound, several intermediate praseodymium oxide phases can be formed, particularly in an oxidizing atmosphere. The stability of these phases is highly dependent on temperature and oxygen partial pressure. Some of the commonly reported intermediate phases include:
-
PrO₂ (Praseodymium Dioxide): A fluorite cubic structure.
-
Pr₉O₁₆
-
Pr₇O₁₂
One study observed the formation of a mixture of PrO₂ and Pr₆O₁₁ at 500 °C, Pr₉O₁₆ at 650 °C, and Pr₇O₁₂ at 760 °C and higher temperatures when starting from a material containing Pr(OH)₃.[5]
Experimental Methodologies for Characterization
To fully characterize the precursor, intermediates, and final product, a combination of analytical techniques is employed.
Thermogravimetric and Differential Thermal Analysis (TGA-DTA)
TGA-DTA is essential for determining the thermal stability and decomposition pathway of Pr(OH)₃.
Typical Experimental Parameters:
-
Instrument: A simultaneous TGA-DTA thermal analyzer.
-
Sample Mass: 5-20 mg.
-
Crucible: Alumina or platinum crucibles are commonly used.
-
Atmosphere: The analysis can be performed in a dynamic atmosphere of either air or an inert gas (e.g., nitrogen, argon) with a typical flow rate of 20-50 mL/min.
-
Heating Rate: A constant heating rate, typically in the range of 5-20 °C/min, is applied.[6]
-
Temperature Range: From room temperature up to 1000-1400 °C.[7]
X-ray Diffraction (XRD)
XRD is the primary technique for identifying the crystalline phases present at different stages of the thermal decomposition.
Typical Experimental Parameters:
-
Instrument: A powder X-ray diffractometer.
-
X-ray Source: Commonly Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): Typically from 10° to 80°.
-
Scan Speed/Step Size: A continuous scan with a speed of 1-4°/min or a step scan with a step size of 0.01-0.05° and a dwell time of 1-5 seconds per step.
-
Data Analysis: The obtained diffraction patterns are compared with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD) database to identify the crystalline phases. For instance, the standard pattern for cubic Pr₆O₁₁ is JCPDS card no. 00-042-1121.[8]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in the material, which is particularly useful for monitoring the removal of hydroxyl groups during the decomposition process.
Typical Experimental Parameters:
-
Instrument: A Fourier-transform infrared spectrometer.
-
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the powder.
-
Spectral Range: Typically in the mid-infrared region, from 4000 to 400 cm⁻¹.
-
Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.
-
Analysis: The disappearance of the broad absorption band around 3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxide groups, and the appearance of characteristic Pr-O stretching vibrations in the lower wavenumber region (below 700 cm⁻¹) are monitored.[7]
Visualizing the Process
Experimental Workflow
The overall experimental workflow, from precursor synthesis to the characterization of the final Pr₆O₁₁ product, can be visualized as a logical sequence of steps.
Caption: Experimental workflow for the synthesis and characterization of Pr₆O₁₁.
Signaling Pathway of Thermal Decomposition
The transformation from this compound to the final oxide product involves a series of phase transitions driven by increasing temperature.
Caption: Thermal decomposition pathway of Pr(OH)₃ to Pr₆O₁₁.
Conclusion
The thermal decomposition of this compound is a reliable and controllable method for the synthesis of Pr₆O₁₁. A thorough understanding of the synthesis parameters for the Pr(OH)₃ precursor and the conditions of the subsequent thermal treatment is essential for obtaining a final product with the desired phase purity, crystallinity, and morphology. The experimental protocols and characterization techniques detailed in this guide provide a comprehensive framework for researchers and scientists working with praseodymium-based materials. The quantitative data and visual representations of the process workflows offer a practical reference for the successful synthesis and analysis of Pr₆O₁₁.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis of this compound (Pr(OH)3) and praseodymium oxide (Pr6O11) nanorods via room temperature aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. py.itc.uji.es [py.itc.uji.es]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. "Thermal Decomposition Behavior of Praseodymium Oxides, Hydroxides, and" by Becky L. Treu, William Fahrenholtz et al. [scholarsmine.mst.edu]
- 8. researchgate.net [researchgate.net]
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Praseodymium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of praseodymium hydroxide (B78521), Pr(OH)₃. The information presented herein is crucial for understanding the material's fundamental properties and behavior, which is essential for its application in various scientific and technological fields, including materials science and potentially as a precursor in the synthesis of other praseodymium-containing compounds.
Crystallographic Data of Praseodymium Hydroxide
This compound primarily crystallizes in a hexagonal system, although a monoclinic phase has also been reported. The hexagonal structure is the most commonly observed and well-characterized polymorph.
Hexagonal this compound
The hexagonal form of Pr(OH)₃ adopts the UCl₃-type structure with the space group P6₃/m.[1][2][3] This structure is characterized by a nine-coordinate praseodymium ion.
Table 1: Crystallographic Data for Hexagonal Pr(OH)₃ [1]
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P6₃/m (No. 176) |
| Lattice Parameters | a = 6.47 Å, c = 3.76 Å |
| α = 90°, β = 90°, γ = 120° | |
| Unit Cell Volume | 136.31 ų |
| Density | 4.68 g/cm³ |
| Z (Formula units per cell) | 2 |
Table 2: Atomic Coordinates and Wyckoff Positions for Hexagonal Pr(OH)₃ [1]
| Atom | Wyckoff Position | x | y | z |
| Pr | 2c | 1/3 | 2/3 | 1/4 |
| O | 6h | 0.308959 | 0.918207 | 3/4 |
| H | 6h | 0.140437 | 0.865551 | 3/4 |
In this structure, the Pr³⁺ ion is coordinated to nine oxygen atoms, forming a tricapped trigonal prism. The Pr-O bond distances are not all equivalent, with three shorter bonds and six longer ones.[1]
Table 3: Selected Bond Distances for Hexagonal Pr(OH)₃ [1]
| Bond | Distance (Å) |
| Pr-O (x3) | 2.52 |
| Pr-O (x6) | 2.54 |
| O-H | 0.97 |
Monoclinic this compound
A less common, monoclinic polymorph of Pr(OH)₃ has also been identified, crystallizing in the Pm space group.[4] This structure exhibits a more complex arrangement with multiple inequivalent sites for the praseodymium, oxygen, and hydrogen atoms. The Pr³⁺ ions in this structure are also in a nine-coordinate geometry.[4]
Experimental Protocols
The synthesis and structural characterization of this compound can be achieved through various established methods.
Synthesis of this compound
2.1.1. Precipitation Method
A common and straightforward method for synthesizing Pr(OH)₃ is through precipitation.[5][6]
-
Protocol: A solution of a soluble praseodymium salt, such as praseodymium(III) nitrate (B79036) (Pr(NO₃)₃), is treated with a base, typically ammonia (B1221849) water (NH₃·H₂O) or a hydroxide solution (e.g., KOH).[6][7] The resulting precipitate of this compound is then collected by filtration, washed with deionized water to remove any unreacted reagents and byproducts, and subsequently dried. The reaction can be summarized as: Pr(NO₃)₃ + 3 NH₃·H₂O → Pr(OH)₃↓ + 3 NH₄NO₃[6]
2.1.2. Hydrothermal Synthesis
Hydrothermal methods can be employed to produce well-defined crystalline nanostructures of Pr(OH)₃, such as nanorods.[5][7][8]
-
Protocol: An aqueous solution of a praseodymium salt and a mineralizer (e.g., a strong base) is sealed in a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a specific temperature (e.g., 180 °C) for a designated period (e.g., 45 hours).[7] After cooling to room temperature, the product is collected, washed, and dried. This method allows for precise control over the size and morphology of the resulting crystals.
2.1.3. Room-Temperature Aging
An alternative to high-temperature methods is room-temperature aging, which can also yield Pr(OH)₃ nanorods.[5][9]
-
Protocol: This process involves the precipitation of this compound, followed by washing and subsequent aging of the precipitate at room temperature for an extended period.[5][9] This method is simpler and more energy-efficient than hydrothermal synthesis.
Structural Characterization
2.2.1. X-ray Diffraction (XRD)
X-ray diffraction is the primary technique for determining the crystal structure, phase purity, and lattice parameters of Pr(OH)₃.[3][10][11][12]
-
Protocol: A powdered sample of the synthesized Pr(OH)₃ is placed in a diffractometer. A monochromatic X-ray beam is directed at the sample, and the diffracted X-rays are detected at various angles (2θ). The resulting diffraction pattern, a plot of intensity versus 2θ, is then analyzed. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns (e.g., from the JCPDS database) to identify the crystal structure and space group.[3] Rietveld refinement can be used for a more detailed structural analysis.
2.2.2. Neutron Diffraction
Neutron diffraction is particularly useful for accurately determining the positions of light atoms, such as hydrogen, in the crystal lattice.[2][13]
-
Protocol: A sample is placed in a neutron beam, and the scattered neutrons are detected. The resulting diffraction pattern is analyzed in a manner similar to XRD data. This technique was instrumental in confirming the positions of the hydrogen atoms in the hexagonal structure of Pr(OH)₃.[2]
Logical Workflow
The following diagram illustrates a typical workflow for the synthesis and structural analysis of this compound.
Caption: Experimental workflow for this compound synthesis and analysis.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Synthesis of this compound (Pr(OH)3) and praseodymium oxide (Pr6O11) nanorods via room temperature aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Praseodymium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. americanelements.com [americanelements.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Praseodymium (III) Hydroxide: A Technical Guide for Researchers
CAS Number: 16469-16-2[1][2][3] Chemical Formula: Pr(OH)₃[1][2][3]
This guide provides an in-depth overview of Praseodymium (III) Hydroxide (B78521), including its chemical and physical properties, safety data, and a detailed experimental protocol for its synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Core Properties and Data
Praseodymium (III) hydroxide is a light green, inorganic compound that is insoluble in water but soluble in acids.[2][3] It is primarily used in catalysts, as an intermediate for praseodymium salts, and in the manufacturing of magnetic materials.[2]
Quantitative Data Summary
The key physical and chemical properties of Praseodymium (III) Hydroxide are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 16469-16-2 | [1][2][3] |
| Linear Formula | Pr(OH)₃ | [1][2] |
| Molar Mass | 191.932 g/mol | [2][3][4] |
| Appearance | Light green particles or powder; green solid | [2][3] |
| Solubility in Water | Virtually insoluble | [2][3] |
| Solubility Product (Ksp) | 3.39 × 10⁻²⁴ | [3] |
| Melting Point | 220 °C (decomposes) | [3] |
| EC Number | 240-513-9 | [1][3] |
Safety and Handling
GHS Hazard Information (Inferred)
The following GHS information is based on praseodymium nitrate (B79036) hexahydrate and praseodymium oxide, which are common precursors or related materials. These should be considered as potential hazards for praseodymium hydroxide.
-
Pictograms:
-
oksidizer
-
corrosion
-
exclamation mark
-
-
Signal Word: Danger or Warning
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention:
-
Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[2]
-
Keep/Store away from clothing/combustible materials.[2]
-
Wash skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
Use only outdoors or in a well-ventilated area.
-
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water.[2]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
Call a POISON CENTER or doctor/physician if you feel unwell.
-
-
General Safety Workflow
The following diagram illustrates the standard safety workflow for handling potentially hazardous chemical compounds like this compound.
Caption: General safety workflow for handling chemical compounds.
Experimental Protocols
Synthesis of Praseodymium (III) Hydroxide via Precipitation
This protocol details the synthesis of Praseodymium (III) Hydroxide by the reaction of an aqueous solution of Praseodymium (III) Nitrate with a base.
Materials:
-
Praseodymium (III) nitrate (Pr(NO₃)₃)
-
Ammonia (B1221849) solution (NH₃·H₂O) or Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Beakers
-
Stirring rod or magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Methodology:
-
Preparation of Reactant Solution: Dissolve a calculated amount of praseodymium (III) nitrate in deionized water in a beaker to create a solution of desired concentration.
-
Precipitation: While stirring the praseodymium nitrate solution, slowly add the ammonia or sodium hydroxide solution dropwise. A light green precipitate of praseodymium (III) hydroxide will form immediately. The chemical reaction is: Pr(NO₃)₃ + 3 NH₃·H₂O → Pr(OH)₃↓ + 3 NH₄NO₃[3]
-
Aging (Optional): For the formation of nanorods, the precipitate can be aged at room temperature. This simple process can result in the formation of nanostructures without the need for high-temperature hydrothermal processing.[5]
-
Isolation: Separate the precipitate from the solution by filtration.
-
Washing: Wash the collected precipitate several times with deionized water to remove any unreacted reagents and soluble byproducts (e.g., ammonium (B1175870) nitrate).
-
Drying: Dry the final product in an oven at a low temperature (e.g., 80-100 °C) to remove water without causing decomposition.
Synthesis Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis of Praseodymium (III) Hydroxide.
Caption: Experimental workflow for Pr(OH)₃ synthesis.
References
Synthesis of Praseodymium (III) Hydroxide from Praseodymium (III) Nitrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of praseodymium (III) hydroxide (B78521) from praseodymium (III) nitrate (B79036). It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis of rare earth element compounds and their potential applications in the biomedical field. This document details the fundamental chemical principles, experimental protocols, and characterization of the resulting products.
Introduction
Praseodymium, a rare earth element, and its compounds are gaining increasing attention for their unique chemical, optical, and magnetic properties. Praseodymium (III) hydroxide, in particular, serves as a crucial precursor in the synthesis of praseodymium oxides, which have applications in catalysis, ceramics, and increasingly, in biomedicine. The controlled synthesis of praseodymium (III) hydroxide, especially in the form of nanomaterials, is of significant interest for potential applications in drug delivery, bioimaging, and antimicrobial agents. This guide will focus on the precipitation method for synthesizing praseodymium (III) hydroxide from a praseodymium (III) nitrate precursor.
Chemical Principles and Reaction Mechanisms
The synthesis of praseodymium (III) hydroxide from praseodymium (III) nitrate is primarily achieved through a precipitation reaction. This involves the addition of a base to an aqueous solution of praseodymium (III) nitrate, leading to the formation of the insoluble praseodymium (III) hydroxide.
The overall chemical reaction can be represented as:
Pr(NO₃)₃ + 3OH⁻ → Pr(OH)₃↓ + 3NO₃⁻
Commonly used bases for this precipitation include ammonia (B1221849) solution (NH₃·H₂O), sodium hydroxide (NaOH), and potassium hydroxide (KOH).
The reaction mechanism is governed by the hydrolysis of the Pr³⁺ ion in an aqueous solution. As the pH of the solution increases with the addition of a base, the hydrated praseodymium ions [Pr(H₂O)ₙ]³⁺ undergo deprotonation, leading to the formation of various hydroxylated species and ultimately the precipitation of Pr(OH)₃. The pH of the reaction medium plays a critical role in the precipitation process, influencing the particle size, morphology, and purity of the final product. Studies on the precipitation of rare earth hydroxides indicate that the precipitation pH for praseodymium hydroxide is a key parameter to control.
Experimental Protocols
Several methods have been reported for the synthesis of praseodymium (III) hydroxide, ranging from simple precipitation to more controlled synthesis of nanostructures. Below are detailed protocols for two common approaches.
Protocol 1: Direct Precipitation of Praseodymium (III) Hydroxide
This protocol describes a standard laboratory procedure for the synthesis of praseodymium (III) hydroxide powder.
Materials:
-
Praseodymium (III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)
-
Ammonia solution (25-28% NH₃ in H₂O) or 1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Pipettes or burette
-
pH meter
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Praseodymium (III) Nitrate Solution: Dissolve a known amount of praseodymium (III) nitrate hexahydrate in deionized water to obtain a solution of desired concentration (e.g., 0.1 M). Stir the solution until the salt is completely dissolved.
-
Precipitation: While stirring the praseodymium (III) nitrate solution vigorously, slowly add the ammonia solution or 1 M NaOH solution dropwise.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the pH reaches a value where the precipitation of praseodymium (III) hydroxide is complete (typically in the range of pH 8-10). A pale green precipitate will form.
-
Aging of the Precipitate: After the desired pH is reached, continue stirring the suspension for a period of time (e.g., 1-2 hours) at room temperature to allow for the aging of the precipitate. This can help in improving the crystallinity and filterability of the product.
-
Washing: Separate the precipitate from the solution by filtration using a Buchner funnel. Wash the precipitate several times with deionized water to remove any unreacted reagents and by-products, such as ammonium (B1175870) nitrate or sodium nitrate. Continue washing until the pH of the filtrate is neutral.
-
Drying: Dry the washed precipitate in a drying oven at a low temperature (e.g., 60-80 °C) until a constant weight is obtained. The final product is a light green powder of praseodymium (III) hydroxide.
Protocol 2: Synthesis of Praseodymium (III) Hydroxide Nanorods via Room-Temperature Aging
This protocol is adapted from methods aimed at producing nanostructured praseodymium (III) hydroxide, which can be particularly relevant for biomedical applications.
Materials:
-
Praseodymium (III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
Procedure:
-
Preparation of Solutions: Prepare a praseodymium (III) nitrate solution (e.g., 0.1 M) and a potassium hydroxide solution (e.g., 1 M) with deionized water.
-
Precipitation: Add the praseodymium (III) nitrate solution to a beaker and, while stirring, rapidly add the potassium hydroxide solution. A gelatinous precipitate will form.
-
Initial Washing: Immediately after precipitation, centrifuge the suspension to separate the precipitate. Discard the supernatant and resuspend the precipitate in deionized water. Repeat this washing step multiple times to remove excess ions.
-
Room-Temperature Aging: After the initial washing, resuspend the precipitate in a sufficient volume of deionized water and let it age at room temperature for an extended period (e.g., 24-48 hours) without stirring. During this aging process, the initial amorphous precipitate can transform into crystalline nanorods.
-
Final Washing and Collection: After aging, collect the nanorods by centrifugation. Wash the product several times with deionized water and finally with ethanol (B145695) to facilitate drying.
-
Drying: Dry the final product under vacuum or in a desiccator at room temperature.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and properties of praseodymium (III) hydroxide and its precursor.
| Parameter | Value | Source |
| Praseodymium (III) Nitrate Hexahydrate | ||
| Molecular Formula | Pr(NO₃)₃·6H₂O | |
| Molecular Weight | 435.01 g/mol | |
| Appearance | Greenish crystalline powder | |
| Solubility in Water | Soluble | [1] |
| Praseodymium (III) Hydroxide | ||
| Molecular Formula | Pr(OH)₃ | [2] |
| Molar Mass | 191.932 g/mol | [2] |
| Appearance | Light green solid | [2] |
| Solubility Product (Ksp) | 3.39 x 10⁻²⁴ | [2] |
| Synthesis Method | Product Morphology | Dimensions | Reference |
| Hydrothermal Process | Nanorods | Diameter: 12-30 nm, Length: 30-300 nm | [3] |
| Room-Temperature Aging | Nanorods | - | [4] |
Mandatory Visualizations
Experimental Workflow for Direct Precipitation
References
An In-depth Technical Guide to the Physical Properties of Green Praseodymium Hydroxide Precipitate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of green praseodymium hydroxide (B78521) precipitate, Pr(OH)₃. The information is curated for researchers, scientists, and professionals in drug development who may encounter or utilize lanthanide compounds in their work. This document summarizes key quantitative data, details experimental protocols for its synthesis, and outlines its fundamental physicochemical characteristics.
Core Physical and Chemical Properties
Praseodymium (III) hydroxide is a light green gelatinous precipitate.[1][2] Its formation is a characteristic reaction of praseodymium (III) ions in an aqueous solution upon the addition of a hydroxide source. The green coloration is a hallmark of the Pr³⁺ ion, although the precipitate itself is often described as a very light or pale green, almost white solid.[2]
Quantitative Physical Data
A summary of the key quantitative physical properties of praseodymium hydroxide is presented in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | Pr(OH)₃ | [3] |
| Molecular Weight | 191.93 g/mol | [3] |
| Appearance | Light green or greenish powder/precipitate | [4][5] |
| Solubility in Water | Insoluble | [4][6] |
| Solubility Product (Ksp) | 3.39 x 10⁻²⁴ | [7][8][9] |
| Solubility in Acid | Soluble | [4] |
| Crystal Structure | Hexagonal | [10][11] |
| Particle Size | 12–30 nm diameter, 30–300 nm length (nanorods) | [10][11] |
Experimental Protocols
The synthesis of this compound precipitate is typically achieved through precipitation from an aqueous solution containing Pr³⁺ ions by the addition of a base. More advanced synthesis methods can produce nanomaterials with controlled morphology.
General Precipitation Method
A straightforward method to obtain a this compound precipitate involves the reaction of a soluble praseodymium salt, such as praseodymium (III) chloride or nitrate, with a hydroxide solution.
Protocol:
-
Prepare a solution of a praseodymium (III) salt (e.g., PrCl₃ or Pr(NO₃)₃) in deionized water.
-
Slowly add a stoichiometric amount of a hydroxide solution, such as sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), to the praseodymium salt solution while stirring.
-
A greenish precipitate of this compound will form immediately.[5]
-
The precipitate can be separated from the solution by centrifugation or filtration.
-
Wash the precipitate several times with deionized water to remove any remaining soluble ions.
-
Dry the precipitate at a low temperature (e.g., 60-80 °C) to obtain the final product.
Hydrothermal Synthesis of Pr(OH)₃ Nanorods
For the synthesis of this compound with a defined nanostructure, a hydrothermal method can be employed.[10][11]
Protocol:
-
Dissolve 0.5 g of Pr₂O₃ in a nitric acid solution to form praseodymium nitrate.
-
Adjust the pH of the solution to above 10 with the addition of a potassium hydroxide (KOH) solution to form a this compound precipitate.
-
Wash the precipitate with deionized water until the pH is neutral.
-
Transfer the precipitate into a Teflon-lined stainless steel autoclave, and fill it with a KOH solution (e.g., 2.5 M) to 80% of its volume.
-
Seal the autoclave and heat it to 180 °C for 24 hours.
-
After the reaction, allow the autoclave to cool to room temperature naturally.
-
Collect the resulting precipitate by filtration, wash it with deionized water and ethanol, and dry it in a vacuum at 60 °C for 4 hours.
Room-Temperature Aging Synthesis of Pr(OH)₃ Nanorods
An alternative to high-temperature hydrothermal synthesis is a room-temperature aging process.[12][13]
Protocol:
-
Precipitate this compound from a praseodymium salt solution as described in the general precipitation method.
-
Wash the precipitate thoroughly with deionized water.
-
Age the washed precipitate in an aqueous suspension at room temperature for a specified period. This aging process allows for the restructuring of the amorphous precipitate into crystalline nanorods.
-
Collect the aged precipitate by filtration or centrifugation.
-
Dry the product under vacuum at a low temperature.
Characterization Data
Thermal Analysis
Thermogravimetric and differential thermal analysis (TGA/DTA) show that this compound is stable at low temperatures.[10][11] Upon heating, it undergoes thermal decomposition. The decomposition process typically involves the loss of water molecules to form praseodymium oxyhydroxide (PrOOH) and subsequently praseodymium oxides (e.g., Pr₆O₁₁).[14]
Spectroscopic Properties
-
UV-Vis Spectroscopy: The green color of praseodymium (III) compounds arises from the f-f electronic transitions of the Pr³⁺ ion. In aqueous solutions, characteristic sharp absorption bands are observed in the visible region at approximately 444.5 nm, 469.0 nm, 482.2 nm, and 588.5 nm.[5]
-
Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound are characterized by vibrational modes of the hydroxide groups. A broad absorption band in the IR spectrum in the region of 3600 cm⁻¹ is indicative of the O-H stretching vibrations. Raman spectra of Pr(OH)₃ have shown specific signals at 290, 350, and 552 cm⁻¹.[15]
Experimental Workflow Visualization
The synthesis of this compound precipitate is a direct chemical process rather than a complex signaling pathway or a multi-step workflow with intricate logical dependencies. Therefore, a complex Graphviz diagram is not the most effective way to represent this process. A simplified flowchart is more appropriate and is described textually in the experimental protocols above. For clarity, the general precipitation process can be visualized as a linear sequence of steps.
Caption: Workflow for the general precipitation of this compound.
References
- 1. This compound Hydrate Powder, Pr(OH)3.xH2O [eforu-materials.com]
- 2. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 3. Praseodymium trihydroxide | H3O3Pr | CID 85432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aemree.com [aemree.com]
- 5. scielo.org.mx [scielo.org.mx]
- 6. americanelements.com [americanelements.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]
- 9. 2012books.lardbucket.org [2012books.lardbucket.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Synthesis of this compound (Pr(OH)3) and praseodymium oxide (Pr6O11) nanorods via room temperature aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanelements.com [americanelements.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Hydrothermal Synthesis of Praseodymium Hydroxide Nanorods
Audience: Researchers, scientists, and drug development professionals.
Introduction: Praseodymium (III) hydroxide (B78521) (Pr(OH)₃) nanorods are one-dimensional nanomaterials that have garnered significant interest due to their unique electronic, optical, and chemical properties derived from the 4f electrons of the praseodymium element.[1] These characteristics make them suitable for a variety of applications, including high-performance luminescent devices, magnets, and catalysts.[1][2] For professionals in drug development and biomedical research, praseodymium nanoparticles are being explored for their potential as antitumor and antimicrobial agents.[3][4] The hydrothermal synthesis method offers a straightforward and effective route to produce highly crystalline Pr(OH)₃ nanorods with controllable morphology, which is crucial for tailoring their properties for specific applications.[1][5] This document provides detailed protocols for the hydrothermal synthesis of Pr(OH)₃ nanorods, summarizes key synthesis parameters, and outlines the experimental workflow.
Data Presentation: Synthesis Parameters
The morphology and dimensions of praseodymium hydroxide nanorods are highly dependent on the synthesis conditions. The following table summarizes quantitative data from various hydrothermal synthesis protocols.
| Precursor | Alkaline Agent | Temperature (°C) | Time (h) | Initial pH | Nanorod Diameter (nm) | Nanorod Length (nm) | Aspect Ratio | Reference |
| Pr₂O₃ in HNO₃ | KOH | 120 | 16 | 12.5 | 12–30 | 30–300 | 1–20 | [1][2] |
| Praseodymium Metal (via PrCl₃) | KOH | 180 | 45 | Not Specified | Not Specified | Not Specified | Not Specified | [6][7] |
| Nd(NO₃)₃ | NaOH | 180 | 20 | 10 | Not Specified | Not Specified | Not Specified | [8] |
| Eu₂O₃ | (Self-hydrolysis) | 165 | 48 | Not Specified | ~50 | 250–400 | 5–8 | [9] |
Experimental Protocols
Protocol 1: Synthesis from Praseodymium Oxide
This protocol is adapted from the method described by Zhao et al. and is a common route for producing Pr(OH)₃ nanorods.[1]
Materials:
-
Praseodymium (III) oxide (Pr₂O₃) powder
-
10% Nitric acid (HNO₃) solution
-
10% Potassium hydroxide (KOH) solution
-
Deionized water
Equipment:
-
30 mL Teflon-lined stainless steel autoclave
-
Magnetic stirrer and stir bar
-
pH meter
-
Drying oven
-
Centrifuge
Procedure:
-
Precursor Preparation: Dissolve 0.5 g of Pr₂O₃ powder in 10% nitric acid to form a praseodymium nitrate (B79036) solution.[1]
-
Precipitation: While stirring, add 10% KOH solution dropwise to the praseodymium nitrate solution until a light green colloidal precipitate of amorphous Pr(OH)₃ is formed.[1]
-
pH Adjustment: Continue adding the KOH solution to adjust the pH of the suspension to 12.5.[1]
-
Hydrothermal Reaction: Transfer the resulting suspension into a 30 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it at 120°C for 16 hours.[1]
-
Cooling and Collection: After the reaction, allow the autoclave to cool naturally to room temperature.[1]
-
Washing: Collect the solid product by centrifugation. Wash the product several times with deionized water and absolute ethanol (B145695) to remove any remaining ions.
-
Drying: Dry the final Pr(OH)₃ nanorod product in an oven at a suitable temperature (e.g., 80°C) for 12 hours.[8]
Protocol 2: Two-Step Synthesis from Praseodymium Metal
This protocol outlines an alternative two-step approach starting from metallic praseodymium.[6]
Materials:
-
Praseodymium (Pr) metal
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH) solution (concentrated)
-
Deionized water
Equipment:
-
Reaction vessel
-
Teflon-lined stainless steel autoclave
-
Drying oven
-
Centrifuge or filtration apparatus
Procedure:
-
Praseodymium Chloride Formation: React metallic praseodymium with hydrochloric acid to synthesize praseodymium chloride (PrCl₃).
-
Hydroxide Precipitation: Add KOH solution to the PrCl₃ solution to precipitate this compound.[6]
-
Hydrothermal Treatment: Transfer the this compound precipitate to a Teflon-lined autoclave with a concentrated alkaline solution.[6]
-
Reaction: Seal the autoclave and maintain it at 180°C for 45 hours.[6]
-
Product Recovery: After cooling, the resulting Pr(OH)₃ nanorods are collected, washed thoroughly with deionized water, and dried.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the typical experimental workflow for the hydrothermal synthesis of Pr(OH)₃ nanorods as described in Protocol 1.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Potential Applications of Rare Earth Metal Nanoparticles in Biomedicine [mdpi.com]
- 4. Synthesis, antimicrobial activity and application of polymers of praseodymium complexes based on pyridine nitrogen oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound and oxide nanorods and Au/Pr6O11 nanorod catalysts for CO oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chalcogen.ro [chalcogen.ro]
- 9. atlantis-press.com [atlantis-press.com]
Application Notes and Protocols for the Synthesis of Praseodymium (III) Hydroxide via Precipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of praseodymium (III) hydroxide (B78521) (Pr(OH)₃) using the precipitation method. This method is a common and effective technique for producing praseodymium hydroxide, which can be a precursor for the synthesis of praseodymium oxide and other praseodymium-based materials for various applications, including catalysis and ceramics.
Introduction
Praseodymium (III) hydroxide is an inorganic compound that can be synthesized through the precipitation of a soluble praseodymium salt solution with a basic solution. The general principle involves the reaction of Pr³⁺ ions with hydroxide ions (OH⁻) to form the insoluble Pr(OH)₃ precipitate. The choice of the praseodymium salt precursor and the precipitating agent, along with the control of reaction parameters such as pH and temperature, can influence the morphology and purity of the final product.
The fundamental chemical reaction for the precipitation of praseodymium (III) hydroxide is:
Pr³⁺(aq) + 3OH⁻(aq) → Pr(OH)₃(s)
Commonly used praseodymium salts include praseodymium (III) nitrate (B79036) (Pr(NO₃)₃) and praseodymium (III) chloride (PrCl₃). The hydroxide ions are typically supplied by bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or ammonium (B1175870) hydroxide (NH₄OH).
Experimental Protocols
This section details two protocols for the synthesis of praseodymium (III) hydroxide using different precursors and precipitating agents.
Protocol 1: Synthesis of Praseodymium (III) Hydroxide using Praseodymium (III) Chloride and Potassium Hydroxide
This protocol is adapted from a method used for the preparation of praseodymium oxide nanoparticles, where this compound is the initial product.[1]
Materials:
-
Praseodymium (III) chloride (PrCl₃)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl, concentrated)
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Centrifuge and centrifuge tubes or filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Preparation of Praseodymium (III) Chloride Solution:
-
If starting from praseodymium metal, dissolve a known quantity of praseodymium metal powder in concentrated hydrochloric acid to form a 0.1 M praseodymium chloride solution.[1]
-
Alternatively, prepare a 0.1 M solution by dissolving the appropriate amount of PrCl₃ salt in deionized water.
-
-
Precipitation:
-
Place the praseodymium chloride solution in a beaker on a magnetic stirrer and begin stirring at a moderate speed (e.g., 800 rpm).[1]
-
Slowly add a 5 M aqueous solution of potassium hydroxide (KOH) dropwise to the praseodymium chloride solution.
-
A pale green precipitate of praseodymium (III) hydroxide will form.[2]
-
Continue adding the KOH solution until the precipitation is complete. This is typically indicated by a stable pH in the basic range (e.g., pH 8-10).
-
-
Aging the Precipitate:
-
After complete precipitation, continue stirring the suspension for a short period (e.g., 15 minutes) to allow the precipitate to age.[1]
-
-
Washing the Precipitate:
-
Drying:
-
Dry the washed precipitate in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Protocol 2: Synthesis of Praseodymium (III) Hydroxide using Praseodymium (III) Nitrate and Ammonium Hydroxide
This protocol utilizes praseodymium (III) nitrate as the precursor and ammonium hydroxide as the precipitating agent. The reaction is as follows: Pr(NO₃)₃ + 3NH₄OH → Pr(OH)₃↓ + 3NH₄NO₃.[3]
Materials:
-
Praseodymium (III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)
-
Ammonium hydroxide (NH₄OH) solution (e.g., 28-30%)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Praseodymium (III) Nitrate Solution:
-
Prepare an aqueous solution of praseodymium (III) nitrate by dissolving a known amount of Pr(NO₃)₃·6H₂O in deionized water. The concentration can be varied, but a 0.1 M solution is a good starting point.
-
-
Precipitation:
-
Place the praseodymium nitrate solution in a beaker on a magnetic stirrer and begin stirring.
-
Slowly add ammonium hydroxide solution dropwise to the praseodymium nitrate solution.
-
A precipitate of praseodymium (III) hydroxide will form.
-
Monitor the pH of the solution and continue adding ammonium hydroxide until the pH is in the range of 8-9 to ensure complete precipitation of the rare earth hydroxide.
-
-
Washing and Filtration:
-
Separate the precipitate from the solution by filtration using a Büchner funnel and filter paper.
-
Wash the precipitate several times with deionized water to remove by-products such as ammonium nitrate.
-
-
Drying:
-
Dry the collected precipitate in an oven at a low temperature (e.g., 80-100 °C) to obtain the final praseodymium (III) hydroxide powder.
-
Data Presentation
The following table summarizes key quantitative data and parameters for the synthesis of praseodymium (III) hydroxide based on available literature. It is important to note that specific yields and optimal conditions can vary depending on the exact experimental setup and desired product characteristics.
| Parameter | Protocol 1 (PrCl₃ + KOH) | Protocol 2 (Pr(NO₃)₃ + NH₄OH) | Notes |
| Praseodymium Precursor | Praseodymium (III) Chloride (PrCl₃) | Praseodymium (III) Nitrate (Pr(NO₃)₃·6H₂O) | Other praseodymium salts can also be used. |
| Precursor Concentration | 0.1 M[1] | Typically 0.1 M - 1.0 M | Concentration can affect particle size and morphology. |
| Precipitating Agent | Potassium Hydroxide (KOH) | Ammonium Hydroxide (NH₄OH) | NaOH can also be used.[2] |
| Precipitating Agent Conc. | 5 M[1] | Typically a concentrated solution (e.g., 28-30%) is used and added dropwise. | The concentration of the base affects the rate of precipitation. |
| Reaction Temperature | Room Temperature | Room Temperature | Some protocols may involve heating to control particle size. |
| Stirring Speed | ~800 rpm[1] | Moderate stirring | Adequate mixing is crucial for uniform precipitation. |
| Final pH for Precipitation | pH ~8-10 | pH ~8-9 | Optimal pH ensures complete precipitation of Pr(OH)₃. |
| Washing Solvent | Deionized Water | Deionized Water | Essential for removing ionic impurities. |
| Drying Temperature | 60-80 °C | 80-100 °C | Higher temperatures may lead to partial conversion to the oxide. |
| Product Morphology | Can form nanorods with subsequent aging[4] | Typically an amorphous powder | Morphology can be influenced by aging, temperature, and additives. |
Characterization
The synthesized praseodymium (III) hydroxide can be characterized using various analytical techniques to determine its structure, composition, and morphology.
-
X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the Pr(OH)₃.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of hydroxide functional groups.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and shape of the synthesized material.[1]
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition of Pr(OH)₃ to Pr₆O₁₁.[1]
-
Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the product.[1]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of praseodymium (III) hydroxide via the precipitation method.
Caption: Experimental workflow for this compound synthesis.
References
- 1. A novel nanocatalyst praseodymium oxide (Pr 6 O 11 ) for the efficient and sustainable synthesis of chromene derivatives via ultrasound irradiation in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03100A [pubs.rsc.org]
- 2. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 3. Praseodymium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 4. Synthesis of this compound (Pr(OH)3) and praseodymium oxide (Pr6O11) nanorods via room temperature aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Room-Temperature Aging Synthesis of Pr(OH)₃ Nanorods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the synthesis of praseodymium hydroxide (B78521) (Pr(OH)₃) nanorods via a room-temperature aging process. This method presents a facile and energy-efficient alternative to traditional high-temperature hydrothermal techniques. The information is compiled for researchers in materials science, nanotechnology, and drug development who are interested in the synthesis and potential applications of rare-earth nanomaterials.
Application Notes
Praseodymium (Pr) based nanomaterials are gaining interest due to their unique optical and catalytic properties. Pr(OH)₃ nanorods, in particular, serve as important precursors for the synthesis of Pr₆O₁₁ nanorods, which have potential applications in catalysis. While the direct application of Pr(OH)₃ nanorods in drug development is an emerging area of research, related lanthanide hydroxide nanoparticles have shown promise in biomedical applications.
Recent studies have indicated that lanthanide hydroxide nanoparticles, such as those of europium (Eu) and terbium (Tb), can promote angiogenesis, the formation of new blood vessels.[1] This pro-angiogenic activity is linked to the generation of reactive oxygen species (ROS) and is enhanced when the lanthanide elements are in nanoparticle form compared to their ionic counterparts.[1] Given the chemical similarities among lanthanides, it is plausible that Pr(OH)₃ nanorods could exhibit similar bioactive properties, making them a subject of interest for therapeutic applications in tissue regeneration and wound healing.
Furthermore, studies on praseodymium-based nanoparticles have suggested their potential for good biocompatibility and low toxicity, which are critical attributes for any material intended for biomedical use. The development of targeted drug delivery systems is a significant area of nanomedicine, and various inorganic nanoparticles are being explored as carriers.[2][3] The high surface area and tunable properties of nanorods make them attractive candidates for such applications. Future research may focus on functionalizing the surface of Pr(OH)₃ nanorods to attach therapeutic molecules for targeted delivery.
Experimental Protocols
The following protocol for the room-temperature aging synthesis of Pr(OH)₃ nanorods is based on the methodology reported by A. Dodd.[4][5] This process involves three main stages: precipitation, washing, and room-temperature aging.
1. Materials and Reagents
-
Praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O)
-
Ammonium (B1175870) hydroxide (NH₄OH) solution (e.g., 28-30%)
-
Deionized water
2. Equipment
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
Centrifuge and centrifuge tubes
-
Spatula and weighing balance
-
pH meter or pH indicator strips
-
Drying oven or vacuum desiccator
3. Synthesis Procedure
a. Precipitation
-
Prepare an aqueous solution of praseodymium(III) nitrate. For example, dissolve a specific amount of Pr(NO₃)₃·6H₂O in deionized water to achieve a desired concentration (e.g., 0.1 M).
-
While vigorously stirring the praseodymium nitrate solution, slowly add ammonium hydroxide solution dropwise.
-
A gelatinous precipitate of praseodymium hydroxide will form. Continue adding the ammonium hydroxide solution until the pH of the mixture reaches a desired level (e.g., pH 9-10) to ensure complete precipitation.
b. Washing
-
Separate the precipitate from the solution by centrifugation (e.g., 4000 rpm for 10 minutes).
-
Discard the supernatant.
-
Resuspend the precipitate in deionized water and centrifuge again. Repeat this washing step several times to remove any unreacted reagents and byproducts.
-
Perform a final wash with ethanol to aid in the subsequent drying process.
c. Room-Temperature Aging
-
After the final wash, resuspend the Pr(OH)₃ precipitate in a minimal amount of deionized water to form a slurry.
-
Transfer the slurry to a suitable container and leave it to age at room temperature for an extended period (e.g., 24-72 hours). During this aging process, the initially amorphous precipitate crystallizes and self-assembles into nanorods.
-
After aging, collect the nanorods by centrifugation and dry them in an oven at a low temperature (e.g., 60 °C) or in a vacuum desiccator.
Data Presentation
Table 1: Synthesis Parameters and Structural Properties of Pr(OH)₃ Nanorods
| Parameter | Description | Reference |
| Synthesis Method | Precipitation followed by room-temperature aging | [4][5] |
| Precursor | Praseodymium(III) salt (e.g., Pr(NO₃)₃) | Assumed based on common practice |
| Precipitating Agent | Base (e.g., NH₄OH) | Assumed based on common practice |
| Aging Temperature | Room Temperature | [4][5] |
| Resulting Morphology | Nanorods | [4][5] |
| Crystal Structure | Composed of crystals with a common growth direction | [4][5] |
Visualizations
References
- 1. Lanthanide Hydroxide Nanoparticles Induce Angiogenesis via ROS-Sensitive Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Layered double hydroxide nanoparticles in gene and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functionalized Lanthanide Oxide Nanoparticles for Tumor Targeting, Medical Imaging, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound (Pr(OH)3) and praseodymium oxide (Pr6O11) nanorods via room temperature aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Praseodymium Hydroxide as a Precursor for Praseodymium Oxide Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of praseodymium oxide (Pr₆O₁₁) nanoparticles using praseodymium hydroxide (B78521) (Pr(OH)₃) as a precursor. The methodologies described herein are based on established precipitation and hydrothermal techniques, yielding nanoparticles with tunable characteristics suitable for various research and development applications, particularly in the biomedical field.
Introduction
Praseodymium oxide nanoparticles are gaining interest due to their unique catalytic, optical, and magnetic properties. The use of praseodymium hydroxide as a precursor offers a reliable and straightforward route to synthesize these nanoparticles. The most common methods involve the initial precipitation of this compound from a salt solution, followed by a calcination step to convert the hydroxide to the oxide form.[1][2] Alternative methods, such as hydrothermal synthesis, can produce nanorods with controlled morphology that are subsequently converted to oxide nanorods.[3][4] The resulting praseodymium oxide nanoparticles, particularly the most stable Pr₆O₁₁ phase, have shown potential in biomedical applications, including as therapeutic agents in cancer treatment.[5]
Experimental Protocols
Two primary methods for the synthesis of praseodymium oxide nanoparticles from a hydroxide precursor are detailed below.
Protocol 1: Precipitation and Calcination
This method involves the precipitation of this compound from a praseodymium salt solution, followed by thermal decomposition (calcination) to form praseodymium oxide nanoparticles.
Materials:
-
Praseodymium (III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O) or Praseodymium (III) chloride (PrCl₃)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Deionized water
-
Ethanol (B145695) and Acetone (B3395972) (for washing)
Equipment:
-
Beakers and magnetic stirrer
-
Centrifuge
-
Drying oven
-
Tube furnace or muffle furnace
Procedure:
-
Precursor Solution Preparation: Dissolve praseodymium nitrate hexahydrate or praseodymium chloride in deionized water to create a precursor solution (e.g., 0.1 M).
-
Precipitation: While stirring the precursor solution vigorously, add the KOH or NaOH solution dropwise until the precipitation of this compound is complete. The pH of the solution should be monitored and adjusted to a desired level (e.g., pH 8-10).[4][6]
-
Aging (Optional): The precipitate can be aged in the solution for a specific duration (e.g., 15 minutes to several hours) to allow for particle growth and crystallization.[4] Room-temperature aging is an alternative to high-temperature hydrothermal processing for forming nanorods.[7][8]
-
Washing: Separate the this compound precipitate from the solution by centrifugation. Wash the precipitate repeatedly with deionized water until the pH of the supernatant is neutral (around 7-8), followed by washing with ethanol and acetone to remove any remaining impurities.[4]
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 60-80 °C) for several hours to remove the solvent.
-
Calcination: Transfer the dried this compound powder to a crucible and place it in a furnace. Heat the powder in air at a specific temperature (typically between 500 °C and 800 °C) for a set duration (e.g., 2 hours) to convert the this compound into praseodymium oxide (Pr₆O₁₁) nanoparticles.[1][2][3]
Protocol 2: Hydrothermal Synthesis of Nanorods and Calcination
This method is particularly useful for producing praseodymium oxide nanorods with a defined morphology.
Materials:
-
Praseodymium metal powder or praseodymium salt (e.g., PrCl₃)
-
Concentrated hydrochloric acid (HCl) (if starting from metal)
-
Potassium hydroxide (KOH) solution (e.g., 5 M)
-
Deionized water
Equipment:
-
Beakers and magnetic stirrer
-
Autoclave for hydrothermal synthesis
-
Centrifuge
-
Drying oven
-
Tube furnace or muffle furnace
Procedure:
-
Precursor Solution Preparation:
-
From Praseodymium Metal: Dissolve praseodymium metal powder in concentrated hydrochloric acid to form a praseodymium chloride solution.[4]
-
From Praseodymium Salt: Dissolve praseodymium chloride in deionized water.
-
-
Initial Precipitation: Add KOH solution to the praseodymium chloride solution with stirring to precipitate this compound.[3]
-
Hydrothermal Treatment: Transfer the precipitate along with a concentrated alkaline solution (e.g., 5 M KOH) into a Teflon-lined stainless-steel autoclave.[4] Heat the autoclave at a specific temperature (e.g., 180 °C) for an extended period (e.g., 45 hours) to form this compound nanorods.[3][9]
-
Washing and Drying: After the hydrothermal treatment, cool the autoclave to room temperature. Collect the nanorod product by centrifugation, wash it thoroughly with deionized water until the pH is neutral, and then dry it in an oven (e.g., at 60 °C).[4]
-
Calcination: Calcine the dried this compound nanorods in a furnace at a temperature of around 600 °C for 2 hours in air to convert them into praseodymium oxide (Pr₆O₁₁) nanorods.[3][9]
Data Presentation
The following tables summarize the quantitative data for the synthesis of praseodymium oxide nanoparticles using the hydroxide precursor method, as reported in the literature.
Table 1: Synthesis Parameters for Praseodymium Oxide Nanoparticles
| Precursor | Precipitating Agent | Synthesis Method | Aging/Hydrothermal Conditions | Calcination Temperature (°C) | Calcination Time (h) | Reference |
| Praseodymium Nitrate | NaOH | Modified Polyol | - | 600 | 2 | [1] |
| Praseodymium Chloride | KOH | Hydrothermal | 180 °C for 45 h | 600 | 2 | [3][9] |
| Praseodymium Metal | KOH | Hydrothermal | 180 °C for 45 h | 600 | 2 | [4][9] |
| Praseodymium Nitrate | Urea | Combustion | - | ≥500 | - | [10] |
| Praseodymium Salt | Ammonia/NaOH | Co-precipitation | - | 800 | 2 | [8] |
Table 2: Physicochemical Properties of Synthesized Praseodymium Oxide Nanoparticles
| Synthesis Method | Resulting Morphology | Particle/Crystal Size | BET Surface Area (m²/g) | Reference |
| Modified Polyol & Calcination | Agglomerated nanocrystalline particles | ~10 nm | 8.75 | [1] |
| Hydrothermal & Calcination | Nanorods | - | - | [3][9] |
| Room Temperature Aging & Calcination | Nanorods consisting of cubic crystals | - | - | [7] |
| Precipitation & Thermal Decomposition | Nanoparticles | ~30 nm | - | [11] |
Applications in Drug Development
Praseodymium oxide nanoparticles exhibit properties that make them promising candidates for applications in drug development, particularly in oncology.
4.1. Antitumor Properties and Radiotherapy
Research has indicated the potential of praseodymium nanoparticles as dual therapeutic agents in cancer treatment.[5] Radioactive isotopes of praseodymium, such as ¹⁴²Pr, can be incorporated into the nanoparticle structure, creating a radiopharmaceutical agent for targeted radiotherapy.[5] The decay of ¹⁴²Pr₂O₃ to stable ¹⁴²Nd₂O₃ may also induce autophagy in cancer cells.[5]
Furthermore, metal oxide nanoparticles, in general, are being investigated as radiosensitizers.[12][13][14] These agents can enhance the efficacy of radiation therapy by increasing the radiation dose absorbed by tumor cells, leading to greater DNA damage and cell death. The high atomic number of praseodymium could potentially contribute to this effect.
4.2. Drug Delivery
The surface of praseodymium oxide nanoparticles can be functionalized to improve their stability and biocompatibility for in vivo applications. For instance, coating with polyethylene (B3416737) glycol (PEG) can create water-dispersible nanoparticles, which is crucial for drug delivery systems.[5] These functionalized nanoparticles could potentially be loaded with chemotherapeutic drugs for targeted delivery to tumor sites, thereby reducing systemic toxicity.[2]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of radioactive praseodymium oxide as a multifunctional agent in nuclear medicine: expanding the horizons of cancer therapy using nanosized neodymium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of this compound (Pr(OH)3) and praseodymium oxide (Pr6O11) nanorods via room temperature aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shop.nanografi.com [shop.nanografi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The potential effectiveness of nanoparticles as radio sensitizers for radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Praseodymium Hydroxide in Catalyst Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of praseodymium hydroxide (B78521) in the preparation of advanced catalytic materials. Praseodymium-based catalysts have shown significant promise in various chemical transformations, including oxidation and reduction reactions, owing to the unique electronic and structural properties of praseodymium species.[1][2]
Overview of Praseodymium Hydroxide in Catalysis
This compound, Pr(OH)₃, serves as a versatile precursor and support material in heterogeneous catalysis.[1][3] Its utility stems from several key properties:
-
High Oxygen Mobility: Praseodymium oxides, often derived from the calcination of this compound, exhibit high oxygen mobility, which is crucial for oxidation reactions.[1][4]
-
Rich in Hydroxyl Groups and Oxygen Vacancies: The surface of this compound is rich in hydroxyl groups and oxygen vacancies, which can act as active sites and promote the dispersion and stabilization of metallic nanoparticles.[1][4]
-
Morphological Control: this compound can be synthesized with controlled morphologies, such as nanorods, which provides a high surface area for catalyst support.[2][5][6]
These characteristics make this compound an excellent candidate for preparing catalysts for a range of applications, including CO oxidation and the water-gas shift (WGS) reaction.[1][7]
Experimental Protocols
This section details the protocols for the synthesis of this compound nanorods and their use in the preparation of supported gold catalysts.
This protocol describes the synthesis of well-crystallized Pr(OH)₃ nanorods, which can be used as a catalyst support or as a precursor to praseodymium oxide nanorods.[2][6]
Materials:
-
Praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O) or Praseodymium metal powder
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated, if starting from Pr metal)
-
Deionized water
-
Polytetrafluoroethylene (PTFE)-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Precipitation:
-
Hydrothermal Treatment:
-
Washing and Drying:
-
After cooling the autoclave to room temperature, collect the precipitate by centrifugation or filtration.
-
Wash the product repeatedly with deionized water until the pH of the supernatant is neutral (pH ≈ 7).[10]
-
Dry the final Pr(OH)₃ nanorods in an oven at a suitable temperature (e.g., 80°C) overnight.[11]
-
This protocol details the conversion of Pr(OH)₃ nanorods to praseodymium oxide (Pr₆O₁₁) and the subsequent deposition of gold nanoparticles.
Materials:
-
Pr(OH)₃ nanorods (prepared as in Protocol 2.1)
-
Hydrogen tetrachloroaurate(III) (HAuCl₄) solution
-
Sodium borohydride (B1222165) (NaBH₄) solution
Procedure:
-
Calcination of Pr(OH)₃ to Pr₆O₁₁:
-
Gold Loading by Deposition-Precipitation:
-
Disperse the Pr₆O₁₁ nanorods in deionized water.
-
Add a predetermined amount of HAuCl₄ solution to the suspension under vigorous stirring.
-
-
Reduction of Gold:
-
Washing and Drying:
-
Collect the Au/Pr₆O₁₁ catalyst by filtration or centrifugation.
-
Wash the catalyst thoroughly with deionized water to remove any residual ions.
-
Dry the catalyst in an oven at a low temperature (e.g., 60-80°C).
-
Data Presentation
The following tables summarize quantitative data from studies on this compound-based catalysts.
| Catalyst | Synthesis Method | Morphology | Particle Size | BET Surface Area (m²/g) | Reference |
| Pr(OH)₃ | Hydrothermal (180°C, 45h) | Nanorods | Diameter: 20-40 nm, Length: several microns | - | [2][6] |
| Pr(OH)₃ | Hydrothermal (120°C, 16h) | Nanorods | Diameter: 12-30 nm, Length: 30-300 nm | - | [9] |
| Pr₆O₁₁ | Calcination of Pr(OH)₃ | Nanorods | - | - | [2][6] |
| Au/Pr₆O₁₁ | Deposition-Precipitation | Au nanoparticles on nanorods | Au: 8-12 nm | - | [2][5] |
| Pr₆O₁₁ | Hydrothermal & Calcination | Nanoparticles | - | 24.07 | [12] |
| Pr-doped CeO₂ | Combustion Technique | - | - | 53.07 (as-synthesized) | [11][13] |
Table 1: Physical Properties of Praseodymium-Based Catalyst Materials
| Catalyst | Reaction | Temperature (°C) | CO Conversion (%) | Turnover Frequency (TOF) (s⁻¹) | Reference |
| Au/Pr₆O₁₁ | CO Oxidation | ~100 | ~100 | - | [2][5] |
| Au/Pr(OH)ₓ | Water-Gas Shift | - | - | 0.55 | [1][4] |
Table 2: Catalytic Performance Data
Visualizations
Caption: Hydrothermal synthesis of Pr(OH)₃ nanorods.
Caption: Preparation of Au/Pr₆O₁₁ catalyst.
Characterization Techniques
To ensure the successful synthesis and to understand the properties of the this compound-based catalysts, a suite of characterization techniques is recommended.
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of Pr(OH)₃ and Pr₆O₁₁.[5][8]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and dispersion of the nanorods and supported metal nanoparticles.[5][8]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the catalyst materials.[13]
-
X-ray Photoelectron Spectroscopy (XPS): To investigate the surface chemical states and elemental composition of the catalysts.[1][4]
-
Temperature-Programmed Reduction (H₂-TPR): To study the reducibility of the catalyst, which is crucial for understanding its performance in reduction reactions.[13]
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when handling concentrated acids and organic solvents.
-
Exercise caution when working with autoclaves due to the high pressures and temperatures involved.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols.
References
- 1. This compound/gold-supported precursor: a new strategy for preparing stable and active catalyst for the water-gas shift reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aemree.com [aemree.com]
- 4. This compound/gold-supported precursor: a new strategy for preparing stable and active catalyst for the water-gas shift reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. This compound and oxide nanorods and Au/Pr6O11 nanorod catalysts for CO oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfachemic.com [alfachemic.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. A novel nanocatalyst praseodymium oxide (Pr6O11) for the efficient and sustainable synthesis of chromene derivatives via ultrasound irradiation in an aqueous hydrotropic medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Monometallic and Bimetallic Catalysts Supported on Praseodymium-Doped Ceria for the Water–Gas Shift Reaction [mdpi.com]
Application Notes and Protocols: Praseodymium Hydroxide in CO Oxidation Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of praseodymium hydroxide (B78521) and its derivatives as catalysts in carbon monoxide (CO) oxidation. The information is targeted toward researchers in materials science, catalysis, and environmental chemistry, as well as professionals in fields where CO purification is critical.
Introduction
Praseodymium-based materials are gaining attention in heterogeneous catalysis due to the element's ability to cycle between multiple oxidation states (Pr³⁺/Pr⁴⁺), which facilitates high oxygen mobility.[1][2] While praseodymium oxide (Pr₆O₁₁) is often the active catalytic species, praseodymium hydroxide (Pr(OH)₃) serves as a crucial precursor for creating nanostructured catalysts with desirable morphologies, such as nanorods.[3][4][5] These nanostructures can be used directly or as supports for noble metal nanoparticles (e.g., gold), leading to highly active catalysts for low-temperature CO oxidation.[5][[“]][7] The synergistic interaction at the interface between the praseodymium oxide support and the metal nanoparticles is key to their enhanced catalytic performance.[7]
Experimental Protocols
Synthesis of this compound (Pr(OH)₃) Nanorods
This protocol details two common methods for synthesizing Pr(OH)₃ nanorods: a hydrothermal approach and a room-temperature aging method.
2.1.1. Hydrothermal Synthesis Method [3][4][5]
This method yields well-crystallized, high-purity Pr(OH)₃ nanorods.
Materials:
-
Praseodymium metal powder
-
Concentrated hydrochloric acid (HCl)
-
Potassium hydroxide (KOH)
-
Deionized water
Procedure:
-
Preparation of Praseodymium Chloride (PrCl₃) Solution: Dissolve praseodymium metal powder in concentrated HCl to form a 0.1 M PrCl₃ solution.
-
Precipitation: Under constant stirring, add a 5 M aqueous solution of KOH dropwise to the PrCl₃ solution until the complete precipitation of this compound is observed.
-
Hydrothermal Treatment: Transfer the precipitate and solution to a Teflon-lined stainless-steel autoclave. Heat the autoclave to 180°C and maintain this temperature for 24-48 hours.[3][4]
-
Washing and Drying: After cooling to room temperature, wash the resulting precipitate repeatedly with deionized water and ethanol (B145695) to remove any remaining ions. Dry the final product in an oven at 60-80°C.
2.1.2. Room-Temperature Aging Method [8]
This is a simpler, less energy-intensive alternative to hydrothermal processing.
Procedure:
-
Precipitation: Follow step 2 from the hydrothermal method.
-
Washing: Wash the precipitate thoroughly with deionized water.
-
Aging: Age the washed precipitate in the aqueous solution at room temperature for an extended period (e.g., 24-72 hours). This process allows for the gradual formation of nanorods.[8]
-
Drying: Decant the supernatant and dry the Pr(OH)₃ nanorods in an oven at 60-80°C.
Preparation of Praseodymium Oxide (Pr₆O₁₁) Nanorods
Pr(OH)₃ nanorods can be converted to Pr₆O₁₁ nanorods while retaining their morphology.
Procedure:
-
Place the dried Pr(OH)₃ nanorods in a ceramic crucible.
-
Calcine the material in a muffle furnace in an air atmosphere at 600°C for 2 hours.[3][4][7] The hexagonal structure of Pr(OH)₃ will convert to the face-centered cubic structure of Pr₆O₁₁.[3][4][7]
Loading Gold Nanoparticles onto Pr₆O₁₁ Nanorods (Au/Pr₆O₁₁)[3][4][7]
This protocol describes a deposition-reduction method for creating a highly active CO oxidation catalyst.
Materials:
-
Pr₆O₁₁ nanorods
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution
-
Sodium borohydride (B1222165) (NaBH₄) solution
-
Deionized water
Procedure:
-
Dispersion: Disperse a known quantity of Pr₆O₁₁ nanorods in deionized water and sonicate to ensure a uniform suspension.
-
Deposition: Add a calculated amount of HAuCl₄ solution to the suspension under vigorous stirring.
-
Reduction: Slowly add a freshly prepared, chilled solution of NaBH₄ to the mixture to reduce the gold species to metallic gold nanoparticles on the surface of the nanorods.[3][4][7]
-
Washing and Drying: Centrifuge and wash the resulting Au/Pr₆O₁₁ catalyst with deionized water to remove residual reactants. Dry the catalyst in an oven at a low temperature (e.g., 60°C).
Catalytic Activity Testing for CO Oxidation
This protocol outlines a typical experimental setup for evaluating the performance of the prepared catalysts.
Apparatus:
-
Fixed-bed flow microreactor (e.g., quartz tube with an internal diameter of 7 mm)
-
Temperature controller and furnace
-
Mass flow controllers for reactant gases
-
Gas chromatograph (GC) or an infrared (IR) gas analyzer for CO and CO₂ analysis
Procedure:
-
Catalyst Loading: Place a known mass (e.g., 100 mg) of the catalyst powder in the microreactor, supported by quartz wool.[7]
-
Gas Feed: Introduce a reactant gas mixture with a specific composition (e.g., 1% CO, 1% O₂, and 98% N₂ or He) at a controlled total flow rate.
-
Reaction: Heat the reactor to the desired reaction temperature. Allow the reaction to stabilize at each temperature point before analysis.
-
Analysis: Analyze the composition of the effluent gas stream using a GC or gas analyzer to determine the concentration of CO and CO₂.
-
Data Calculation: Calculate the CO conversion at each temperature using the following formula: CO Conversion (%) = ([CO]in - [CO]out) / [CO]in * 100
Data Presentation
The following tables summarize the catalytic performance of praseodymium-based catalysts for CO oxidation.
Table 1: Catalytic Activity of Praseodymium-Based Nanorods for CO Oxidation
| Catalyst | T₅₀ (°C)¹ | T₁₀₀ (°C)² | Reference |
| Pr(OH)₃ nanorods | ~550 | >600 | [9] |
| Pr₆O₁₁ nanorods | 310 | ~350 | [9] |
| Au/Pr₆O₁₁ nanorods | ~135 | 140 | [7] |
¹ T₅₀: Temperature at which 50% CO conversion is achieved. ² T₁₀₀: Temperature at which 100% CO conversion is achieved.
Visualized Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the overall workflow from precursor materials to the final catalytic testing.
Caption: Workflow for synthesis and testing of catalysts.
Proposed Catalytic Mechanism
The enhanced activity of Au/Pr₆O₁₁ is attributed to a synergistic effect at the metal-support interface. The mechanism is believed to follow a Mars-van Krevelen type pathway, where the praseodymium oxide support provides active oxygen species for the reaction.
Caption: Proposed Mars-van Krevelen mechanism for CO oxidation.
References
- 1. Praseodymia–titania mixed oxide supported gold as efficient water gas shift catalyst: modulated by the mixing ratio of oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound and oxide nanorods and Au/Pr6O11 nanorod catalysts for CO oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. consensus.app [consensus.app]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of this compound (Pr(OH)3) and praseodymium oxide (Pr6O11) nanorods via room temperature aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Praseodymium Hydroxide in the Water-Gas Shift Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of praseodymium hydroxide-based catalysts in the water-gas shift (WGS) reaction, a critical process for hydrogen production and carbon monoxide cleanup. The following sections detail the catalytic performance, experimental protocols for synthesis and testing, and the proposed reaction mechanism.
Introduction
The water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂) is a pivotal industrial process for producing high-purity hydrogen and removing toxic carbon monoxide from gas streams. Praseodymium-based materials, particularly praseodymium hydroxide (B78521) (Pr(OH)₃), have emerged as promising catalyst supports due to their unique electronic properties and ability to create oxygen vacancies, which are crucial for the catalytic cycle. Praseodymium's facile switching between Pr³⁺ and Pr⁴⁺ oxidation states promotes the formation of mobile oxygen vacancies, enhancing the catalytic activity.[1] This document focuses on the application of this compound, often in conjunction with noble metals like gold, as a catalyst for the WGS reaction.
Catalytic Performance of Praseodymium-Based Catalysts
This compound, when used as a support for gold nanoparticles, has demonstrated significant activity and stability in the water-gas shift reaction. The performance of these and related praseodymium-containing catalysts is summarized below.
| Catalyst Composition | Key Performance Metric | Reaction Conditions | Reference |
| Au/Pr(OH)ₓ_M | TOF = 0.55 s⁻¹ | Not specified | [2][3] |
| 1%Re4%Co/Ce-5%Pr-O | 86% CO Conversion | 450 °C | [1] |
| 5%Co/Ce-5%Pr-O | 62% CO Conversion | 600 °C | [1] |
| ReNi/Ce₀.₉₅Pr₀.₀₅O₁.₉₇₅ | 96% CO Conversion | 330 °C | [4][5] |
| Au/Pr₁Ti₂Oₓ | 75% CO Conversion | 300 °C | [6][7] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound-based catalysts and their evaluation in the water-gas shift reaction are provided below.
1. Synthesis of Rod-Shaped this compound (Pr(OH)₃) Support
This protocol is adapted from the hydrothermal synthesis method.[2][3]
-
Materials: Praseodymium nitrate (B79036) precursor, sodium dodecyl sulfate (B86663) (SDS), 28% aqueous NH₃, deionized water.
-
Procedure:
-
Mix the praseodymium nitrate precursor, sodium dodecyl sulfate (SDS), 28% aqueous NH₃, and deionized water at 40°C for 1 hour to obtain a transparent solution.[8]
-
Age the solution at 60°C for over 10 hours with constant stirring.[8]
-
Cool the solution to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water.
-
Dry the product by evacuation at room temperature.[8]
-
For conversion to oxide, the hydroxide can be calcined at 500-600°C in air.[8][9]
-
2. Synthesis of Au/Pr(OH)ₓ Catalyst via Modified Deposition-Precipitation
This protocol describes the loading of gold nanoparticles onto the this compound support.[2][3]
-
Materials: Pr(OH)ₓ support, HAuCl₄ solution, deionized water, ammonium (B1175870) carbonate solution (1 M).
-
Procedure:
-
Disperse the Pr(OH)ₓ support in deionized water to form a slurry.
-
Add a solution of HAuCl₄ dropwise to the slurry under vigorous stirring.
-
Adjust the pH of the mixture to ~8 by adding a 1 M ammonium carbonate solution.[8]
-
Age the solution for 1 hour at room temperature to ensure adequate deposition of gold.[8]
-
Filter the resulting catalyst.
-
Wash the catalyst three times with deionized water at 60-70°C to remove any remaining chloride ions.[8]
-
Dry the final Au/Pr(OH)ₓ catalyst.
-
3. Catalytic Activity Testing for the Water-Gas Shift Reaction
This protocol outlines the procedure for evaluating the performance of the synthesized catalyst.[6][7][10]
-
Apparatus: Continuous flow fixed-bed microreactor, gas chromatograph (GC) for product analysis.
-
Gaseous Feed Composition: A typical feed gas mixture consists of 2-6.9 vol% CO, 10-31 vol% H₂O, with the balance being an inert gas like N₂ or He.[3][7][10]
-
Procedure:
-
Load a known amount of the catalyst (e.g., 100 mg) into the reactor.[7]
-
Pre-treat the catalyst by heating it in the reaction gas mixture (e.g., 2 vol% CO and 10 vol% H₂O) at 300°C for 2 hours.[3][7]
-
Purge the system with an inert gas (e.g., Argon or Nitrogen) at 200°C for 60-90 minutes to remove adsorbed gases.[3][7]
-
Cool the reactor to the desired starting reaction temperature (e.g., 150°C).
-
Introduce the feed gas mixture into the reactor at a controlled flow rate.
-
Monitor the composition of the effluent gas using a gas chromatograph to determine the conversion of CO.
-
Vary the reaction temperature in a stepwise manner (e.g., from 150°C to 400°C) to evaluate the catalyst's performance across a range of temperatures.[6][7]
-
Reaction Mechanism and Visualization
The high catalytic activity of Au/Pr(OH)ₓ catalysts in the WGS reaction is attributed to a redox mechanism facilitated by the this compound support. The support is rich in hydroxyl groups and oxygen vacancies, which play a crucial role in the dissociation of water, often considered the rate-limiting step.[2][3] The presence of gold nanoparticles further enhances the catalytic activity through a synergistic effect with the support.[9]
Proposed Catalytic Cycle:
-
CO Adsorption: Carbon monoxide adsorbs onto the gold nanoparticles.
-
Water Dissociation: Water molecules adsorb onto the this compound support at oxygen vacancy sites and dissociate into hydroxyl groups.
-
Surface Reaction: The adsorbed CO on the gold nanoparticles reacts with the hydroxyl groups from the support to form CO₂ and H₂.
-
Catalyst Regeneration: The oxygen vacancies on the support are regenerated.
Experimental Workflow for Catalyst Synthesis and Testing
References
- 1. mdpi.com [mdpi.com]
- 2. This compound/gold-supported precursor: a new strategy for preparing stable and active catalyst for the water-gas shift reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. This compound/gold-supported precursor: a new strategy for preparing stable and active catalyst for the water-gas shift reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Monometallic and Bimetallic Catalysts Supported on Praseodymium-Doped Ceria for the Water–Gas Shift Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Praseodymia–titania mixed oxide supported gold as efficient water gas shift catalyst: modulated by the mixing ratio of oxides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08572G [pubs.rsc.org]
- 7. Praseodymia–titania mixed oxide supported gold as efficient water gas shift catalyst: modulated by the mixing ratio of oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011057230A2 - Sulfur-tolerant water-gas shift catalysts - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. www1.eere.energy.gov [www1.eere.energy.gov]
Application Note and Protocol for the Calcination of Praseodymium Hydroxide to Praseodymium(III,IV) Oxide (Pr6O11)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praseodymium(III,IV) oxide (Pr6O11) is a mixed-valence oxide of praseodymium that exhibits unique catalytic, optical, and electronic properties. It is the most stable oxide of praseodymium under ambient conditions.[1] The controlled synthesis of Pr6O11 with specific morphologies and surface characteristics is crucial for its application in various fields, including catalysis, ceramics, and electronics. One common and effective method for synthesizing Pr6O11 is through the thermal decomposition (calcination) of praseodymium hydroxide (B78521) (Pr(OH)3). This document provides a detailed protocol for this calcination process, along with relevant characterization data.
The thermal decomposition of praseodymium hydroxide to praseodymium oxide is a multi-step process. It is understood to proceed through an intermediate, praseodymium oxyhydroxide (PrOOH), before forming the final mixed-valence oxide, Pr6O11. The overall transformation can be represented by the following reaction scheme:
2Pr(OH)₃ → 2PrOOH + 2H₂O 6PrOOH + O₂ → Pr₆O₁₁ + 3H₂O
This application note outlines a standardized procedure for the calcination of this compound, ensuring the reproducible synthesis of high-purity Pr6O11.
Experimental Protocol
This protocol details the necessary steps for the successful calcination of this compound to produce Pr6O11.
2.1. Materials and Equipment
-
Starting Material: Praseodymium (III) hydroxide (Pr(OH)3) powder. The synthesis of Pr(OH)3 can be achieved via precipitation from a praseodymium salt solution (e.g., Pr(NO3)3) with a base like ammonium (B1175870) hydroxide or potassium hydroxide.[2]
-
Furnace: A programmable muffle furnace capable of reaching at least 800°C with controlled heating and cooling rates.
-
Crucible: Alumina or porcelain crucible.
-
Atmosphere: Air (static or flowing).
-
Analytical Balance: For accurate weighing of the sample.
-
Spatula and Tweezers: For sample handling.
-
Desiccator: For cooling and storing the final product.
2.2. Calcination Procedure
-
Sample Preparation: Accurately weigh a desired amount of this compound powder into a clean, dry crucible.
-
Furnace Setup: Place the crucible containing the Pr(OH)3 powder in the center of the muffle furnace.
-
Heating Program: Program the furnace with the following parameters:
-
Heating Rate: 5-10°C/min.
-
Target Temperature: 600°C. Conversion of this compound to praseodymium oxide with a face-centered cubic lattice occurs after calcination at temperatures above 450°C.[3] A common protocol utilizes a calcination temperature of 600°C for 2 hours in air.[3]
-
Dwell Time: 2 hours at 600°C.
-
Cooling Rate: 5-10°C/min.
-
-
Calcination: Start the furnace program. The calcination should be performed in an air atmosphere.
-
Product Recovery: Once the furnace has cooled down to room temperature, carefully remove the crucible containing the dark brown Pr6O11 powder.
-
Storage: Transfer the final product to a desiccator for storage to prevent moisture absorption.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of the precursor and the final calcined product.
3.1. Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
The thermal decomposition of Pr(OH)3 can be monitored by TGA/DTA to understand the transformation process. The data presented below is representative of the expected thermal events.
| Temperature Range (°C) | Weight Loss (%) | Thermal Event | Description |
| 100 - 250 | ~5% | Endothermic | Removal of adsorbed and interstitial water. |
| 250 - 450 | ~9-10% | Endothermic | Decomposition of Pr(OH)3 to PrOOH. |
| 450 - 600 | ~2-3% | Exothermic | Oxidation of PrOOH to Pr6O11. |
3.2. X-ray Diffraction (XRD) Data
XRD is used to confirm the crystal structure of the starting material and the final product.
| Material | Crystal System | Space Group | Lattice Parameters (a, b, c) | Key Diffraction Peaks (2θ) |
| Pr(OH)₃ | Hexagonal | P6₃/m | a = 6.48 Å, c = 3.85 Å | ~15.8°, ~27.5°, ~32.0° |
| Pr₆O₁₁ | Cubic | Fm-3m | a = 5.47 Å | ~28.2°, ~32.8°, ~47.5°, ~56.4° |
3.3. Brunauer-Emmett-Teller (BET) Surface Area Analysis
The surface area of the resulting Pr6O11 powder is influenced by the calcination conditions.
| Calcination Temperature (°C) | Dwell Time (hours) | BET Surface Area (m²/g) |
| 500 | 2 | 15 - 25 |
| 600 | 2 | 10 - 20 |
| 700 | 2 | 5 - 15 |
Visualization
4.1. Experimental Workflow
The following diagram illustrates the workflow for the calcination of this compound to Pr6O11.
Caption: Experimental workflow for Pr6O11 synthesis.
4.2. Signaling Pathway/Logical Relationship
The following diagram illustrates the logical progression of the chemical transformation from the precursor to the final product.
Caption: Chemical transformation pathway.
References
Application Notes and Protocols: Praseodymium Hydroxide as a Support for Noble Metal Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Praseodymium hydroxide (B78521) (Pr(OH)₃) is emerging as a promising support material for noble metal catalysts, owing to its unique electronic and structural properties. The high oxygen mobility and the presence of hydroxyl groups on its surface can enhance the dispersion and stability of noble metal nanoparticles, leading to improved catalytic activity and durability.[1] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of praseodymium hydroxide-supported noble metal catalysts, with a focus on gold (Au) and palladium (Pd) nanoparticles. These catalysts have shown significant potential in various organic transformations, including oxidation and hydrogenation reactions, which are crucial in pharmaceutical and fine chemical synthesis.[2][3]
Key Features and Advantages
-
Enhanced Metal-Support Interaction: The hydroxyl-rich surface of Pr(OH)₃ promotes strong metal-support interactions (SMSI), which can stabilize the noble metal nanoparticles and prevent their aggregation, even under harsh reaction conditions.[1][4]
-
High Oxygen Mobility: Praseodymium oxides, which can be formed from the hydroxide precursor, exhibit high oxygen mobility, facilitating redox reactions and enhancing catalytic performance, particularly in oxidation reactions.[1][2]
-
Tunable Properties: The morphology and surface properties of this compound can be controlled through synthesis parameters, allowing for the tuning of catalytic performance.[2]
-
Versatility: Pr(OH)₃ can act as a support for various noble metals, including Au and Pd, leading to catalysts with diverse applications.[1][3][5]
Applications
This compound-supported noble metal catalysts are effective in a range of catalytic reactions, including:
-
CO Oxidation: Au/Pr(OH)ₓ catalysts have demonstrated high activity and stability in the water-gas shift reaction and CO oxidation.[1][2]
-
Hydrogenation Reactions: Pd nanoparticles supported on oxygen-deficient praseodymium oxide nanorods (derived from the hydroxide) exhibit excellent performance in the hydrogenation of styrene (B11656) and 4-nitrophenol.[3]
-
Propane (B168953) Oxidation: Pd dispersed on praseodymium-containing mixed oxides shows high activity for propane oxidation.[5]
Data Presentation
Table 1: Catalytic Performance of Au/Pr(OH)ₓ in Water-Gas Shift Reaction (WGSR) and CO Oxidation
| Catalyst | Reaction | Temperature (°C) | Conversion (%) | Turnover Frequency (TOF) (s⁻¹) | Reference |
| Au/Pr(OH)ₓ_M | WGSR | 300 | ~95 | 0.55 | [1] |
| Au/Pr(OH)ₓ_M | CO Oxidation | 100 | 100 | - | [1] |
Table 2: Catalytic Performance of Pd/Pr₆O₁₁ in Hydrogenation Reactions
| Catalyst | Reaction | Temperature (°C) | Time (min) | Conversion (%) | Rate Constant (k) (s⁻¹) | Reference |
| Pd/Pr₆O₁₁ | Styrene Hydrogenation | Room Temp | 60 | >99 | - | [3] |
| Pd/Pr₆O₁₁ | 4-Nitrophenol Reduction | Room Temp | 12 | >99 | 0.0191 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanorods (Hydrothermal Method)
This protocol describes the synthesis of rod-shaped this compound, a suitable support for noble metal catalysts.[1][3]
Materials:
-
Praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer
-
Centrifuge
-
Oven
Procedure:
-
Dissolve Pr(NO₃)₃·6H₂O in deionized water to prepare a 0.1 M solution.
-
Separately, prepare a 6 M NaOH solution in deionized water.
-
Slowly add the NaOH solution to the praseodymium nitrate solution under vigorous stirring until the pH reaches approximately 10. A light green precipitate of Pr(OH)₃ will form.
-
Continue stirring the mixture for 30 minutes.
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it at 120 °C for 12 hours.[3]
-
After cooling to room temperature, collect the precipitate by centrifugation.
-
Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product, Pr(OH)₃ nanorods, in an oven at 80 °C overnight.
Protocol 2: Deposition of Gold Nanoparticles on Pr(OH)₃ Support (Deposition-Precipitation Method)
This protocol details the loading of gold nanoparticles onto the this compound support.[1]
Materials:
-
Pr(OH)₃ nanorods (from Protocol 1)
-
Chloroauric acid (HAuCl₄) solution (1 mg/mL)
-
Urea (B33335) (CO(NH₂)₂)
-
Deionized water
Equipment:
-
Beaker
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Oven
Procedure:
-
Disperse a calculated amount of Pr(OH)₃ nanorods in deionized water.
-
Add the required volume of HAuCl₄ solution to achieve the desired Au loading (e.g., 1 wt%).
-
Add an excess amount of urea to the suspension. The molar ratio of urea to Au should be around 100:1.
-
Heat the suspension to 80 °C with constant stirring and maintain this temperature for 4 hours. The urea will slowly decompose, leading to a gradual increase in pH and the deposition of gold hydroxide onto the support.
-
Cool the mixture to room temperature.
-
Collect the solid catalyst by centrifugation.
-
Wash the catalyst thoroughly with deionized water to remove any residual ions.
-
Dry the Au/Pr(OH)₃ catalyst in an oven at 80 °C overnight.
Protocol 3: Preparation of Pd Nanoparticles on Praseodymium Oxide Support
This protocol describes the synthesis of palladium nanoparticles on a praseodymium oxide support, which is obtained by calcining the hydroxide precursor.[3]
Materials:
-
Pr(OH)₃ nanorods (from Protocol 1)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
Deionized water
-
Hydrogen gas (H₂)
Equipment:
-
Tube furnace
-
Quartz tube
-
Gas flow controllers
Procedure:
-
Calcination of Support: Place the Pr(OH)₃ nanorods in a ceramic crucible and calcine them in a tube furnace at 600 °C for 3 hours in air to obtain praseodymium oxide (Pr₆O₁₁) nanorods.[3] The color will change from light green to brown.
-
Impregnation: Disperse the Pr₆O₁₁ nanorods in a solution of Na₂PdCl₄ in deionized water. The concentration of the palladium salt should be calculated to achieve the desired Pd loading (e.g., 1 wt%).
-
Stir the suspension for 24 hours at room temperature to ensure uniform impregnation.
-
Dry the mixture at 80 °C to remove the solvent.
-
Reduction: Place the dried powder in a quartz tube and heat it under a flow of H₂ gas at 300 °C for 2 hours to reduce the palladium precursor to metallic Pd nanoparticles.
-
Cool the catalyst to room temperature under an inert atmosphere (e.g., N₂ or Ar).
Protocol 4: Catalytic Activity Testing - Hydrogenation of Styrene
This protocol outlines a general procedure for testing the catalytic activity of the prepared Pd/Pr₆O₁₁ catalyst in the hydrogenation of styrene.[3]
Materials:
-
Pd/Pr₆O₁₁ catalyst (from Protocol 3)
-
Styrene
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Gas balloon filled with H₂
-
Gas chromatograph (GC) for analysis
Procedure:
-
Add a specific amount of the Pd/Pr₆O₁₁ catalyst to the three-necked flask.
-
Add the solvent (ethanol) and the substrate (styrene) to the flask.
-
Seal the flask and purge it with H₂ gas several times to remove air.
-
Inflate a balloon with H₂ and connect it to the flask to maintain a hydrogen atmosphere (1 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) to determine the conversion of styrene to ethylbenzene.
-
After the reaction is complete, the catalyst can be recovered by filtration for reusability studies.
Visualizations
References
- 1. This compound/gold-supported precursor: a new strategy for preparing stable and active catalyst for the water-gas shift reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. This compound and oxide nanorods and Au/Pr6O11 nanorod catalysts for CO oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Single-Atom Catalysts from Praseodymium Hydroxide Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-atom catalysts (SACs) represent the frontier in heterogeneous catalysis, offering maximum atom-utilization efficiency, unique electronic properties, and exceptional catalytic performance. Praseodymium-based materials, with their versatile redox properties and oxygen storage capacity, are emerging as promising supports for SACs. This document provides a detailed protocol for the synthesis of a model single-atom catalyst, Platinum on a praseodymium oxide support (Pt/Pr₆O₁₁), using praseodymium hydroxide (B78521) [Pr(OH)₃] as the precursor. The methodology covers the synthesis of the praseodymium hydroxide nanorod support precursor, its conversion to praseodymium oxide (Pr₆O₁₁), and the subsequent deposition of atomically dispersed platinum.
Synthesis Workflow
The synthesis of the Pt/Pr₆O₁₁ single-atom catalyst is a multi-step process that begins with the controlled synthesis of the support precursor, followed by calcination and metal deposition.
Experimental Protocols
Protocol 1: Synthesis of this compound [Pr(OH)₃] Nanorods
This protocol details the hydrothermal synthesis of this compound nanorods, which serve as the precursor to the catalyst support.
Materials:
-
Praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Equipment:
-
Teflon-lined stainless-steel autoclave (100 mL)
-
Magnetic stirrer
-
Centrifuge
-
Oven
Procedure:
-
Prepare a 0.01 M solution of Pr(NO₃)₃ by dissolving the appropriate amount of Pr(NO₃)₃·6H₂O in 50 mL of deionized water.
-
Adjust the pH of the Pr(NO₃)₃ solution to 10 by dropwise addition of a 3 M NaOH solution under vigorous stirring.
-
Transfer the resulting suspension to a 100 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 180°C for 20 hours in an oven.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it thoroughly with deionized water and ethanol several times to remove any unreacted precursors and byproducts.
-
Dry the obtained Pr(OH)₃ nanorods in an oven at 80°C for 12 hours.
Protocol 2: Preparation of Praseodymium Oxide (Pr₆O₁₁) Nanorod Support
This protocol describes the thermal conversion of the Pr(OH)₃ nanorods into Pr₆O₁₁ nanorods, which will serve as the support for the single-atom catalyst.
Materials:
-
Dried Pr(OH)₃ nanorods (from Protocol 1)
Equipment:
-
Tube furnace with temperature controller
-
Ceramic crucible
Procedure:
-
Place the dried Pr(OH)₃ nanorods in a ceramic crucible.
-
Transfer the crucible to a tube furnace.
-
Calcine the Pr(OH)₃ nanorods at 600°C for 2 hours in a static air atmosphere with a heating rate of 5°C/min.
-
After calcination, allow the furnace to cool down to room temperature naturally.
-
The resulting material is Pr₆O₁₁ nanorods.
Protocol 3: Synthesis of Pt/Pr₆O₁₁ Single-Atom Catalyst
This protocol details the deposition of platinum single atoms onto the Pr₆O₁₁ nanorod support via the incipient wetness impregnation method.
Materials:
-
Pr₆O₁₁ nanorods (from Protocol 2)
-
Hexachloroplatinic acid (H₂PtCl₆) solution (e.g., 0.01 M)
-
Deionized water
-
Hydrogen gas (5% in Argon)
Equipment:
-
Tube furnace with gas flow controllers
-
Drying oven
Procedure:
-
Calculate the amount of H₂PtCl₆ solution required to achieve the desired Pt loading (e.g., 0.5 wt%) on the Pr₆O₁₁ support. The volume of the solution should be equal to the pore volume of the support material.
-
Add the calculated volume of the H₂PtCl₆ solution dropwise to the Pr₆O₁₁ nanorod powder while continuously mixing to ensure uniform distribution.
-
Dry the impregnated powder in an oven at 120°C for 12 hours.
-
Place the dried powder in a tube furnace and reduce it under a flow of 5% H₂/Ar gas at 200°C for 2 hours.
-
After reduction, cool the sample to room temperature under an Argon atmosphere.
-
The resulting powder is the Pt/Pr₆O₁₁ single-atom catalyst.
Data Presentation
Table 1: Synthesis Parameters
| Parameter | Value | Reference |
| Pr(OH)₃ Synthesis | ||
| Pr(NO₃)₃ Concentration | 0.01 M | [1] |
| pH | 10 | [1] |
| Hydrothermal Temperature | 180°C | [1] |
| Hydrothermal Time | 20 h | [1] |
| Pr₆O₁₁ Support Preparation | ||
| Calcination Temperature | 600°C | |
| Calcination Time | 2 h | |
| Calcination Atmosphere | Air | |
| Pt SAC Synthesis | ||
| Pt Precursor | H₂PtCl₆ | |
| Target Pt Loading | 0.5 wt% | |
| Reduction Temperature | 200°C | |
| Reduction Atmosphere | 5% H₂/Ar | |
| Reduction Time | 2 h |
Table 2: Characterization Data of the Support and Catalyst
| Characterization Technique | Pr(OH)₃ Nanorods | Pr₆O₁₁ Nanorods | Pt/Pr₆O₁₁ SAC |
| Morphology (TEM) | Nanorods, 12-30 nm diameter, 30-300 nm length[2] | Nanorods, retained morphology | Atomically dispersed Pt atoms |
| Crystalline Phase (XRD) | Hexagonal | Cubic (Fm-3m)[3] | Cubic (Fm-3m) with no Pt peaks |
| Surface Area (BET) | - | ~15-30 m²/g | ~15-30 m²/g |
| Pt Oxidation State (XPS) | - | - | Pt²⁺/Pt⁰ |
| Pt Coordination (EXAFS) | - | - | Pt-O coordination, no Pt-Pt scattering |
Table 3: Catalytic Performance in CO Oxidation (Representative Data)
| Catalyst | T₅₀ (°C)¹ | T₁₀₀ (°C)² | Apparent Activation Energy (kJ/mol) |
| Pt/Pr₆O₁₁ SAC (expected) | < 100 | ~150 | 30-50 |
| Pt/CeO₂ SAC | ~80 | ~150 | ~45[4] |
| Pt/FeOₓ SAC | < Room Temp. | ~100 | 26.8[5] |
¹ T₅₀: Temperature at which 50% CO conversion is achieved. ² T₁₀₀: Temperature at which 100% CO conversion is achieved.
Catalytic Mechanism
The enhanced catalytic activity of single-atom catalysts is often attributed to the unique electronic state of the isolated metal atoms and their interaction with the support. For CO oxidation on Pt/Pr₆O₁₁, a plausible mechanism involves the adsorption of CO on the single Pt sites and the activation of oxygen by the praseodymium oxide support, which is known for its oxygen storage and release capabilities.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a praseodymium-based single-atom catalyst. By following these procedures, researchers can produce high-quality single-atom catalysts for a variety of applications, from fundamental catalytic studies to the development of novel therapeutic agents that may rely on site-specific catalytic activity. The provided data and diagrams offer a clear framework for understanding the synthesis process and the expected outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Praseodymium Hydroxide Precipitation
Welcome to the technical support center for praseodymium hydroxide (B78521) precipitation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of praseodymium hydroxide.
Frequently Asked Questions (FAQs)
Q1: At what pH does this compound begin to precipitate?
A1: The precipitation of praseodymium (III) hydroxide, Pr(OH)₃, is highly dependent on the pH of the aqueous solution. Generally, the precipitation of trivalent lanthanide hydroxides begins in the pH range of 6 to 8. For this compound specifically, you can expect initial precipitation to occur as the pH rises above 6.
Q2: What is the optimal pH for maximizing the precipitation of this compound?
A2: While the exact optimal pH can be influenced by factors such as the initial concentration of praseodymium ions and the presence of other substances, studies involving the fractional precipitation of rare earth elements suggest that a pH of around 8.25 is effective for precipitating a group of rare earth hydroxides including praseodymium. To ensure maximum recovery, adjusting the pH to a more alkaline range, typically between 9 and 10, is often recommended. It is important to note that in complex mixtures, such as those derived from monazite (B576339) processing, the optimal pH for selective recovery might differ.
Q3: My this compound precipitate is not forming even after adjusting the pH. What could be the issue?
A3: Several factors could inhibit precipitation. Firstly, verify the accuracy of your pH measurement with a calibrated pH meter. Secondly, the presence of chelating or complexing agents in your solution can prevent the formation of this compound by forming soluble complexes with the praseodymium ions. Common interfering agents include citrates, EDTA, and certain organic acids. Finally, ensure that the concentration of praseodymium in your solution is sufficient for precipitation to occur at the given pH.
Q4: What is the appearance of this compound precipitate?
A4: Praseodymium (III) hydroxide is a pale green, gelatinous solid.[1] Its color is most noticeable when contrasted against a white background.
Q5: Is this compound soluble in water?
A5: this compound is considered virtually insoluble in water.[2] However, it is soluble in acidic solutions, where it reacts to form praseodymium salts.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Precipitate | - Incorrect pH. - Presence of interfering substances. - Insufficient reaction time. | - Calibrate your pH meter and ensure the final pH of the solution is in the optimal range (pH 9-10). - If possible, remove any known chelating agents from the solution prior to precipitation. - Allow for a sufficient aging period (e.g., several hours to overnight) after pH adjustment to ensure complete precipitation. |
| Precipitate is difficult to filter | - Small particle size. | - Increase the precipitation temperature (e.g., to 50-60 °C) to promote the growth of larger crystals. - Employ a slower rate of addition for the precipitating agent while vigorously stirring the solution. - Allow the precipitate to age in the mother liquor for an extended period. |
| Contamination of the precipitate | - Co-precipitation of other metal hydroxides. | - If working with a mixed-metal solution, carefully control the pH to selectively precipitate other metals first, if their hydroxides form at a lower pH. Fractional precipitation is key. |
| Inconsistent results between experiments | - Variations in experimental conditions. | - Standardize all parameters including initial praseodymium concentration, temperature, stirring rate, and the rate of addition of the precipitating agent. |
Quantitative Data
The solubility of this compound is governed by its solubility product constant (Ksp). This value can be used to calculate the theoretical molar solubility at a given pH.
Table 1: Solubility Data for this compound
| Parameter | Value | Reference |
| Solubility Product (Ksp) | 3.39 x 10⁻²⁴ | [2] |
| Calculated Molar Solubility at pH 12.12 | 1.48 x 10⁻¹⁸ M |
Note: The molar solubility is calculated based on the Ksp and the hydroxide ion concentration at the specified pH.
Experimental Protocols
Protocol 1: Precipitation of Praseodymium (III) Hydroxide from a Praseodymium Salt Solution
This protocol outlines the procedure for precipitating this compound from a solution containing a soluble praseodymium salt, such as praseodymium (III) nitrate (B79036) or praseodymium (III) chloride.
Materials:
-
Praseodymium (III) nitrate (Pr(NO₃)₃) or Praseodymium (III) chloride (PrCl₃) solution of known concentration.
-
1 M Sodium Hydroxide (NaOH) or 1 M Ammonium Hydroxide (NH₄OH) solution.
-
Deionized water.
-
pH meter.
-
Magnetic stirrer and stir bar.
-
Beakers.
-
Filtration apparatus (e.g., Büchner funnel, filter paper).
-
Drying oven.
Procedure:
-
Place a known volume of the praseodymium salt solution into a beaker equipped with a magnetic stir bar.
-
Begin stirring the solution at a moderate, constant rate.
-
Slowly add the 1 M NaOH or 1 M NH₄OH solution dropwise to the praseodymium solution.
-
Continuously monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base until the pH of the solution reaches the desired value (e.g., pH 9-10) for complete precipitation. A pale green precipitate will form.
-
Once the target pH is reached and stable, stop adding the base and allow the solution to stir for an additional 30-60 minutes to ensure the reaction is complete.
-
Turn off the stirrer and allow the precipitate to settle.
-
Separate the precipitate from the supernatant by filtration.
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
Dry the collected this compound precipitate in an oven at a low temperature (e.g., 80-100 °C) to avoid decomposition.
Visualizations
Caption: Workflow for the precipitation of this compound.
Caption: Relationship between pH and the state of praseodymium(III).
References
Technical Support Center: Praseodymium Hydroxide Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for controlling the morphology of praseodymium hydroxide (B78521) (Pr(OH)₃) nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing praseodymium hydroxide nanoparticles?
A1: The most prevalent methods for synthesizing Pr(OH)₃ nanoparticles are co-precipitation and hydrothermal synthesis.[1][2] Co-precipitation is a versatile technique that involves the precipitation of praseodymium salts from a solution by adding a precipitating agent, often a base like potassium hydroxide (KOH) or ammonia.[3] The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out inside a sealed vessel called an autoclave.[2][4] This method is particularly effective for producing highly crystalline, one-dimensional nanostructures like nanorods.[2][5]
Q2: Which experimental parameters are most critical for controlling the morphology of Pr(OH)₃ nanoparticles?
A2: The final morphology (e.g., nanorods, nanocubes, spherical particles) is highly sensitive to several key parameters. The most influential factors include:
-
pH of the reaction medium: The pH affects the solubility, stability, and reaction kinetics of the metal precursors, directly influencing the final structure and composition.[6][7][8]
-
Reaction Temperature: Temperature plays a crucial role, especially in hydrothermal synthesis, where it can dictate the crystalline phase and morphology of the final product.[4]
-
Precursor Concentration: The concentration of the praseodymium salt and the precipitating agent can influence nucleation and growth rates.
-
Presence of Surfactants/Capping Agents: Although many Pr(OH)₃ syntheses are performed without them, surfactants can be intentionally added to selectively adsorb to certain crystal faces, guiding the growth into specific shapes and preventing aggregation.[9][10][11]
-
Aging Time: In precipitation methods, the duration for which the precipitate is allowed to "age" in the mother liquor can significantly impact the crystallinity and morphology of the nanoparticles.[1]
Q3: How can I convert the synthesized Pr(OH)₃ nanoparticles into praseodymium oxide (Pr₆O₁₁) nanoparticles?
A3: this compound nanoparticles can be converted into the more stable praseodymium oxide (Pr₆O₁₁) through calcination.[12][13] This process involves heating the Pr(OH)₃ powder in air at elevated temperatures, typically above 450°C. The rod-like morphology of the hydroxide precursor can often be retained in the final oxide product if the calcination temperature is controlled, for instance, up to 600°C.[12][14]
Troubleshooting Guide
Problem 1: The synthesized particles are irregular in shape and not the desired nanorods.
-
Possible Cause: The reaction conditions were not optimal for anisotropic (one-dimensional) growth. Before hydrothermal treatment, this compound often exists as irregular nanoparticles.[13]
-
Solution:
-
Verify pH: For nanorod synthesis via hydrothermal methods, a highly alkaline environment is critical. Ensure the pH of the suspension is adjusted to a high value (e.g., 12.5) using a strong base like KOH before transferring it to the autoclave.[2]
-
Optimize Hydrothermal Conditions: Ensure the autoclave is heated to the correct temperature (e.g., 120-180°C) and maintained for a sufficient duration (e.g., 16-45 hours).[2][13] These conditions promote the dissolution of smaller, irregular particles and the recrystallization into more stable, elongated nanorods.
-
Consider Aging: For precipitation methods, a room-temperature aging step after precipitation and washing can promote the formation of nanorods.[1]
-
Problem 2: The nanoparticle size distribution is very broad (polydisperse).
-
Possible Cause: Nucleation and growth phases were not well-separated. This can be caused by inconsistent mixing, slow addition of reagents, or temperature gradients.
-
Solution:
-
Control Reagent Addition: Add the precipitating agent (e.g., KOH solution) dropwise into the praseodymium salt solution under vigorous and constant stirring.[12] This ensures a more uniform supersaturation and a burst of nucleation, leading to more uniformly sized particles.
-
Use a Surfactant: Introduce a capping agent or surfactant (e.g., CTAB, PVP) into the reaction. Surfactants can adsorb onto the surface of growing nanoparticles, preventing uncontrolled growth and aggregation, which leads to a narrower size distribution.[15]
-
Strict Temperature Control: Ensure the reaction temperature is uniform and stable throughout the synthesis process.
-
Problem 3: The final product shows poor crystallinity.
-
Possible Cause: The reaction temperature was too low, the reaction/aging time was too short, or impurities are present.
-
Solution:
-
Increase Temperature/Time: For hydrothermal synthesis, increasing the reaction temperature (e.g., from 120°C to 180°C) or extending the reaction time can enhance the crystallinity of the product.[2][13]
-
Thorough Washing: After precipitation, wash the product repeatedly with distilled water and ethanol (B145695) to remove any remaining ions (like Cl⁻ or NO₃⁻) that could interfere with the crystallization process.[2][12] The washing step is complete when the pH of the wash water becomes neutral (pH 7).[12]
-
Post-Synthesis Annealing: A mild post-synthesis heat treatment (calcination) at a controlled temperature can improve crystallinity. However, be aware that this will likely convert the hydroxide to an oxide.[12]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from successful Pr(OH)₃ nanorod synthesis experiments.
Table 1: Hydrothermal Synthesis Parameters for Pr(OH)₃ Nanorods
| Parameter | Value | Reference |
| Praseodymium Precursor | Praseodymium Chloride (0.1 M) | [12][13] |
| Mineralizer/Base | Potassium Hydroxide (5 M) | [12][13] |
| Reaction Temperature | 180 °C | [12][13][14] |
| Reaction Time | 45 hours | [13][14] |
| Resulting Morphology | Nanorods | [13] |
| Nanorod Diameter | 20 - 40 nm | [13] |
| Nanorod Length | Several microns | [13] |
Table 2: Alternative Hydrothermal Synthesis Parameters
| Parameter | Value | Reference |
| Praseodymium Precursor | Pr₂O₃ dissolved in Nitric Acid | [2] |
| Mineralizer/Base | Potassium Hydroxide (10%) | [2] |
| Initial pH | 12.5 | [2] |
| Reaction Temperature | 120 °C | [2] |
| Reaction Time | 16 hours | [2] |
| Resulting Morphology | Nanorods | [2][5] |
| Nanorod Diameter | 12 - 30 nm | [2][5] |
| Nanorod Length | 30 - 300 nm | [2][5] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Pr(OH)₃ Nanorods
This protocol is adapted from the work of Huang et al.[12][13]
-
Precursor Preparation: Dissolve praseodymium metal powder in concentrated hydrochloric acid to form a 0.1 M praseodymium chloride (PrCl₃) solution.
-
Initial Precipitation: Add a 5 M potassium hydroxide (KOH) solution dropwise into the PrCl₃ solution under constant stirring until this compound precipitates completely.
-
Aging and Washing: Age the precipitate in air for 15 minutes. Subsequently, wash the precipitate repeatedly with distilled water via centrifugation or filtration until the supernatant pH reaches 7. This step is crucial to remove residual chloride ions.
-
Hydrothermal Treatment: Mix the wet precipitate with 40 mL of a 5 M KOH solution. Sonicate the mixture in an ultrasonic bath to ensure homogeneity.
-
Autoclave Reaction: Transfer the suspension into a Teflon-lined stainless steel autoclave. Seal the autoclave and maintain it at 180°C for 45 hours.
-
Final Processing: After the reaction, allow the autoclave to cool to room temperature. Filter the resulting product, wash it thoroughly with distilled water and ethanol, and finally dry it at 80°C.
Protocol 2: Precipitation and Room-Temperature Aging for Pr(OH)₃ Nanorods
This protocol is based on the method described by Dodd et al.[1]
-
Precipitation: Prepare an aqueous solution of a praseodymium salt (e.g., Pr(NO₃)₃). Add a base (e.g., NH₃·H₂O) to precipitate Pr(OH)₃.[3]
-
Washing: Centrifuge or filter the precipitate and wash it thoroughly with deionized water to remove byproduct ions (e.g., NH₄NO₃).
-
Room-Temperature Aging: After washing, resuspend the precipitate in deionized water and allow it to age at room temperature for a designated period (e.g., several hours to days). This simple aging process facilitates the transformation of the initial precipitate into nanorods.[1]
-
Collection: Collect the final product by filtration or centrifugation and dry under appropriate conditions.
Visual Guides and Workflows
Caption: Workflow for the hydrothermal synthesis of Pr(OH)₃ nanorods.
Caption: Key parameters influencing nanoparticle morphology.
References
- 1. Synthesis of this compound (Pr(OH)3) and praseodymium oxide (Pr6O11) nanorods via room temperature aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Praseodymium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Effects of pH on the Morphology and Optical Characteristics of ZnFe2O4 Nanoparticles [ppam.semnan.ac.ir]
- 9. A review of the role and mechanism of surfactants in the morphology control of metal nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijcmas.com [ijcmas.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Surfactant effects on the synthesis of oxide nanoparticles using deep eutectic solvents - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ00465A [pubs.rsc.org]
preventing agglomeration in praseodymium hydroxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing agglomeration during the synthesis of praseodymium hydroxide (B78521) [Pr(OH)₃].
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized praseodymium hydroxide has formed large, hard agglomerates. What is the likely cause and how can I fix it?
A1: Hard agglomeration is often due to the formation of strong chemical bonds between particles. This can be caused by several factors during the synthesis and drying process.
Potential Causes:
-
High Reactant Concentration: Using highly concentrated precursor solutions can lead to rapid, uncontrolled precipitation, which promotes agglomeration.
-
Rapid Addition of Precipitant: Adding the precipitating agent (e.g., NaOH, NH₃·H₂O) too quickly can create localized areas of high supersaturation, causing rapid nucleation and subsequent agglomeration of particles.
-
Inadequate Stirring: Insufficient agitation of the reaction mixture fails to uniformly disperse the precipitating agent and the newly formed nuclei, leading to particle collision and aggregation.
-
Inappropriate pH: A pH that is too high can accelerate the precipitation rate, leading to the formation of larger, agglomerated particles.
-
Drying Method: Capillary action during the drying of a wet precipitate can draw particles together, forming hard agglomerates.
Troubleshooting Steps:
-
Optimize Reactant Concentrations: Use more dilute solutions of both the praseodymium salt and the precipitating agent to slow down the reaction rate.
-
Control Precipitant Addition: Add the precipitating agent dropwise and slowly while vigorously stirring the praseodymium salt solution.
-
Improve Stirring: Use a mechanical stirrer to ensure efficient and uniform mixing throughout the reaction vessel. The shear forces generated can help break up soft agglomerates as they form.
-
pH Adjustment: Carefully control the final pH of the solution. It is advisable to monitor the pH in real-time and maintain it at a level that allows for controlled precipitation.
-
Washing and Drying: Before drying, wash the precipitate multiple times with deionized water and then with an organic solvent like ethanol. This can help to remove residual ions and reduce capillary forces during drying.
Q2: I'm observing inconsistent particle sizes in my this compound synthesis. How can I achieve a more uniform particle size distribution?
A2: Inconsistent particle size is often a result of non-uniform reaction conditions.
Potential Causes:
-
Temperature Gradients: Uneven heating of the reaction vessel can lead to different reaction rates in different parts of the solution.
-
Poor Mixing: As mentioned in Q1, inadequate stirring can lead to localized differences in reactant concentrations.
-
Fluctuations in pH: If the pH is not well-controlled, it can lead to variations in the nucleation and growth rates of the particles.
Troubleshooting Steps:
-
Ensure Uniform Temperature: Use a water or oil bath to maintain a constant and uniform temperature throughout the reaction.
-
Optimize Stirring Speed: The stirring speed can influence particle size; higher stirring speeds generally lead to smaller particles due to increased shear forces. Experiment with different stirring rates to find the optimal condition for your setup.
-
Use a pH Controller: Employ an automated pH controller to maintain a stable pH throughout the precipitation process.
Q3: Can I use additives to prevent agglomeration during the synthesis of this compound?
A3: Yes, using surfactants or capping agents is a common and effective method to prevent agglomeration.
Mechanism of Action:
-
Surfactants/Capping Agents: These molecules adsorb onto the surface of the newly formed nanoparticles, creating a protective layer. This layer can provide steric hindrance or electrostatic repulsion, preventing the particles from coming into close contact and agglomerating.
Commonly Used Agents:
-
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant that can form a bilayer on the surface of nanoparticles, providing colloidal stability.
-
Polyvinylpyrrolidone (PVP): A polymer that can act as a capping agent, sterically stabilizing the nanoparticles.
-
Polyethylene glycol (PEG): Another polymer that can prevent agglomeration through steric hindrance.
Implementation:
-
Dissolve the chosen surfactant or capping agent in the praseodymium salt solution before adding the precipitating agent. The concentration of the additive will need to be optimized for your specific experimental conditions.
Quantitative Data Summary
The following table summarizes key experimental parameters that can be controlled to influence the particle size and agglomeration of this compound.
| Parameter | Recommended Range/Value | Expected Outcome on Particle Size/Agglomeration |
| Praseodymium Nitrate (B79036) Hexahydrate Concentration | 0.05 - 0.2 M | Lower concentrations tend to produce smaller, less agglomerated particles. |
| Precipitating Agent (NaOH) Concentration | 0.1 - 0.5 M | Slower, dropwise addition of a dilute solution is recommended. |
| Reaction Temperature | 25 - 80 °C | Higher temperatures can increase the reaction rate; may require more vigorous stirring. |
| Stirring Speed | 300 - 800 rpm | Higher speeds generally lead to smaller, more uniform particles. |
| Final pH | 7 - 9 | Careful control is crucial; a stable pH promotes uniform particle growth. |
| Surfactant (CTAB) Concentration | 1 - 5 mM | Effective in preventing agglomeration by providing electrostatic and steric stabilization. |
Detailed Experimental Protocol: Surfactant-Assisted Precipitation
This protocol describes the synthesis of this compound nanoparticles with reduced agglomeration using CTAB as a surfactant.
Materials:
-
Praseodymium(III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare Solutions:
-
Prepare a 0.1 M solution of Pr(NO₃)₃·6H₂O in deionized water.
-
Prepare a 0.2 M solution of NaOH in deionized water.
-
Prepare a 10 mM solution of CTAB in deionized water.
-
-
Reaction Setup:
-
In a beaker, combine 100 mL of the 0.1 M Pr(NO₃)₃·6H₂O solution with 20 mL of the 10 mM CTAB solution.
-
Place the beaker on a magnetic stir plate and begin stirring at 500 rpm.
-
-
Precipitation:
-
Slowly add the 0.2 M NaOH solution dropwise to the praseodymium/CTAB solution using a burette or a syringe pump.
-
Monitor the pH of the solution and continue adding NaOH until the pH reaches 8.
-
-
Aging:
-
Continue stirring the suspension for 1 hour at room temperature to allow the particles to age.
-
-
Washing:
-
Centrifuge the suspension to collect the precipitate.
-
Discard the supernatant and resuspend the precipitate in deionized water.
-
Repeat the centrifugation and washing steps three times with deionized water, followed by two washes with ethanol.
-
-
Drying:
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
-
Visualizations
Technical Support Center: Optimizing Calcination for Pr(OH)₃ to Pr₆O₁₁ Conversion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the calcination of praseodymium (III) hydroxide (B78521) (Pr(OH)₃) to praseodymium (III, IV) oxide (Pr₆O₁₁).
Troubleshooting Guide
This guide addresses common issues encountered during the thermal conversion of Pr(OH)₃ to Pr₆O₁₁.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Conversion to Pr₆O₁₁ (Presence of Pr(OH)₃ or intermediate phases in final product) | Calcination temperature is too low. | Increase the calcination temperature. A temperature of at least 500°C is required to initiate the conversion, with higher temperatures often ensuring complete conversion.[1] |
| Insufficient calcination time. | Increase the dwell time at the target temperature to ensure the reaction goes to completion. | |
| Inappropriate atmosphere. | Calcination is typically performed in an air atmosphere. Ensure adequate air flow in the furnace. | |
| Presence of Unexpected Phases (e.g., PrO₂, Pr₉O₁₆, Pr₇O₁₂) | Rapid cooling (quenching) of the sample. | Employ a slow cooling rate after calcination. Slow cooling allows for the transformation of intermediate phases into the stable Pr₆O₁₁ structure.[1] At 980°C, slow cooling in air results in pure Pr₆O₁₁.[1] |
| Specific calcination temperature favors intermediate phases. | Adjust the calcination temperature. For example, a mixture of PrO₂ and Pr₆O₁₁ can be observed at 500°C, while Pr₉O₁₆ and Pr₇O₁₂ may form at higher temperatures, especially with rapid cooling.[1] | |
| Broad or Poorly Defined XRD Peaks | Low crystallinity of the Pr₆O₁₁ product. | Increase the calcination temperature and/or dwell time. Higher temperatures generally promote better crystal growth. |
| Presence of amorphous phases. | Ensure complete decomposition of the hydroxide precursor by using a sufficiently high calcination temperature. | |
| Particle Agglomeration and Sintering | Calcination temperature is excessively high. | Optimize the calcination temperature to be high enough for complete conversion but low enough to minimize sintering. The final decomposition product at 1400°C is Pr₆O₁₁, but significant sintering can occur at such high temperatures.[2] |
| Long dwell time at high temperature. | Reduce the calcination time to the minimum required for complete conversion. | |
| Unexpected Color of the Final Product | Presence of impurities or unintended phases. | Verify the purity of the starting Pr(OH)₃. Analyze the final product using techniques like XRD to identify any unexpected phases. The expected color of Pr₆O₁₁ is dark brown to black. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal calcination temperature for converting Pr(OH)₃ to pure Pr₆O₁₁?
A1: The optimal temperature depends on several factors, including the desired crystallinity and particle size. Generally, a temperature above 500°C is required.[1] Studies have shown that pure Pr₆O₁₁ can be obtained at temperatures ranging from 600°C to 1000°C. For instance, calcination at 980°C followed by slow cooling in air has been shown to yield exclusively Pr₆O₁₁.[1] Higher temperatures, such as 1400°C, also result in Pr₆O₁₁, but may lead to significant particle sintering.[2]
Q2: How does the cooling rate after calcination affect the final product?
A2: The cooling rate is a critical parameter. Rapid cooling (quenching) can "freeze" intermediate, high-temperature phases such as Pr₉O₁₆ and Pr₇O₁₂, preventing their complete conversion to the stable Pr₆O₁₁ phase.[1] A slow cooling process is recommended to ensure the formation of pure Pr₆O₁₁.[1]
Q3: What are the intermediate phases that can form during the calcination of Pr(OH)₃?
A3: The thermal decomposition of Pr(OH)₃ to Pr₆O₁₁ is a multi-step process that can involve several intermediate praseodymium oxides. At lower temperatures (e.g., 500°C), a mixture of PrO₂ and Pr₆O₁₁ may be present.[1] At higher temperatures, phases such as Pr₉O₁₆ and Pr₇O₁₂ can be formed.[1] The presence and stability of these intermediates are highly dependent on the temperature and cooling rate.
Q4: What is the expected morphology of Pr₆O₁₁ obtained from the calcination of Pr(OH)₃ nanorods?
A4: If the starting Pr(OH)₃ is in the form of nanorods, subsequent calcination can yield Pr₆O₁₁ nanorods that retain the morphology of the precursor.[3]
Q5: How can I characterize the final product to confirm the formation of Pr₆O₁₁?
A5: X-ray diffraction (XRD) is the primary technique used to identify the crystalline phases present in the final product. The obtained diffraction pattern should be compared with the standard pattern for cubic Pr₆O₁₁. Other characterization techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to analyze the morphology and particle size of the product.
Quantitative Data Summary
The following tables summarize the effect of calcination temperature on the resulting phases and crystallite size of the product.
Table 1: Crystalline Phases Observed at Different Calcination Temperatures
| Calcination Temperature (°C) | Resulting Crystalline Phases (with rapid cooling/quenching) | Resulting Crystalline Phases (with slow cooling) |
| 500 | Mixture of PrO₂ and Pr₆O₁₁ | Pr₆O₁₁ (likely with some PrO₂) |
| 650 | Pr₉O₁₆ | Pr₆O₁₁ |
| 760 | Pr₇O₁₂ | Pr₆O₁₁ |
| 980 | Pr₇O₁₂ | Pr₆O₁₁ |
| 1040 | Pr₇O₁₂ | Pr₆O₁₁ |
| Data synthesized from multiple sources indicating general trends. |
Experimental Protocols
Protocol 1: General Procedure for Calcination of Pr(OH)₃ to Pr₆O₁₁
-
Preparation: Place a known amount of dry Pr(OH)₃ powder in a ceramic crucible.
-
Furnace Setup: Place the crucible in a programmable muffle furnace.
-
Heating:
-
Set the target calcination temperature (e.g., 800°C).
-
Set the heating rate (a typical rate is 5-10°C/min).
-
Set the dwell time at the target temperature (e.g., 2-4 hours).
-
-
Atmosphere: Ensure the calcination is performed in an air atmosphere.
-
Cooling:
-
For optimal Pr₆O₁₁ formation, program a slow cooling rate (e.g., 5°C/min) back to room temperature.
-
Avoid rapid cooling or quenching unless the intention is to study intermediate phases.
-
-
Sample Recovery: Once the furnace has cooled to room temperature, carefully remove the crucible containing the final Pr₆O₁₁ product.
Protocol 2: Characterization of the Calcined Product
-
X-ray Diffraction (XRD):
-
Grind a small amount of the calcined powder to ensure homogeneity.
-
Mount the powder on a sample holder.
-
Collect the XRD pattern over a suitable 2θ range (e.g., 20-80 degrees).
-
Compare the obtained peaks with the standard diffraction pattern for Pr₆O₁₁ (e.g., JCPDS card no. 00-042-1121).
-
-
Scanning Electron Microscopy (SEM):
-
Mount a small amount of the powder on an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a conductive material (e.g., gold or carbon) if it is not sufficiently conductive.
-
Image the sample at various magnifications to observe the particle morphology and size.
-
Visualizations
Caption: Experimental workflow for the conversion of Pr(OH)₃ to Pr₆O₁₁.
Caption: Troubleshooting logic for Pr(OH)₃ to Pr₆O₁₁ conversion.
References
- 1. py.itc.uji.es [py.itc.uji.es]
- 2. "Thermal Decomposition Behavior of Praseodymium Oxides, Hydroxides, and" by Becky L. Treu, William Fahrenholtz et al. [scholarsmine.mst.edu]
- 3. Synthesis of praseodymium hydroxide (Pr(OH)3) and praseodymium oxide (Pr6O11) nanorods via room temperature aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Praseodymium Hydroxide Synthesis: A Technical Support Center for Scaling Up
Welcome to the Technical Support Center for Praseodymium Hydroxide (B78521) Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up the production of praseodymium hydroxide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to support your research and development efforts.
Troubleshooting Guide
Scaling up any chemical synthesis presents a unique set of challenges. This guide addresses common issues encountered during the large-scale production of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Pr(OH)₃ Precipitate | Incomplete precipitation due to incorrect pH. | Ensure the pH of the reaction mixture is optimized for this compound precipitation, typically in the neutral to slightly alkaline range. Gradual addition of the precipitating agent with vigorous stirring can improve precipitation efficiency.[1][2] |
| Loss of praseodymium during impurity removal steps. | If impurities like iron or aluminum are precipitated at lower pH values before this compound, there can be co-precipitation or adsorption of praseodymium.[1][2] Carefully control the pH during each precipitation stage. | |
| Product Contamination (e.g., Fe, Al, Th, U) | Inadequate separation of praseodymium from other rare earth elements or impurities present in the starting material. | Employ staged precipitation by carefully adjusting the pH to selectively precipitate and remove impurities before precipitating the this compound.[1][3] The use of chelating agents can also be explored to sequester certain impurities. |
| Co-precipitation of other metal hydroxides. | Optimize the precipitation pH specifically for this compound to minimize the co-precipitation of other metal hydroxides that have different solubility profiles. | |
| Inconsistent Particle Size and Morphology | Poor control over nucleation and crystal growth during precipitation. | Control the rate of addition of the precipitating agent, stirring speed, and temperature to ensure homogenous conditions that favor uniform particle growth. The use of seeding crystals can sometimes help in controlling particle size. |
| Aging time and temperature variations. | Consistent aging of the precipitate at a controlled temperature can lead to more uniform particle morphologies. Room-temperature aging has been shown to produce nanorods.[4][5] | |
| Difficulties in Filtration and Washing | Formation of fine, gelatinous precipitates that clog filters. | The addition of flocculants can help agglomerate fine particles, making them easier to filter.[6] Allowing the precipitate to age can also improve its filterability. |
| Inefficient removal of soluble impurities from the filter cake. | Employ thorough washing of the filter cake with deionized water. Multiple washing steps may be necessary. For industrial applications, filter presses are commonly used for dewatering metal hydroxide sludges.[7] | |
| Batch-to-Batch Inconsistency | Variations in raw material quality. | Implement stringent quality control measures for incoming raw materials, including the praseodymium salt solution and the precipitating agent. |
| Lack of precise control over process parameters. | Standardize and automate key process parameters such as reactant concentrations, addition rates, pH, temperature, and mixing speed to ensure reproducibility.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is precipitation. This typically involves reacting a soluble praseodymium salt, such as praseodymium(III) nitrate (B79036), with a base like ammonia (B1221849) water or sodium hydroxide.[9]
Q2: How can I control the morphology of the this compound particles?
A2: The morphology, such as the formation of nanorods, can be influenced by the synthesis method and conditions. Hydrothermal synthesis and controlled aging of the precipitate are known methods to produce nanostructured this compound.[10][11][12]
Q3: What are the key impurities to look out for when scaling up synthesis?
A3: When starting from rare earth ores or concentrates, common impurities include other rare earth elements, as well as non-lanthanide metals like iron, aluminum, and radioactive elements such as thorium and uranium.[3][13]
Q4: How does the choice of precipitating agent affect the final product?
A4: Different precipitating agents can influence the physical characteristics of the precipitate, such as particle size and density, which in turn affects filtration and washing efficiency. Common precipitants include sodium hydroxide, ammonium (B1175870) hydroxide, and oxalic acid (for oxalate (B1200264) precipitation followed by conversion to hydroxide).[2][3]
Q5: What is the importance of the calcination step after synthesizing this compound?
A5: Calcination, which is heating the this compound to high temperatures (e.g., 600°C), is used to convert it into praseodymium oxide (Pr₆O₁₁).[4][10] The oxide is often the desired final product for many applications.
Experimental Protocols
Protocol 1: Lab-Scale Precipitation of this compound
This protocol outlines a basic lab-scale synthesis of this compound via precipitation.
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of praseodymium(III) nitrate (Pr(NO₃)₃) in deionized water.
-
Prepare a 1 M solution of sodium hydroxide (NaOH) in deionized water.
-
-
Precipitation:
-
Place the praseodymium nitrate solution in a beaker with a magnetic stirrer and begin stirring at a moderate speed.
-
Slowly add the sodium hydroxide solution dropwise to the praseodymium nitrate solution.
-
Monitor the pH of the solution continuously. Continue adding NaOH until the pH reaches approximately 9-10.
-
A pale green precipitate of this compound (Pr(OH)₃) will form.
-
-
Aging:
-
Continue stirring the mixture for 1-2 hours at room temperature to allow the precipitate to age and for the particle size to homogenize.
-
-
Filtration and Washing:
-
Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and appropriate filter paper.
-
Wash the filter cake several times with deionized water to remove any remaining soluble salts.
-
-
Drying:
-
Dry the this compound precipitate in an oven at 80-100°C until a constant weight is achieved.
-
Protocol 2: Considerations for Scale-Up
When scaling up the synthesis, the following points should be considered:
-
Reactor Design: Use a baffled reactor with an appropriate impeller to ensure efficient mixing and prevent localized high concentrations of the precipitating agent.
-
Reagent Addition: Implement a controlled addition of the precipitating agent using a metering pump to maintain a consistent rate and avoid rapid pH changes.
-
Process Monitoring and Control: Utilize inline pH and temperature sensors for real-time monitoring and automated control of the reaction conditions.
-
Solid-Liquid Separation: For larger batches, consider using a filter press or centrifuge for more efficient separation and dewatering of the product.[7]
-
Washing Efficiency: Implement a counter-current washing system to minimize water usage while ensuring high purity of the final product.
Data Presentation
The following table summarizes typical process parameters for this compound precipitation. Note that optimal values may vary depending on the specific starting materials and desired product characteristics.
| Parameter | Typical Lab-Scale Value | Considerations for Scale-Up |
| Praseodymium Salt Concentration | 0.1 - 0.5 M | Higher concentrations can increase throughput but may affect particle size control. |
| Precipitating Agent | NaOH, NH₄OH | Choice depends on cost, handling, and potential for ammonium nitrate byproduct.[9] |
| Final pH | 9 - 10 | Precise pH control is critical for selective precipitation and minimizing impurities.[1] |
| Reaction Temperature | Room Temperature | May be elevated in some processes to influence crystal structure and particle size. |
| Aging Time | 1 - 24 hours | Longer aging times can lead to larger, more easily filterable particles.[4] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound and its subsequent conversion to praseodymium oxide.
Logical Relationships in Troubleshooting Scale-Up Challenges
Caption: A diagram illustrating the logical relationships between common problems, their potential causes, and corrective actions when scaling up this compound synthesis.
References
- 1. osti.gov [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. Search Minerals Inc. | Search Minerals Produces High Purity Mixed Rare Earth Oxide Product from the Pilot Plant Operation [searchminerals.ca]
- 4. Synthesis of this compound (Pr(OH)3) and praseodymium oxide (Pr6O11) nanorods via room temperature aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 7. Welcome to FFP Systems [ffpsystems.ca]
- 8. discoveryalert.com.au [discoveryalert.com.au]
- 9. Praseodymium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. discoveryalert.com.au [discoveryalert.com.au]
Technical Support Center: Hydrothermal Synthesis of Rare Earth Hydroxides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrothermal synthesis of rare earth hydroxides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: The synthesized product is amorphous or has low crystallinity.
-
Question: Why is my rare earth hydroxide (B78521) product amorphous instead of crystalline?
-
Answer: Low crystallinity in hydrothermally synthesized rare earth hydroxides can be attributed to several factors. Insufficient reaction time or temperature can prevent the complete crystallization of the product. The presence of impurities or a non-optimal pH can also inhibit crystal growth. Additionally, a very high rate of precipitation can lead to the formation of amorphous materials. It is also known that using certain precursors or solvents can influence the crystallinity of the final product.
-
Question: How can I improve the crystallinity of my product?
-
Answer: To enhance crystallinity, consider the following adjustments to your protocol:
-
Increase Reaction Time and Temperature: Allowing the reaction to proceed for a longer duration (e.g., 12-24 hours) at an elevated temperature (e.g., 120-200 °C) can promote better crystal growth.
-
Optimize pH: The pH of the reaction mixture is a critical parameter. For many rare earth hydroxides, a basic environment is necessary for crystallization. The optimal pH can vary depending on the specific rare earth element and precursors used.[1]
-
Control Precipitation Rate: A slower addition of the precipitating agent can lead to the formation of more ordered crystalline structures.
-
Post-Synthesis Treatment: In some cases, a post-synthesis hydrothermal treatment or mild annealing can improve crystallinity.
-
Issue 2: The particle size and morphology are not as expected (e.g., irregular shapes, aggregation).
-
Question: How can I control the particle size and morphology (e.g., nanorods, nanotubes, nanoplates) of my rare earth hydroxides?
-
Answer: Controlling the morphology of rare earth hydroxides during hydrothermal synthesis is a multi-faceted challenge. Key parameters that influence the final particle shape and size include the choice of rare earth precursor, the type and concentration of the precipitating agent or mineralizer (e.g., NaOH, KOH, NH₃·H₂O), the use of capping agents or surfactants, the reaction temperature and time, and the solvent system.[1][2][3] For instance, the use of structure-directing agents like dodecylamine (B51217) (DDA) has been shown to produce nanorod morphologies.[3][4] The anisotropic crystal structure of rare earth hydroxides can also be exploited to produce one-dimensional nanostructures like nanotubes.[5][6]
-
Question: My particles are heavily aggregated. How can I obtain well-dispersed nanoparticles?
-
Answer: Particle aggregation is a common issue. To achieve better dispersion:
-
Utilize Surfactants or Capping Agents: Molecules like oleic acid, citric acid, or polymers such as PVP can adsorb to the surface of the nanoparticles, preventing them from agglomerating.
-
Adjust pH and Ionic Strength: The surface charge of the particles is pH-dependent. Adjusting the pH to a point where the particles have a high surface charge (either positive or negative) can lead to electrostatic repulsion and better dispersion.
-
Solvent System: The choice of solvent can impact particle dispersion. For example, using a mixture of water and ethanol (B145695) can influence the viscosity and polarity of the medium, affecting particle growth and aggregation.[3]
-
Post-Synthesis Sonication: Applying ultrasonic energy can help to break up soft agglomerates.
-
Issue 3: The final product has an incorrect or impure chemical phase.
-
Question: I obtained a rare earth oxyhydroxide or carbonate instead of the desired hydroxide. Why did this happen?
-
Answer: The formation of undesired phases like oxyhydroxides (REOOH) or hydroxycarbonates (RE(OH)CO₃) is often related to the reaction temperature and the presence of dissolved carbon dioxide. At higher temperatures, rare earth hydroxides can dehydrate to form oxyhydroxides.[7] If the synthesis is performed in the presence of air, dissolved CO₂ can react with the hydroxide to form carbonate species.[8][9]
-
Question: How can I ensure the phase purity of my rare earth hydroxide product?
-
Answer: To obtain phase-pure rare earth hydroxides:
-
Precise Temperature Control: Maintain the reaction temperature within the stability range of the desired hydroxide phase. This often means avoiding excessively high temperatures.
-
Degas Solvents: To prevent carbonate formation, it is advisable to use degassed solvents (e.g., by bubbling with an inert gas like nitrogen or argon) to remove dissolved CO₂.
-
Use of Specific Precursors: The choice of precursors and precipitating agents can influence the final phase. For example, using hexamethylenetetramine (HMT) as a precipitating agent can lead to the formation of layered rare earth hydroxides.[10]
-
Careful Precursor Selection: The nature of the rare-earth precursor can play a crucial role. For instance, different phases can be obtained depending on whether nitrates or chlorides are used as the starting material.[8][9]
-
Quantitative Data Summary
The following table summarizes the influence of key experimental parameters on the characteristics of hydrothermally synthesized rare earth hydroxides, based on findings from various studies.
| Parameter | Value/Range | Effect on Product | Rare Earth Example | Reference |
| Reaction Temperature | 80 - 200 °C | Higher temperatures generally lead to increased crystallinity and can influence morphology. Can also lead to the formation of oxyhydroxides at very high temperatures. | Eu(OH)₃ | [1] |
| Reaction Time | 6 - 24 hours | Longer reaction times typically result in larger particle sizes and improved crystallinity. | La(OH)₃ | [3] |
| pH | 7 - 14 | Strongly influences the crystalline phase and morphology. Alkaline conditions are generally required. | Eu(OH)₃ | [1] |
| Precursor Concentration | 0.01 - 0.5 M | Can affect nucleation and growth rates, thereby influencing particle size. | - | |
| Solvent Ratio (Water/Ethanol) | 100/0 to 0/100 | Affects the viscosity and polarity of the reaction medium, which in turn influences the diffusion of reactants and the final morphology of the nanostructures. | La(OH)₃ | [3] |
| Mineralizer Concentration (e.g., KOH) | - | A key parameter for the formation of highly anisotropic crystal structures like nanotubes. | Y(OH)₃ | [11] |
Detailed Experimental Protocol: Hydrothermal Synthesis of Yttrium Hydroxide (Y(OH)₃) Nanostructures
This protocol provides a general methodology for the synthesis of Y(OH)₃ nanostructures, which can be adapted for other rare earth elements with appropriate modifications.
Materials:
-
Yttrium Nitrate (B79036) Hexahydrate (Y(NO₃)₃·6H₂O)
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Oven
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of Y(NO₃)₃·6H₂O in deionized water to achieve the desired concentration (e.g., 0.1 M).
-
Mineralizer Solution Preparation: Prepare a separate aqueous solution of KOH (e.g., 2 M).
-
Precipitation: While vigorously stirring the yttrium nitrate solution, slowly add the KOH solution dropwise until a white precipitate is formed and the desired pH is reached.
-
Hydrothermal Treatment: Transfer the resulting suspension into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a predetermined duration (e.g., 12 hours).
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by centrifugation.
-
Washing: Wash the collected product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 60 °C) for several hours.
Visualizations
Caption: Troubleshooting workflow for hydrothermal synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A facile hydrothermal approach to the synthesis of nanoscale rare earth hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A facile hydrothermal approach to the synthesis of nanoscale rare earth hydroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrothermal Synthesis of Rare Earth (Tb, Y) Hydroxide and Oxide Nanotubes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrothermal synthesis of LnMnO3 (Ln = Ho–Lu and Y): exploiting amphoterism in late rare-earth oxides - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. New Insights in the Hydrothermal Synthesis of Rare-Earth Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
influence of precipitating agent on praseodymium hydroxide purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of praseodymium hydroxide (B78521), focusing on the influence of different precipitating agents on its purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common precipitating agents used for the synthesis of praseodymium hydroxide?
A1: The most common precipitating agents for this compound and other rare earth elements are ammonium (B1175870) hydroxide (ammonia water), sodium hydroxide (NaOH), and urea (B33335). Oxalic acid and ammonium hydrogen carbonate are also used, particularly in the context of mixed rare earth oxide production.
Q2: How does the choice of precipitating agent affect the purity of this compound?
A2: The choice of precipitating agent significantly influences the purity of the final this compound product. Strong bases like sodium hydroxide can cause rapid precipitation, which may lead to the co-precipitation of impurities. Weaker bases or agents that allow for homogeneous precipitation, such as urea, can result in a more controlled reaction and potentially higher purity precipitates. For mixed rare earth oxides of neodymium and praseodymium, the purity of the powders precipitated with ammonium hydrogen carbonate and oxalic acid is higher than that produced with sodium hydroxide.[1]
Q3: What is the role of pH in the precipitation of this compound?
A3: pH is a critical parameter in the precipitation of this compound. The solubility of rare earth hydroxides is highly dependent on pH. For praseodymium, precipitation is typically initiated by increasing the pH of a praseodymium salt solution. Precise control of the final pH is crucial to ensure complete precipitation of praseodymium while minimizing the co-precipitation of other metallic impurities that may be present in the solution. Each dissolved metal has a distinct pH at which its optimum hydroxide precipitation occurs.[2]
Q4: Can the morphology of this compound be controlled during precipitation?
A4: Yes, the morphology of the precipitate can be influenced by the choice of precipitating agent and other reaction conditions. For instance, different precipitating agents can lead to variations in particle shape and size distribution.
Troubleshooting Guides
Issue 1: Low Yield of this compound Precipitate
| Possible Cause | Troubleshooting Step |
| Incomplete Precipitation | Ensure the final pH of the solution is optimal for this compound precipitation. The pH should be sufficiently high to minimize the solubility of Pr(OH)₃. |
| Precipitate Loss During Washing | Use a fine filter paper or a centrifuge to separate the precipitate. Wash with deionized water sparingly to remove soluble impurities without significant loss of the product. |
| Incorrect Stoichiometry | Verify the molar ratios of the praseodymium salt and the precipitating agent to ensure a complete reaction. |
Issue 2: Contamination of the this compound Precipitate
| Possible Cause | Troubleshooting Step |
| Co-precipitation of Impurities | Optimize the precipitation pH to selectively precipitate this compound. If other metal ions are present, a fractional precipitation approach by carefully controlling the pH might be necessary. |
| Use of a Strong Base | Consider using a weaker base like ammonium hydroxide or a homogeneous precipitation method with urea to achieve slower, more controlled precipitation, which can reduce impurity incorporation. |
| Inadequate Washing | Thoroughly wash the precipitate with deionized water to remove any soluble impurities adsorbed on the surface of the precipitate. |
Issue 3: Inconsistent Particle Size or Morphology
| Possible Cause | Troubleshooting Step |
| Rapid Precipitation | Control the rate of addition of the precipitating agent. A slower addition rate with vigorous stirring can promote the formation of more uniform particles. |
| Inconsistent Stirring | Ensure consistent and vigorous stirring throughout the precipitation process to maintain a homogeneous reaction mixture. |
| Aging Time | Investigate the effect of aging the precipitate in the mother liquor for a specific period before filtration. This can sometimes lead to more uniform and larger particles. |
Experimental Protocols
Protocol 1: Precipitation of this compound using Ammonium Hydroxide
This protocol is based on the common laboratory synthesis of rare earth hydroxides.
Materials:
-
Praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O)
-
Ammonium hydroxide solution (25-28% NH₃ in H₂O)
-
Deionized water
-
Beakers, magnetic stirrer, pH meter, filtration apparatus
Procedure:
-
Prepare Praseodymium Solution: Dissolve a known amount of praseodymium(III) nitrate hexahydrate in deionized water to create a solution of the desired concentration (e.g., 0.1 M).
-
Precipitation: While vigorously stirring the praseodymium nitrate solution, slowly add ammonium hydroxide solution dropwise.
-
pH Monitoring: Continuously monitor the pH of the solution. Continue adding ammonium hydroxide until the pH reaches a stable value in the desired range (typically pH 8-10 for complete precipitation of rare earth hydroxides).
-
Aging the Precipitate: Allow the suspension to stir for a period (e.g., 1-2 hours) to age the precipitate, which can improve its filterability.
-
Filtration and Washing: Separate the light green precipitate by filtration. Wash the precipitate several times with deionized water to remove any remaining soluble salts.
-
Drying: Dry the this compound precipitate in an oven at a low temperature (e.g., 80-100 °C) to a constant weight.
Protocol 2: Precipitation of this compound using Sodium Hydroxide
This protocol utilizes a strong base for precipitation.
Materials:
-
Praseodymium(III) chloride (PrCl₃) or Praseodymium(III) nitrate (Pr(NO₃)₃)
-
Sodium hydroxide (NaOH) pellets or a standardized NaOH solution
-
Deionized water
-
Beakers, magnetic stirrer, pH meter, filtration apparatus
Procedure:
-
Prepare Praseodymium Solution: Dissolve a known amount of the praseodymium salt in deionized water.
-
Prepare NaOH Solution: Prepare a sodium hydroxide solution of a specific concentration (e.g., 1 M).
-
Precipitation: While stirring the praseodymium solution, slowly add the sodium hydroxide solution. A precipitate of this compound will form.[2]
-
pH Control: Carefully monitor and adjust the final pH of the solution to ensure complete precipitation.
-
Washing: Filter the precipitate and wash it thoroughly with deionized water to remove excess NaOH and any sodium salts formed during the reaction.
-
Drying: Dry the obtained this compound precipitate.
Protocol 3: Homogeneous Precipitation of this compound using Urea
This method relies on the slow hydrolysis of urea to generate hydroxide ions in a controlled manner.
Materials:
-
Praseodymium(III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)
-
Urea (CO(NH₂)₂)
-
Deionized water
-
Beaker, magnetic stirrer with hotplate, thermometer, filtration apparatus
Procedure:
-
Prepare Solution: Dissolve both praseodymium(III) nitrate hexahydrate and a molar excess of urea in deionized water in a beaker.
-
Heating: Gently heat the solution to around 90-95 °C while stirring. As urea hydrolyzes, it will slowly release ammonia (B1221849) and carbon dioxide, gradually increasing the pH of the solution.
-
Precipitation: A uniform precipitate of this compound (or a basic carbonate precursor) will form over a period of several hours.
-
Completion: Continue heating until the precipitation is complete, which can be indicated by a stable pH.
-
Cooling and Filtration: Allow the solution to cool to room temperature. Filter the precipitate and wash it thoroughly with deionized water.
-
Drying: Dry the this compound precipitate.
Data Presentation
Table 1: Comparison of Precipitating Agents on the Purity of Mixed Rare Earth (Nd/Pr) Oxides
| Precipitating Agent | Purity of Nd/Pr Oxide | Observations |
| Sodium Hydroxide (NaOH) | Lower | Tends to co-precipitate other constituent elements from the leach liquor.[1] |
| Ammonium Hydrogen Carbonate (NH₄HCO₃) | Higher | More selective in precipitating rare earth elements.[1] |
| Oxalic Acid (C₂H₂O₄) | Higher | Produces easily filterable and well-crystallized precipitates.[1] |
Note: This data is for mixed Nd/Pr oxides and serves as an indicator of the potential influence of precipitating agents on this compound purity.
Visualizations
Caption: General experimental workflow for the precipitation of this compound.
Caption: Logical relationship between precipitating agents and expected this compound purity.
References
Technical Support Center: Stability of Praseodymium Hydroxide in Aqueous Solutions
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with praseodymium hydroxide (B78521) in aqueous environments. The following sections offer answers to frequently asked questions, troubleshooting for common experimental issues, quantitative data, detailed experimental protocols, and illustrative diagrams.
Frequently Asked Questions (FAQs)
What are the general properties of praseodymium hydroxide?
Praseodymium(III) hydroxide, with the chemical formula Pr(OH)₃, is a light green, gelatinous solid.[1][2] It is considered to be virtually insoluble in water but readily dissolves in acidic solutions.[3][4]
What is the solubility product constant (Ksp) for this compound?
The insolubility of this compound is quantified by its solubility product constant (Ksp), which is approximately 3.39 x 10⁻²⁴.[5] This very small value indicates that only a minute amount of the compound will dissolve in pure water.
How does the pH of an aqueous solution affect the stability of this compound?
The stability of this compound is critically dependent on the pH of the solution:
-
Acidic Conditions (low pH): In an acidic environment, this compound dissolves to form the soluble praseodymium(III) ion (Pr³⁺).[5] The excess hydrogen ions (H⁺) in the acid react with the hydroxide ions (OH⁻) from the dissolved Pr(OH)₃, driving the equilibrium towards further dissolution.
-
Neutral to Alkaline Conditions (higher pH): this compound is most stable and will precipitate from an aqueous solution containing Pr³⁺ ions as the pH increases into the neutral and alkaline range. The hydrolysis of Pr³⁺ ions, the reaction with water to form hydroxy complexes, precedes precipitation. The first hydrolysis constant (log*β₁) for the formation of Pr(OH)²⁺ is approximately -8.94, indicating that this process begins in the slightly acidic to neutral pH range.[6]
What is observed when a base is added to a solution of a praseodymium(III) salt?
Upon the addition of a basic solution, such as ammonia (B1221849) water or sodium hydroxide, to a solution containing a soluble praseodymium(III) salt like praseodymium(III) nitrate (B79036) (Pr(NO₃)₃), a light green precipitate of praseodymium(III) hydroxide will be formed.[2][5]
Is it possible to redissolve this compound once it has precipitated?
Yes, the this compound precipitate can be redissolved. The addition of a sufficiently strong acid will neutralize the hydroxide ions, shifting the solubility equilibrium back towards the formation of the soluble Pr³⁺ ion.[5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Failure to form a precipitate when adding a base. | The pH of the solution may not be high enough to exceed the solubility product. | Continue to add the base while carefully monitoring the pH of the solution. |
| The concentration of the praseodymium(III) ion in the solution is too low. | If possible, increase the concentration of the praseodymium salt in the starting solution. | |
| The presence of strong complexing agents (e.g., EDTA, citrate) that form soluble complexes with Pr³⁺. | The experimental conditions may need to be adjusted to account for these agents, or their removal may be necessary. | |
| The precipitate is difficult to filter. | The this compound precipitate is often gelatinous and colloidal in nature, which can clog filter paper. | Allow the precipitate to "age" in the solution, which can promote the formation of larger, more easily filterable particles. Gentle heating can sometimes aid this process. Alternatively, use a centrifuge to separate the solid from the liquid. |
| The final dried product is not the expected light green color. | The sample may be contaminated with other metal ions. | Ensure high purity of the starting materials and use clean glassware. |
| The this compound may have partially decomposed to an oxide due to excessive heating during the drying process. | Dry the precipitate at a lower temperature, for instance, in a desiccator or under a vacuum. |
Quantitative Data Presentation
The following table summarizes key quantitative data related to the stability of this compound in aqueous solutions.
| Parameter | Value | Conditions |
| Solubility Product (Ksp) of Pr(OH)₃ | 3.39 x 10⁻²⁴ | Standard conditions (25 °C)[5] |
| First Hydrolysis Constant (log*β₁) of Pr³⁺ | -8.94 ± 0.03 | 2 M NaCl medium, 303 K[6] |
| -8.77 ± 0.03 (graphical method) | 2 M NaCl medium, 303 K[6] |
Experimental Protocols
Protocol 1: Synthesis of Praseodymium(III) Hydroxide by Precipitation
This protocol outlines a standard laboratory procedure for the synthesis of praseodymium(III) hydroxide.
Materials:
-
A soluble praseodymium(III) salt (e.g., praseodymium(III) nitrate, Pr(NO₃)₃·6H₂O).
-
A basic solution (e.g., 1 M sodium hydroxide or ammonia water).
-
Deionized water.
-
Standard laboratory glassware (beakers, graduated cylinders).
-
Magnetic stirrer and stir bar.
-
A calibrated pH meter.
-
Filtration apparatus (e.g., Büchner funnel and filter paper) or a centrifuge.
Procedure:
-
Prepare the Praseodymium Solution: Dissolve the praseodymium(III) salt in deionized water to achieve the desired concentration (for example, 0.1 M).
-
Precipitation: Place the praseodymium solution on a magnetic stirrer and begin stirring. Slowly add the basic solution dropwise. A light green precipitate of Pr(OH)₃ will form.[5]
-
pH Adjustment: Continue adding the base until the pH of the solution is in the alkaline range (e.g., pH 9-10) to ensure the complete precipitation of the hydroxide.
-
Aging the Precipitate: To improve the filterability of the precipitate, allow it to age in the solution for several hours, or even overnight.
-
Isolation of the Product: Separate the precipitate from the supernatant by either vacuum filtration or centrifugation.
-
Washing: Wash the collected solid several times with deionized water to remove any residual soluble salts.
-
Drying: Dry the final product at a low temperature to prevent thermal decomposition.
Protocol 2: Determining the Approximate pH of Precipitation
This method can be used to find the pH at which this compound begins to precipitate from a solution of a specific concentration.
Materials:
-
A praseodymium(III) salt solution of known concentration.
-
A standardized dilute basic solution (e.g., 0.1 M NaOH).
-
A calibrated pH meter and electrode.
-
A magnetic stirrer and stir bar.
-
A burette.
Procedure:
-
Setup: Place a known volume of the praseodymium solution in a beaker with a stir bar and immerse the pH electrode.
-
Titration: While stirring, slowly add the basic solution from the burette in small, measured volumes.
-
Observation and Recording: After each addition, record the pH and visually inspect the solution for the first appearance of a persistent cloudiness, which indicates the onset of precipitation.
-
Data Analysis: The pH at which the precipitate first appears is the approximate pH of precipitation for that concentration of praseodymium. A plot of pH versus the volume of base added can provide a more detailed titration curve.
Mandatory Visualizations
Caption: Pr(OH)₃ solubility equilibrium in water.
References
Technical Support Center: Kinetic Study of Praseodymium Hydroxide Thermal Decomposition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the kinetic study of praseodymium hydroxide (B78521) (Pr(OH)₃) thermal decomposition. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TGA curve for Pr(OH)₃ shows an unexpected mass gain at the beginning of the experiment. What could be the cause?
A1: An initial mass gain in the thermogravimetric analysis (TGA) of praseodymium hydroxide is unusual but could be attributed to a few factors. The most likely cause is the reaction of the sample with the purge gas. If you are not using an inert atmosphere, the praseodymium compound might undergo oxidation.[1][2] Another possibility is the presence of impurities in your sample that react with the atmosphere upon heating. Ensure you are using a high-purity inert purge gas like nitrogen or argon and that your sample is properly prepared and handled.[1]
Q2: The decomposition of my Pr(OH)₃ sample seems to occur in multiple overlapping steps, making it difficult to analyze the kinetics. How can I resolve this?
A2: Overlapping decomposition steps are common in multi-stage thermal decomposition processes. To improve the resolution of these steps, you can try the following:
-
Reduce the heating rate: A slower heating rate can often better separate consecutive reactions.[2]
-
Use High-Resolution TGA (Hi-Res™ TGA): This technique automatically adjusts the heating rate in response to changes in the rate of mass loss, providing better separation of overlapping events.
-
Isothermal analysis: Holding the sample at a constant temperature for a period at the beginning of each overlapping step can help differentiate the processes.[2]
Q3: I am getting inconsistent results between different TGA runs of the same Pr(OH)₃ sample. What are the possible sources of this irreproducibility?
A3: Inconsistent TGA results can stem from several sources. Here are some common factors to check:
-
Sample heterogeneity: Ensure your Pr(OH)₃ powder is homogeneous. Differences in particle size or packing in the crucible can affect heat transfer and decomposition kinetics. A small and uniform sample is preferable.[1]
-
Instrument calibration: Regularly calibrate your TGA for both mass and temperature to ensure accuracy.[1]
-
Crucible contamination: Ensure the crucible is clean before each run. Residues from previous experiments can interfere with the results.
-
Gas flow rate: Maintain a consistent and controlled purge gas flow rate, as this can influence the removal of gaseous decomposition products.
Q4: My calculated activation energy for the decomposition of Pr(OH)₃ seems to vary with the extent of conversion (α). Is this normal?
A4: Yes, it is quite common for the activation energy (Ea) of solid-state reactions to vary with the extent of conversion. This variation, often determined using isoconversional methods, can indicate a complex reaction mechanism involving multiple steps. For instance, the initial dehydration may have a different energy barrier than the subsequent dehydroxylation or oxide formation.
Q5: What is the expected thermal decomposition pathway for this compound?
A5: The thermal decomposition of crystalline this compound, Pr(OH)₃, in an air or inert atmosphere generally proceeds through a multi-step process. The typical pathway involves the formation of praseodymium oxyhydroxide (PrOOH) as an intermediate, which then further decomposes to a non-stoichiometric praseodymium oxide (PrOₓ). The final product upon heating to higher temperatures (around 1400°C) is typically Pr₆O₁₁.[3]
Q6: What are some common instrumental issues that can affect my TGA measurements?
A6: Several instrumental factors can lead to inaccurate results:
-
Baseline drift: This can be caused by buoyancy effects as the furnace temperature changes the density of the purge gas.[1] Running a blank with an empty crucible under the same conditions can help correct for this.
-
Sample holder falling off: At very high temperatures, the adhesive holding the sample holder can degrade, causing it to detach.[4]
-
Contamination of the balance or furnace: Smoke, dust, or sample residues can accumulate and affect the accuracy of the balance. Regular cleaning is essential.[4]
-
Incorrect gas flow: A blocked or inconsistent gas flow can lead to fluctuations in the TGA curve.[5]
Quantitative Data Presentation
| Compound | Decomposition Step | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Model (f(α)) |
| La(OH)₃ | La(OH)₃ → LaOOH + H₂O | Isothermal TGA | 76 | Not Reported | Not Reported |
| La(OH)₃ | La(OH)₃ → LaOOH + H₂O | KAS (Isoconversional) | Varies with α (See Note 1) | Varies with α (See Note 1) | Model-free |
Note 1: In the Kissinger-Akahira-Sunose (KAS) isoconversional method, the activation energy (Ea) and pre-exponential factor (A) are calculated at different degrees of conversion (α). For the decomposition of La(OH)₃, these values are not constant, indicating a complex, multi-step reaction mechanism. The specific values would be presented as a plot of Ea and log(A) versus α.
Experimental Protocols
This section provides a detailed methodology for conducting a kinetic study of this compound thermal decomposition using thermogravimetric analysis.
Objective: To determine the kinetic parameters (activation energy, pre-exponential factor, and reaction model) for the thermal decomposition of Pr(OH)₃ using non-isothermal TGA.
Materials and Equipment:
-
This compound (Pr(OH)₃) powder
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas (purge gas)
-
Alumina or platinum crucibles
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Ensure the Pr(OH)₃ sample is a fine, homogeneous powder.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible using an analytical balance.[1] An even distribution of the sample at the bottom of the crucible is important for uniform heating.
-
-
Instrument Setup:
-
Place the crucible containing the sample onto the TGA's automatic sample loader or manually place it on the balance mechanism.
-
Set the purge gas (nitrogen or argon) to a constant flow rate, typically between 20-50 mL/min, to ensure an inert atmosphere and to carry away decomposition products.[6]
-
Close the furnace.
-
-
TGA Measurement (Isoconversional Method):
-
To apply isoconversional methods like Ozawa-Flynn-Wall (OFW) or Kissinger-Akahira-Sunose (KAS), a series of experiments at different heating rates are required.
-
Program the TGA to heat the sample from ambient temperature to approximately 800°C.
-
Conduct separate runs at a minimum of three different linear heating rates (e.g., 5, 10, 15, and 20 K/min).[7]
-
Record the mass loss as a function of temperature for each run.
-
-
Data Analysis:
-
Plot the mass loss (%) versus temperature (°C) to obtain the TGA curves for each heating rate.
-
Calculate the extent of conversion (α) as a function of temperature, where α = (m₀ - mₜ) / (m₀ - m), with m₀ being the initial mass, mₜ the mass at time t, and m the final mass.
-
Apply an isoconversional kinetic model (e.g., KAS or OFW) to the data from the different heating rates to determine the activation energy (Ea) as a function of the extent of conversion (α).
-
The pre-exponential factor (A) can also be determined from the isoconversional analysis.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the kinetic study of this compound thermal decomposition.
Caption: Experimental workflow for the kinetic analysis of Pr(OH)₃ thermal decomposition.
Caption: Troubleshooting guide for common issues in TGA of inorganic hydroxides.
References
- 1. Purity Analysis of Inorganic Compounds Using TGA Crucibles [redthermo.com]
- 2. betterceramic.com [betterceramic.com]
- 3. Praseodymium oxide (Pr6O11) | 12037-29-5 | Benchchem [benchchem.com]
- 4. What Are The Common Faults Of Thermogravimetric Analyzer(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 5. COMMON PROBLEM OF THERMOGRAVIMETRIC ANALYZER(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 6. benchchem.com [benchchem.com]
- 7. bath.ac.uk [bath.ac.uk]
Praseodymium Hydroxide Precipitation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of praseodymium hydroxide (B78521) precipitation.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges that may arise during the precipitation of praseodymium hydroxide, offering actionable solutions to improve experimental outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Precipitation Yield | Suboptimal pH: The pH of the solution is critical for maximizing the precipitation of this compound.[1][2] | Carefully adjust the pH of the solution. Studies suggest that the optimal pH for praseodymium recovery can be around 4, while other rare earth hydroxides may precipitate at different pH values.[1][2] It is crucial to monitor and control the pH throughout the process. |
| Incomplete Dissolution of Precursor: The initial praseodymium salt (e.g., praseodymium nitrate) may not have fully dissolved, leading to less available praseodymium for precipitation. | Ensure the complete dissolution of the praseodymium precursor in the chosen solvent (e.g., nitric acid) before adding the precipitating agent.[1][2] | |
| Inappropriate Precipitating Agent: The choice and concentration of the precipitating agent can significantly impact the yield. Common agents include ammonium (B1175870) hydroxide (NH₄OH) and sodium hydroxide (NaOH).[2][3] | Ammonium hydroxide is often preferred as it is volatile and less likely to contaminate the precipitate.[1][2] Experiment with different concentrations of the chosen precipitating agent to find the optimal condition for your specific experimental setup. | |
| Contamination of Precipitate (Co-precipitation) | Presence of Other Rare Earth Elements: Due to their similar chemical properties, other rare earth elements like cerium, neodymium, and lanthanum can co-precipitate with praseodymium.[1][3] | Implement fractional precipitation by carefully controlling the pH. Cerium, for instance, can be precipitated at a lower pH (around 4) after oxidation, allowing for its separation before precipitating praseodymium.[1][2] |
| Presence of Other Metal Ions: Contaminants such as iron can co-precipitate with rare earth hydroxides. | Adjusting the pH to a range where the contaminant's hydroxide is least soluble can help in its removal prior to praseodymium precipitation. For example, iron can be precipitated and removed at a pH of around 4.[3] | |
| Poor Filterability of Precipitate | Fine Particle Size: The precipitated this compound may form very fine particles that are difficult to filter. | Consider aging the precipitate at room temperature, which can promote the formation of larger, more easily filterable nanorods.[4][5] The addition of a flocculant can also increase particle size and improve settling, though it may slightly decrease the purity of the final product.[6] |
| Inconsistent Results | Fluctuations in Experimental Conditions: Variations in temperature, stirring rate, and the rate of addition of the precipitating agent can lead to inconsistent yields and precipitate quality. | Maintain consistent experimental parameters throughout your experiments. Use a temperature-controlled stirrer and add the precipitating agent slowly and at a constant rate to ensure uniform precipitation conditions. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for precipitating this compound?
The optimal pH for this compound precipitation can vary depending on the specific experimental conditions and the presence of other ions. However, some studies indicate that a pH of around 4 can be effective for the recovery of praseodymium, especially in the context of fractional precipitation to separate it from other rare earth elements like lanthanum, which tends to precipitate at a higher pH (around 8.5).[1][2] It is recommended to perform a pH optimization study for your specific system.
2. Which precipitating agent is best for this compound?
Ammonium hydroxide (NH₄OH) is a commonly recommended precipitating agent because it is volatile and less likely to introduce cationic impurities into the final product.[1][2] Sodium hydroxide (NaOH) is another effective precipitating agent, though it may lead to co-precipitation of other metal ions.[3] The choice of precipitating agent may also depend on the subsequent processing steps.
3. How can I improve the purity of my this compound precipitate?
To improve purity, fractional precipitation is a key technique. This involves a step-wise adjustment of the pH to selectively precipitate different rare earth hydroxides. For example, cerium can be oxidized and precipitated at a lower pH before proceeding to precipitate praseodymium.[1][2] Thorough washing of the final precipitate with deionized water is also crucial to remove any soluble impurities.
4. Does temperature affect the precipitation yield?
While the provided search results focus more on pH, temperature is a known factor that can influence the solubility of hydroxides and the kinetics of precipitation. Some syntheses are performed at room temperature, which can influence the morphology of the resulting this compound nanorods.[4][5] For consistent results, it is advisable to control and record the temperature during your experiments.
5. What is a typical precursor for this compound precipitation?
A common precursor is a soluble praseodymium salt, such as praseodymium(III) nitrate (B79036) (Pr(NO₃)₃).[7] The hydroxide is then precipitated by adding a base to the aqueous solution of the salt.
Experimental Protocol: Fractional Precipitation of this compound
This protocol outlines a general procedure for the fractional precipitation of this compound from a mixed rare earth solution, aiming to improve the yield and purity of the final product.
1. Dissolution of the Rare Earth Concentrate:
-
Dissolve the rare earth hydroxide (REOH) concentrate in a solution of nitric acid (HNO₃) to obtain a solution of rare earth nitrates.[1][2] The concentration of the acid may need to be optimized based on the composition of the concentrate.
2. Oxidation and Precipitation of Cerium (if present):
-
Add an oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), to the solution to oxidize Ce(III) to Ce(IV).
-
Adjust the pH to approximately 4 by adding a precipitating agent like sodium carbonate (Na₂CO₃) to selectively precipitate cerium.[1][2]
-
Filter the solution to remove the cerium precipitate.
3. Precipitation of this compound:
-
To the cerium-free filtrate, slowly add a precipitating agent such as ammonium hydroxide (NH₄OH) while continuously monitoring the pH.[1][2]
-
Adjust the pH to the optimal range for praseodymium precipitation, which may be around 4, based on preliminary studies.[1][2]
-
Allow the precipitate to form and settle.
4. Aging and Washing of the Precipitate:
-
For improved filterability and defined morphology, the precipitate can be aged at room temperature.[4][5]
-
Separate the precipitate by filtration.
-
Wash the this compound precipitate thoroughly with deionized water to remove any remaining soluble impurities.
5. Drying:
-
Dry the washed precipitate in an oven at a suitable temperature to obtain the final this compound product.
Visualizing the Process
Experimental Workflow for Fractional Precipitation
References
- 1. researchgate.net [researchgate.net]
- 2. Preliminary Study of the Effect of pH on Ce, Nd, La, Pr Recovery from REOH Concentrate | Scientific.Net [scientific.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of this compound (Pr(OH)3) and praseodymium oxide (Pr6O11) nanorods via room temperature aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 7. Praseodymium(III) hydroxide - Wikipedia [en.wikipedia.org]
Validation & Comparative
Characterization of Praseodymium Hydroxide: A Comparative Guide Using XRD and XPS Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of material properties is paramount. This guide provides a comparative analysis of praseodymium hydroxide (B78521) (Pr(OH)₃) and lanthanum hydroxide (La(OH)₃) through X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS), offering valuable insights into their structural and chemical characteristics.
This document details the experimental protocols for the synthesis and characterization of these rare-earth hydroxides, presenting key data in a clear, comparative format. The provided methodologies and data aim to facilitate reproducible research and aid in the selection of appropriate materials for various applications.
Comparative Analysis of Praseodymium Hydroxide and Lanthanum Hydroxide
This compound and lanthanum hydroxide both crystallize in a hexagonal structure. Their structural and electronic properties, however, exhibit subtle differences that can be elucidated by XRD and XPS.
X-ray Diffraction (XRD) Analysis
XRD is a powerful technique for determining the crystallographic structure of a material. For both Pr(OH)₃ and La(OH)₃, the diffraction patterns confirm a hexagonal crystal system. The precise peak positions and their corresponding Miller indices (hkl) provide a fingerprint for each compound.
| This compound (Pr(OH)₃) | Lanthanum Hydroxide (La(OH)₃) |
| 2θ (°) (hkl) | 2θ (°) (hkl) |
| 16.2 (100) | 15.8 (100) |
| 28.2 (101) | 27.5 (110) |
| 31.7 (200) | 28.1 (101) |
| 39.8 (201) | 39.8 (201) |
| 48.9 (211) | 43.4 (210) |
| 51.5 (300) | 48.8 (112) |
| Note: Peak positions can vary slightly depending on the experimental conditions and sample preparation. |
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS provides information about the elemental composition and chemical states of the atoms within the near-surface region of a material.
This compound (Pr(OH)₃)
The XPS spectrum of Pr(OH)₃ is characterized by the Pr 3d and O 1s core levels. The Pr 3d spectrum typically shows two main peaks, 3d₅/₂ and 3d₃/₂, corresponding to the Pr(III) oxidation state.[1] The O 1s spectrum can be deconvoluted into components representing the hydroxide (M-OH) and adsorbed water.
Lanthanum Hydroxide (La(OH)₃)
Similarly, the XPS analysis of La(OH)₃ reveals the La 3d and O 1s core levels. The La 3d spectrum exhibits characteristic satellite peaks that are sensitive to the chemical environment of the lanthanum atoms. The main peaks are attributed to the La(III) oxidation state. The O 1s spectrum is also composed of contributions from the hydroxide groups and surface-adsorbed water molecules.
| Element | Core Level | This compound (Pr(OH)₃) Binding Energy (eV) | Lanthanum Hydroxide (La(OH)₃) Binding Energy (eV) | Interpretation |
| Pr | 3d₅/₂ | ~933.2 | - | Pr(III) oxidation state[1] |
| Pr | 3d₃/₂ | ~953.7 | - | Pr(III) oxidation state[1] |
| La | 3d₅/₂ | - | ~835.0 | La(III) oxidation state |
| La | 3d₃/₂ | - | ~851.8 | La(III) oxidation state |
| O | 1s | ~531.5 | ~531.2 | M-OH (Hydroxide) |
| O | 1s | ~533.0 | ~532.8 | Adsorbed H₂O |
| Note: Binding energies can be influenced by instrument calibration and sample charging. |
Experimental Protocols
Reproducible synthesis and characterization are crucial for obtaining reliable data. The following sections detail the methodologies for preparing and analyzing this compound.
Synthesis of this compound Nanorods (Hydrothermal Method)
This protocol describes a common method for synthesizing Pr(OH)₃ nanorods.
-
Precursor Preparation: Dissolve a stoichiometric amount of praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O) in deionized water to form a precursor solution.
-
Precipitation: Add a precipitating agent, such as a solution of sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), dropwise to the precursor solution under vigorous stirring until a pH of approximately 10-12 is reached. A greenish precipitate of this compound will form.
-
Hydrothermal Treatment: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 120°C and 180°C for a duration of 12 to 24 hours.
-
Washing and Collection: After the autoclave has cooled to room temperature, collect the precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted reagents and byproducts.
-
Drying: Dry the final product in a vacuum oven at 60-80°C for several hours.
Characterization Methods
-
Instrument: A standard powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Sample Preparation: The dried this compound powder is finely ground and mounted on a sample holder.
-
Data Acquisition: The XRD pattern is typically recorded over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Instrument: An XPS system with a monochromatic Al Kα X-ray source (1486.6 eV).
-
Sample Preparation: A small amount of the dried powder is pressed onto a sample holder.
-
Data Acquisition:
-
A survey scan is first performed to identify the elements present on the surface.
-
High-resolution spectra of the Pr 3d and O 1s regions are then acquired with a pass energy of 20-40 eV to resolve the chemical states.
-
Charge referencing is typically done by setting the adventitious carbon C 1s peak to 284.8 eV.
-
References
A Comparative Guide to the TEM Analysis of Praseodymium Hydroxide Nanostructures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of praseodymium hydroxide (B78521) (Pr(OH)₃) nanostructures, focusing on their synthesis, morphology, and characterization by Transmission Electron Microscopy (TEM). The information presented is intended to assist researchers in selecting and developing Pr(OH)₃ nanomaterials for various applications, including catalysis and potentially in the biomedical field.
Comparison of Praseodymium Hydroxide Nanostructures
While research has predominantly focused on the synthesis and characterization of Pr(OH)₃ nanorods, the formation of other morphologies such as nanotubes and nanosheets is plausible and has been observed for other rare-earth hydroxides. The controlled synthesis of these different nanostructures is crucial as their properties and performance are highly dependent on their morphology.
| Nanostructure | Synthesis Method | Precursor | Key Synthesis Parameters | Dimensions (from TEM) |
| Nanorods | Hydrothermal | Praseodymium Oxide (Pr₂O₃) or Praseodymium Chloride (PrCl₃) | Temperature: ~180°C, Time: 20-48 hours, Alkaline environment (e.g., KOH)[1] | Diameter: 12-30 nm, Length: 30-300 nm[2] |
| Nanorods | Room-Temperature Aging | Praseodymium Nitrate (B79036) (Pr(NO₃)₃) | Precipitation with a base (e.g., NaOH), followed by washing and aging at room temperature.[3][4] | Structurally different from hydrothermally synthesized nanorods, consisting of aggregated crystals.[3][4] |
| Nanotubes | Hypothesized based on other rare-earth hydroxides | Praseodymium salts | Potentially achievable through hydrothermal methods with specific templates or reaction conditions.[5] | Not yet reported for Pr(OH)₃. For Nd(OH)₃, nanotubes with an average diameter of 28±6 nm and a length of approximately 118±10 nm have been synthesized.[5] |
| Nanosheets | Hypothesized based on other rare-earth hydroxides | Praseodymium salts | May be achievable by controlling nucleation and growth kinetics, possibly through the use of specific capping agents or solvents. | Not yet reported for Pr(OH)₃. |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis of nanomaterials. Below are methodologies for the synthesis of Pr(OH)₃ nanorods.
Hydrothermal Synthesis of Pr(OH)₃ Nanorods
This method yields single-crystalline nanorods.
Materials:
-
Praseodymium oxide (Pr₂O₃) or Praseodymium chloride (PrCl₃)
-
Potassium hydroxide (KOH)
-
Distilled water
Procedure:
-
Dissolve the praseodymium precursor in distilled water.
-
Add a concentrated solution of KOH to the precursor solution to create a highly alkaline environment.
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to approximately 180°C for a duration of 20 to 48 hours.[1]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the product repeatedly with distilled water and ethanol (B145695) to remove any unreacted reagents and byproducts.
-
Dry the final Pr(OH)₃ nanorod product in a vacuum oven.
Room-Temperature Aging Synthesis of Pr(OH)₃ Nanorods
This method provides an energy-efficient alternative to the hydrothermal process.[3][4]
Materials:
-
Praseodymium nitrate (Pr(NO₃)₃)
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure:
-
Prepare an aqueous solution of praseodymium nitrate.
-
Slowly add a solution of NaOH to the praseodymium nitrate solution while stirring to induce precipitation of Pr(OH)₃.
-
Continue stirring for a set period to ensure complete precipitation.
-
Collect the precipitate by filtration or centrifugation.
-
Thoroughly wash the precipitate with distilled water to remove residual ions.
-
Age the washed precipitate in an aqueous suspension at room temperature for an extended period (e.g., several days).
-
Collect the aged product by filtration or centrifugation.
-
Dry the final Pr(OH)₃ nanorod product.
TEM Analysis Workflow
Transmission Electron Microscopy is a critical technique for characterizing the morphology, size, and crystal structure of nanostructures.
References
- 1. This compound and oxide nanorods and Au/Pr6O11 nanorod catalysts for CO oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. americanelements.com [americanelements.com]
- 4. Synthesis of this compound (Pr(OH)3) and praseodymium oxide (Pr6O11) nanorods via room temperature aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "SYNTHESIS OF NEODYMIUM OXIDE NANOTUBES VIA CHEMICAL DEPOSITION FOLLOWE" by Odiljon E. ABDURAKHMONOV, Mastura Kh. ARIPOVA et al. [cce.researchcommons.org]
A Comparative Guide to Praseodymium Hydroxide and Cerium Hydroxide as Catalyst Supports
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate support material is a critical determinant of a catalyst's overall performance, influencing its activity, selectivity, and stability. Among the rare-earth materials, cerium-based compounds, particularly cerium (IV) oxide (ceria), have been extensively utilized as catalyst supports due to their unique redox properties and high oxygen storage capacity.[1] However, recent research has highlighted the potential of praseodymium-based materials, which exhibit similar, and in some aspects, superior properties that make them a compelling alternative.
This guide provides an objective comparison of praseodymium hydroxide (B78521) (Pr(OH)₃) and cerium hydroxide (Ce(OH)₃) as catalyst supports. While direct comparative studies on the hydroxides are limited, this analysis draws upon experimental data from their oxide forms (Pr₆O₁₁ and CeO₂) and praseodymium-doped ceria catalysts to provide a comprehensive overview for researchers in catalysis and chemical synthesis.
Core Physicochemical Properties and Catalytic Advantages
Both praseodymium and cerium are lanthanides that can exist in +3 and +4 oxidation states, a property central to their catalytic function. The facile transition between these states (Pr³⁺/Pr⁴⁺ and Ce³⁺/Ce⁴⁺) creates oxygen vacancies in the material's lattice, which are crucial active sites for many catalytic reactions, particularly oxidations.[1][2]
Praseodymium Hydroxide (and its oxide, Pr₆O₁₁):
Praseodymium is gaining attention for its potentially superior redox capabilities. The standard reduction potential of the Pr⁴⁺/Pr³⁺ couple is higher than that of Ce⁴⁺/Ce³⁺, suggesting that praseodymium is more easily reduced.[1] This property can lead to a higher concentration of oxygen vacancies and enhanced oxygen mobility, which are directly linked to improved catalytic performance.[3][4] Studies on gold nanoparticles supported on this compound have shown high activity and stability in the water-gas shift (WGS) and CO oxidation reactions, with performance metrics reportedly higher than comparable ceria-supported catalysts.[2]
Cerium Hydroxide (and its oxide, CeO₂):
Cerium hydroxide serves as a common precursor to ceria (CeO₂), a benchmark catalyst support in applications such as automotive three-way catalysts and various oxidation processes.[1] Its effectiveness stems from its ability to readily release and store lattice oxygen, thereby facilitating the catalytic cycle.[1] The interaction between noble metals and the ceria support is well-documented to enhance catalytic activity by promoting the dispersion of the metal and participating directly in the reaction mechanism.[5]
Quantitative Data Comparison
Table 1: Comparison of Physicochemical Properties
| Property | Praseodymium-Based Support | Cerium-Based Support | Key Insights |
| BET Surface Area | Pr₆O₁₁: ~24 m²/g[6] | CeO₂ (co-precipitation): 58 m²/g[7] | Surface area is highly dependent on the synthesis method. Doping CeO₂ with Pr can increase surface area.[8] |
| Oxygen Vacancy Formation | Lower energy required[4] | Higher energy required[4] | Praseodymium's inclusion in a ceria lattice enhances the formation of oxygen vacancies.[3][4] |
| Redox Potential | Pr⁴⁺/Pr³⁺: ~3.2 V[1] | Ce⁴⁺/Ce³⁺: ~1.72 V[1] | The higher potential for praseodymium suggests it is more readily reduced, promoting oxygen mobility.[1] |
Table 2: Catalytic Performance Data
| Reaction | Catalyst | Performance Metric | Source |
| Water-Gas Shift | Au/Pr(OH)ₓ | TOF = 0.55 s⁻¹ (Considered high compared to Au/CeO₂) | [2] |
| CO Oxidation | Pd/Ce₀.₃Pr₀.₇O₂ | T₅₀% = 511 °C (soot combustion) | [9] |
| CO Oxidation | Pt/CeO₂ | T₅₀% > 100 °C (highly dependent on Pt loading) | [10] |
| Methane Oxidation | Pd/Ce₉₀Pr₁₀ | ~100% conversion at 400°C (dry conditions) | [8] |
| Methane Oxidation | Pd/CeO₂ | ~100% conversion at 400°C (dry conditions) | [8] |
Note: T₅₀% refers to the temperature at which 50% conversion is achieved. TOF stands for Turnover Frequency. The data presented is from different studies and not from direct side-by-side comparisons under identical conditions.
Experimental Protocols
The synthesis method significantly impacts the final properties of the catalyst support. Below are representative protocols for preparing praseodymium and cerium hydroxides.
Protocol 1: Synthesis of this compound (Pr(OH)₃) Nanorods (Precipitation Method)
This protocol describes a simple room-temperature aging process to form Pr(OH)₃ nanorods.
Materials:
-
Praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O)
-
Ammonia (B1221849) solution (NH₃·H₂O)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of Pr(NO₃)₃·6H₂O.
-
Add ammonia solution dropwise to the praseodymium nitrate solution under stirring until precipitation is complete.
-
Wash the resulting precipitate thoroughly with deionized water to remove residual ions.
-
Age the washed precipitate at room temperature for a designated period (e.g., 24-48 hours). During this time, the amorphous precipitate crystallizes into nanorods.[11]
-
Collect the Pr(OH)₃ nanorods by filtration or centrifugation and dry under vacuum.
Protocol 2: Synthesis of Cerium Hydroxide Carbonate (Ce(OH)CO₃) (Solvothermal Method)
This protocol produces a common precursor to CeO₂.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Polyvinylpyrrolidone (PVP)
-
Ethylene (B1197577) glycol (EG)
-
Ammonia solution
-
Deionized water and ethanol
Procedure:
-
Add a dilute ammonia solution dropwise to the mixture with stirring.[11]
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.[11]
-
Heat the autoclave at 180°C for 24 hours.[11]
-
After cooling, separate the precipitate by centrifugation.[11]
-
Wash the product with deionized water and ethanol, and then dry at 50°C for 12 hours to obtain Ce(OH)CO₃.[11][12]
Catalytic Mechanisms and Visualizations
The catalytic activity of both praseodymium and cerium-based supports in oxidation reactions is often described by the Mars-van Krevelen mechanism. This mechanism involves the participation of lattice oxygen from the support in the oxidation of the substrate, followed by the replenishment of the resulting oxygen vacancy by gas-phase oxygen.
The diagrams below illustrate a generalized workflow for catalyst synthesis and the catalytic cycle for CO oxidation, highlighting the role of the support's redox properties.
Caption: General workflow for synthesis, characterization, and testing of catalysts.
Caption: Redox cycle for CO oxidation on Pr and Ce-based supports.
Conclusion
While cerium hydroxide and its oxide form are well-established and highly effective catalyst supports, this compound presents a compelling alternative with the potential for superior performance in certain catalytic applications. The primary advantage of praseodymium lies in its more favorable redox properties, which can lead to a higher concentration of active oxygen vacancy sites and enhanced oxygen mobility.
The choice between these two supports will ultimately depend on the specific requirements of the catalytic process, including the reaction type, operating conditions, and the nature of the active metallic phase. The evidence suggests that for oxidation reactions where the Mars-van Krevelen mechanism is dominant, praseodymium-based supports, or praseodymium-doped ceria, could offer a significant performance advantage. Further direct comparative studies are warranted to fully elucidate the relative merits of these two promising rare-earth catalyst supports.
References
- 1. rua.ua.es [rua.ua.es]
- 2. This compound/gold-supported precursor: a new strategy for preparing stable and active catalyst for the water-gas shift reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iris.polito.it [iris.polito.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Hierarchical Layered Quasi-Triangular Ce(OH)CO3 and Its Thermal Conversion to Ceria with High Polishing Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Basicity of Lanthanide Hydroxides: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the basicity of lanthanide hydroxides across the series, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and professionals in drug development who work with lanthanide elements.
Introduction
The basicity of lanthanide hydroxides, Ln(OH)₃, exhibits a clear and consistent trend across the series from Lanthanum (La) to Lutetium (Lu). Understanding this trend is crucial for various applications, including the separation of lanthanides, the design of catalysts, and the development of lanthanide-based therapeutic agents. The primary factor governing this trend is the phenomenon known as the lanthanide contraction.
The Trend in Basicity
Contrary to some simplified explanations, the basicity of lanthanide hydroxides decreases as the atomic number increases across the series. This means that La(OH)₃ is the most basic, while Lu(OH)₃ is the least basic.
The fundamental reason for this trend is the lanthanide contraction . As we move from La to Lu, the poor shielding of the nuclear charge by the 4f electrons leads to a gradual decrease in the ionic radii of the Ln³⁺ ions. According to Fajan's rule, a smaller cation with a high positive charge (like the heavier lanthanide ions) has a greater polarizing power. This increased polarizing power enhances the covalent character of the bond between the lanthanide ion and the hydroxide (B78521) ion (Ln-OH). An increase in the covalent character of the Ln-OH bond makes it more difficult for the hydroxide to dissociate and release hydroxide ions (OH⁻) into the solution, thus resulting in lower basicity.
Quantitative Comparison of Basicity
The basicity of lanthanide hydroxides can be quantitatively compared by examining their solubility product constants (Ksp). A smaller Ksp value indicates lower solubility, which corresponds to a less ionic character of the metal-hydroxide bond and therefore, lower basicity. The table below summarizes the negative logarithm of the solubility product (pKsp = -log Ksp) for several lanthanide hydroxides. A higher pKsp value signifies a lower Ksp and consequently, lower basicity.
| Lanthanide Hydroxide | Ionic Radius of Ln³⁺ (pm) | pKsp (-log Ksp) |
| La(OH)₃ | 103 | 19.53 - 21.0 |
| Pr(OH)₃ | 99 | 20.92 |
| Eu(OH)₃ | 94.7 | 22.24 |
| Er(OH)₃ | 89 | 22.62 |
| Lu(OH)₃ | 86.1 | 23.05 |
Note: The ionic radii are for a coordination number of 6. The pKsp values are from experimental data under specific conditions and may vary slightly between different sources.
Logical Relationship Diagram
The following diagram illustrates the causal relationship between the electronic structure of lanthanides, the lanthanide contraction, and the resulting trend in the basicity of their hydroxides.
A Comparative Analysis of Praseodymium Hydroxide and Neodymium Hydroxide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and biological interactions of praseodymium hydroxide (B78521) and neodymium hydroxide.
This guide provides a comprehensive comparative study of praseodymium hydroxide [Pr(OH)₃] and neodymium hydroxide [Nd(OH)₃], two trivalent lanthanide hydroxides. While sharing many similarities due to their adjacent positions in the lanthanide series, subtle differences in their electronic configurations and ionic radii give rise to distinct properties and potential applications. This document summarizes key experimental data, provides detailed synthesis protocols, and explores their interactions with biological signaling pathways.
Physicochemical Properties: A Comparative Overview
This compound and neodymium hydroxide are typically encountered as light green and pale violet (or pink) powders, respectively.[1][2] Both compounds are practically insoluble in water but readily dissolve in acidic solutions.[1][2] Their fundamental physicochemical properties are summarized in the table below for a direct comparison.
| Property | This compound (Pr(OH)₃) | Neodymium Hydroxide (Nd(OH)₃) |
| Molecular Weight | 191.93 g/mol [3] | 195.27 g/mol [4] |
| Appearance | Light green solid[3] | Pale violet or pinkish-blue solid[4][5] |
| Crystal Structure | Hexagonal (P6₃/m space group)[6] | Hexagonal (isostructural with Pr(OH)₃) |
| Lattice Parameters | a = 6.47 Å, c = 3.76 Å[6] | a = 6.422 Å, c = 3.738 Å |
| Solubility Product (Ksp) | 3.39 x 10⁻²⁴[1][3][7] | 3.24 x 10⁻²² (pKsp = 21.49)[8] |
| Magnetic Properties | Paramagnetic (Pr³⁺ ion) | Antiferromagnetic ordering at ~265 mK[9][10] |
Synthesis Protocols
The most common methods for synthesizing praseodymium and neodymium hydroxides are precipitation and hydrothermal synthesis. Below are detailed experimental protocols for each.
Experimental Protocol 1: Precipitation Synthesis of Pr(OH)₃
This protocol describes a straightforward precipitation method for the synthesis of this compound.
Materials:
-
Praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O)
-
Ammonia (B1221849) solution (NH₃·H₂O)
-
Deionized water
-
Beakers, magnetic stirrer, filtration apparatus
Procedure:
-
Prepare a 0.1 M solution of praseodymium(III) nitrate by dissolving the appropriate amount of Pr(NO₃)₃·6H₂O in deionized water.
-
While stirring the praseodymium nitrate solution, slowly add a 1 M ammonia solution dropwise.
-
Continue adding the ammonia solution until a light green precipitate of this compound is formed and the pH of the solution reaches approximately 9-10.
-
Allow the precipitate to age in the mother liquor for a few hours to improve crystallinity.
-
Filter the precipitate using a filtration apparatus and wash it several times with deionized water to remove any unreacted salts.
-
Dry the resulting this compound powder in an oven at 80°C overnight.
Experimental Protocol 2: Hydrothermal Synthesis of Nd(OH)₃ Nanorods
This protocol, adapted from Phuruangrat et al., describes the hydrothermal synthesis of neodymium hydroxide nanorods.[11]
Materials:
-
Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Teflon-lined stainless-steel autoclave, magnetic stirrer, filtration apparatus
Procedure:
-
Prepare a 0.01 M aqueous solution of Nd(NO₃)₃.
-
Adjust the pH of the solution to 10 by the dropwise addition of a 3 M NaOH solution while stirring.
-
Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 180°C for 20 hours.
-
After cooling to room temperature, filter the product and wash it thoroughly with deionized water and ethanol.
-
Dry the obtained Nd(OH)₃ nanorods in an oven at 60-80°C.
Thermal Decomposition
The thermal decomposition of both hydroxides ultimately yields their respective oxides, which are technologically important materials. The decomposition of neodymium hydroxide has been shown to proceed in distinct steps.[11] Initially, adsorbed water is removed between 45-270°C, followed by the decomposition of Nd(OH)₃ to NdOOH between 270-430°C.[11] The final conversion to hexagonal Nd₂O₃ occurs between 430-650°C.[11]
This compound follows a similar decomposition pathway: Pr(OH)₃ → PrOOH → Pr₆O₁₁.[2] The complete conversion to the stable praseodymium oxide (Pr₆O₁₁) can occur at temperatures up to 1400°C.[1]
| Decomposition Stage | This compound | Neodymium Hydroxide |
| Dehydration | Gradual loss of adsorbed water | 45-270°C[11] |
| Formation of Oxyhydroxide | Pr(OH)₃ → PrOOH | 270-430°C (Nd(OH)₃ → NdOOH)[11] |
| Formation of Oxide | PrOOH → Pr₆O₁₁ (up to 1400°C)[1] | 430-650°C (NdOOH → Nd₂O₃)[11] |
Biological Interactions and Signaling Pathways
Recent studies have begun to shed light on the biological activities of lanthanide-based nanomaterials, including their hydroxides and oxides. While research specifically on praseodymium and neodymium hydroxides is emerging, related compounds have been shown to interact with key cellular signaling pathways.
Lanthanide hydroxide nanoparticles have been demonstrated to promote angiogenesis, the formation of new blood vessels, through a mechanism involving reactive oxygen species (ROS)-sensitive signaling.[7] Although this study focused on europium and terbium hydroxides, it suggests a class effect for lanthanide hydroxides.
Furthermore, neodymium oxide has been shown to induce liver injury in mice through the activation of the Keap1/Nrf2/HO-1 signaling pathway, which is involved in the cellular response to oxidative stress.[11] Accumulation of neodymium in the liver was found to trigger an inflammatory response and oxidative stress.[11] These findings suggest that neodymium-containing compounds can modulate cellular redox signaling.
Applications
The primary application for both praseodymium and neodymium hydroxides is as precursor materials for the synthesis of their respective oxides. These oxides have a wide range of applications:
-
Catalysis: Praseodymium and neodymium oxides are used as catalysts in various chemical reactions.
-
Ceramics and Glass: They are used as coloring agents in glasses and ceramics, with praseodymium imparting a yellow-green color and neodymium a violet-purple hue.
-
Magnetic Materials: Neodymium is a critical component in high-strength permanent magnets (NdFeB). While the hydroxide is a precursor, this is a major application area for neodymium compounds.
-
Biomedical Applications: The unique optical properties of lanthanide compounds, including their hydroxides, are being explored for applications in bio-imaging and drug delivery.[8]
Conclusion
This compound and neodymium hydroxide, while chemically similar, exhibit subtle but important differences in their physical and magnetic properties. Their synthesis via precipitation and hydrothermal methods is well-established, providing routes to materials with controlled morphologies. Emerging research into their biological activities suggests that these compounds can interact with cellular signaling pathways, opening new avenues for investigation in drug development and nanotoxicology. This guide provides a foundational comparison to aid researchers in the selection and application of these fascinating lanthanide compounds.
References
- 1. "Thermal Decomposition Behavior of Praseodymium Oxides, Hydroxides, and" by Becky L. Treu, William Fahrenholtz et al. [scholarsmine.mst.edu]
- 2. Synthesis of this compound (Pr(OH)3) and praseodymium oxide (Pr6O11) nanorods via room temperature aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neodymium affects the generation of reactive oxygen species via GSK-3β/Nrf2 signaling in the gill of zebrafish. | Read by QxMD [read.qxmd.com]
- 4. Neodymium hydroxide | H3NdO3 | CID 85433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. netsu.org [netsu.org]
- 7. Lanthanide Hydroxide Nanoparticles Induce Angiogenesis via ROS-Sensitive Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optically active neodymium hydroxide surface-functionalized mesoporous silica micro-cocoons for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicological effects of the rare earth element neodymium in Mytilus galloprovincialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. py.itc.uji.es [py.itc.uji.es]
- 11. [The role of Keap1/Nrf2/HO-1 signal pathway in liver injury induced by rare earth neodymium oxide in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Synthesized Praseodymium Hydroxide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized praseodymium hydroxide (B78521), Pr(OH)₃. It also offers a comparative perspective against other lanthanide hydroxides, supported by experimental data and detailed protocols to ensure the integrity of your materials.
I. Comparative Analysis of Purity Validation Methods
The purity of praseodymium hydroxide is assessed by characterizing its crystalline structure, thermal stability, and elemental composition. A multi-technique approach is essential for a comprehensive evaluation. The primary methods employed are X-ray Diffraction (XRD), Thermogravimetric Analysis (TGA), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Table 1: Comparison of Analytical Techniques for Purity Validation of this compound
| Analytical Technique | Purity Aspect Assessed | Advantages | Disadvantages | Limit of Detection (LOD) | Precision (%RSD) | Accuracy (% Recovery) |
| X-ray Diffraction (XRD) | Crystalline phase identification and purity | Non-destructive, provides information on crystal structure and phase homogeneity. | Lower sensitivity to amorphous impurities, detection limit around 1-5% for crystalline impurities.[1][2][3] | ~0.1 - 1 wt% for crystalline phases.[4] | < 5% | Can be highly accurate with proper calibration. |
| Thermogravimetric Analysis (TGA) | Thermal stability, hydration state, and presence of volatile impurities | Highly sensitive to mass changes, provides quantitative information on decomposition and hydration.[5][6] | Does not identify the evolved gases directly. | Dependent on the mass change of the impurity. | < 1% | High accuracy for mass loss determination.[7] |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Elemental composition and trace metallic impurities | Extremely high sensitivity for a wide range of elements, capable of detecting impurities at ppb levels.[8][9] | Destructive, requires sample digestion which can introduce contaminants.[1] | ng/L to µg/L range for most elements.[9] | < 5% | 95-105% with appropriate standards. |
II. Comparison with Alternative Lanthanide Hydroxides
The choice of a specific lanthanide hydroxide in research and development is often dictated by its unique properties. For comparison, we consider cerium hydroxide (Ce(OH)₄) and neodymium hydroxide (Nd(OH)₃), which are frequently studied for applications in catalysis, ceramics, and as precursors for other materials. The purity validation for these alternatives follows similar analytical principles.
Table 2: Purity Validation of Alternative Lanthanide Hydroxides
| Lanthanide Hydroxide | Key Purity Concerns | Typical Analytical Approach | Commercial Purity Levels |
| Cerium Hydroxide (Ce(OH)₄) | Presence of Ce(III), other rare earth impurities. | XRD for phase purity, TGA for decomposition to CeO₂, chemical titration for Ce(IV) content.[10][11][12] | 99% to 99.99% |
| Neodymium Hydroxide (Nd(OH)₃) | Other rare earth impurities (especially Pr), hydration state. | XRD for crystalline phase, TGA to confirm thermal decomposition to Nd₂O₃, ICP-MS for trace impurities.[13][14][15] | 99% to 99.999% |
III. Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable purity data.
A. X-ray Diffraction (XRD) for Crystalline Purity
Objective: To identify the crystalline phase of the synthesized this compound and to detect any crystalline impurities.
Methodology:
-
Sample Preparation:
-
Grind approximately 100-200 mg of the synthesized this compound powder to a fine, homogenous powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a zero-background sample holder. Ensure a flat and smooth surface to minimize instrumental artifacts.
-
-
Instrumental Parameters (Typical):
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 10° - 80°
-
Step Size: 0.02°
-
Scan Speed: 1-2°/minute
-
-
Data Analysis:
-
Identify the diffraction peaks in the obtained pattern.
-
Compare the peak positions and relative intensities with a standard reference pattern for hexagonal Pr(OH)₃ from a crystallographic database (e.g., ICDD PDF-4+).
-
The presence of peaks that do not correspond to the Pr(OH)₃ pattern indicates crystalline impurities.
-
Quantitative phase analysis can be performed using methods like the Rietveld refinement to determine the weight percentage of each crystalline phase.[4]
-
B. Thermogravimetric Analysis (TGA) for Thermal Stability and Composition
Objective: To determine the thermal decomposition pattern of the synthesized this compound, which provides information on its hydration state and the presence of volatile impurities. The decomposition of Pr(OH)₃ to Pr₆O₁₁ is a characteristic process.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).
-
-
Instrumental Parameters (Typical):
-
Atmosphere: Nitrogen or Air (flow rate: 20-50 mL/min)
-
Heating Rate: 10 °C/min
-
Temperature Range: Ambient to 1000 °C
-
-
Data Analysis:
-
Analyze the resulting TGA curve, which plots the percentage of weight loss against temperature.
-
The initial weight loss at lower temperatures (typically < 200 °C) corresponds to the loss of adsorbed or lattice water.
-
The major weight loss step at higher temperatures corresponds to the decomposition of Pr(OH)₃ to praseodymium oxide.
-
Calculate the experimental weight loss and compare it to the theoretical weight loss for the conversion of Pr(OH)₃ to Pr₆O₁₁ (approximately 18.2%). Deviations may indicate impurities or a different stoichiometry.
-
C. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Purity
Objective: To quantify the concentration of the praseodymium and to detect and quantify trace metallic impurities.
Methodology:
-
Sample Preparation (Acid Digestion):
-
Accurately weigh approximately 50-100 mg of the synthesized this compound into a clean Teflon digestion vessel.
-
Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 5 mL HNO₃ and 2 mL HCl).
-
If the sample is difficult to dissolve, microwave-assisted digestion can be employed.[16]
-
After complete dissolution, dilute the sample to a known volume (e.g., 50 mL) with deionized water to bring the analyte concentrations within the linear range of the instrument.
-
-
Instrumental Analysis:
-
Calibrate the ICP-MS instrument using certified multi-element standards.
-
Aspirate the prepared sample solution into the plasma.
-
Monitor the ion signals for praseodymium and a suite of potential impurity elements.
-
-
Data Analysis:
-
Quantify the concentration of praseodymium and trace impurities by comparing the sample signal intensities to the calibration curves.
-
Calculate the purity of the this compound based on the determined praseodymium content and the levels of all detected impurities.
-
IV. Visualizing the Purity Validation Workflow
A systematic workflow ensures all aspects of purity are thoroughly evaluated.
Caption: Workflow for the comprehensive purity validation of synthesized this compound.
References
- 1. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 2. tainstruments.com [tainstruments.com]
- 3. netl.doe.gov [netl.doe.gov]
- 4. Purity Analysis of Inorganic Compounds Using TGA Crucibles [redthermo.com]
- 5. Thermogravimetric Analysis | Oxford Materials Characterisation Service [www-omcs.materials.ox.ac.uk]
- 6. Development and Validation Method for the Determination of Rare Earth Impurities in High Purity Neodymium Oxide by ICP-MS [at-spectrosc.com]
- 7. skztester.com [skztester.com]
- 8. Analysis of Rare Earth Elements by ICP-OES and ICP-MS − Potentials and Limitations - Analytik Jena [analytik-jena.com]
- 9. analytik-jena.com [analytik-jena.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation method of high-purity cerium hydroxide (2010) | Fang Zhongxin | 9 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. rarearthchemicals.com [rarearthchemicals.com]
- 14. Studying the effect of neodymium oxide/hydroxide species formed in plasma on the analysis of heavy rare earth impurities trace in the pure neodymium oxide using HPLC - Tandem ICP-MS [inis.iaea.org]
- 15. chalcogen.ro [chalcogen.ro]
- 16. spectroscopyonline.com [spectroscopyonline.com]
Praseodymium Hydroxide in Catalysis: A Comparative Guide to its Performance Against Other Rare Earth Hydroxides
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterogeneous catalysis, rare earth elements offer a unique combination of electronic and chemical properties that make them valuable components in a variety of catalytic systems. Among these, praseodymium hydroxide (B78521), Pr(OH)₃, has garnered attention for its potential in various catalytic applications. This guide provides an objective comparison of the catalytic performance of praseodymium hydroxide with other rare earth hydroxides, supported by experimental data and detailed protocols.
The Influence of Lanthanide Contraction on Catalytic Properties
A key factor governing the differences in catalytic activity among rare earth hydroxides is the lanthanide contraction . As the atomic number increases across the lanthanide series from lanthanum to lutetium, the ionic radii of the trivalent lanthanide ions (Ln³⁺) steadily decrease.[1] This contraction is due to the poor shielding of the nuclear charge by the 4f electrons.[2]
This decrease in ionic size has a significant impact on the chemical properties of the corresponding hydroxides:
-
Basicity: The basic strength of the rare earth hydroxides decreases from La(OH)₃ to Lu(OH)₃.[2][3] La(OH)₃, with the largest ionic radius, is the most basic, while Lu(OH)₃ is the least basic.[4][5]
-
Covalent Character: As the size of the lanthanide ion decreases, the covalent character of the metal-hydroxide bond increases.[2][3] This affects the bond strength and the ability of the hydroxide to participate in catalytic reactions.
These fundamental differences in basicity and bond character are expected to influence the catalytic performance of this compound compared to its lighter (e.g., lanthanum hydroxide) and heavier counterparts.
Comparative Catalytic Performance
Direct comparative studies of this compound against other rare earth hydroxides in various catalytic reactions are not abundant in the literature. However, existing research provides valuable insights into their relative performance in specific applications.
Photoelectrochemical Water Splitting
A notable study provides a direct quantitative comparison of the photoelectrochemical water-splitting performance of La(OH)₃, Pr(OH)₃, and Nd(OH)₃. The study highlights the role of surface oxygen vacancies and the lanthanide contraction phenomenon in influencing the catalytic activity.
Table 1: Comparative Performance in Photoelectrochemical Water Splitting
| Rare Earth Hydroxide | Saturated Photocurrent Density (mA/cm²) at 0.8 V (vs Ag/AgCl) |
| Lanthanum Hydroxide (La(OH)₃) | ~26 |
| This compound (Pr(OH)₃) | 18 |
| Neodymium Hydroxide (Nd(OH)₃) | 14 |
The data clearly indicates that the photoelectrocatalytic activity decreases from La(OH)₃ to Nd(OH)₃. This trend is attributed to the decreasing basicity and the increasing covalent character of the Ln-OH bond due to the lanthanide contraction. La(OH)₃, being the most basic, exhibits the highest activity. This compound shows an intermediate performance, superior to neodymium hydroxide but less active than lanthanum hydroxide in this specific application. The presence of surface oxygen vacancies also plays a crucial role in the enhanced photoelectrocatalytic activity.
Oxidation Reactions
While direct quantitative comparisons for CO oxidation using pure rare earth hydroxides are limited, studies on praseodymium-containing mixed oxides provide insights. For instance, Pr-doped ceria catalysts have shown high activity for CO oxidation.[1] The unique redox properties of the Pr³⁺/Pr⁴⁺ couple are believed to contribute to the catalytic performance.
Generally, in oxidation catalysis, the ability of the catalyst to facilitate redox cycles and activate oxygen is crucial. The varying electronic structures and redox potentials across the lanthanide series suggest that the performance of their hydroxides would also differ. For reactions favoring more basic sites, earlier lanthanide hydroxides like La(OH)₃ and Pr(OH)₃ are expected to show higher activity.
Experimental Protocols
Synthesis of Rare Earth Hydroxide Nanorods (Hydrothermal Method)
This protocol describes a general hydrothermal method for the synthesis of La(OH)₃, Pr(OH)₃, and Nd(OH)₃ nanorods, adapted from the literature.
Materials:
-
Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Praseodymium(III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)
-
Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O)
-
Ethylenediamine
-
Deionized water
Procedure:
-
In separate beakers, dissolve 1 mmol of the respective rare earth nitrate salt in a mixture of 20 mL of ethanol and 20 mL of ethylenediamine.
-
Stir the solutions for 30 minutes at room temperature.
-
Transfer each solution into a 50 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclaves and heat them at 180°C for 24 hours.
-
After cooling to room temperature, collect the precipitate by centrifugation.
-
Wash the precipitate several times with deionized water and ethanol.
-
Dry the final product at 60°C for 12 hours.
Photoelectrochemical Water Splitting Experiment
This protocol outlines the key steps for evaluating the photoelectrochemical performance of the synthesized rare earth hydroxide catalysts.
Materials and Equipment:
-
Synthesized rare earth hydroxide nanorods
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Nafion solution (5%)
-
Three-electrode electrochemical cell (working electrode: prepared photoanode, counter electrode: platinum wire, reference electrode: Ag/AgCl)
-
1 M Na₂S aqueous solution (electrolyte)
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat
Procedure:
-
Photoanode Preparation:
-
Disperse 10 mg of the rare earth hydroxide powder in a solution of 1 mL of isopropanol (B130326) and 20 µL of 5% Nafion solution.
-
Sonciate the mixture for 30 minutes to form a homogeneous slurry.
-
Deposit the slurry onto a 1x1 cm FTO glass substrate using a doctor-blade technique.
-
Dry the electrode at 80°C for 2 hours.
-
-
Electrochemical Measurements:
-
Assemble the three-electrode cell with the prepared photoanode as the working electrode.
-
Use a 1 M Na₂S solution as the electrolyte.
-
Illuminate the photoanode with simulated solar light.
-
Measure the photocurrent density at a constant potential (e.g., 0.8 V vs. Ag/AgCl) using the potentiostat.
-
Conclusion
This compound demonstrates notable catalytic activity, particularly in photoelectrochemical applications. Its performance, when compared to other rare earth hydroxides, is significantly influenced by its position within the lanthanide series. The phenomenon of lanthanide contraction provides a theoretical framework for understanding the observed trends in catalytic behavior, where basicity and the covalent nature of the metal-hydroxide bond play crucial roles.
The available data suggests that for applications requiring strong basic sites, the lighter rare earth hydroxides such as lanthanum and praseodymium may be more suitable. Conversely, for reactions where a higher degree of covalency or different electronic properties are beneficial, other lanthanide hydroxides might be preferred.
Further research involving direct comparative studies of a wider range of rare earth hydroxides in various catalytic reactions is necessary to fully elucidate their relative merits and to guide the rational design of next-generation catalysts. The detailed protocols provided herein offer a starting point for such investigations.
References
Performance Showdown: Pr(OH)3-Derived Catalysts in Oxidation and Water-Gas Shift Reactions
For researchers, scientists, and drug development professionals seeking advanced catalytic solutions, praseodymium (Pr)-based catalysts, often derived from a praseodymium hydroxide (B78521) [Pr(OH)3] precursor, are demonstrating significant promise in a variety of critical chemical transformations. This guide provides an objective comparison of the performance of these catalysts against common alternatives, supported by experimental data, to inform catalyst selection and development.
Praseodymium's unique redox properties, cycling between Pr³⁺ and Pr⁴⁺ states, and its ability to create oxygen vacancies in metal oxide lattices are key to its catalytic prowess. These characteristics are particularly beneficial in oxidation reactions, such as the oxidation of carbon monoxide (CO) and volatile organic compounds (VOCs), as well as in the water-gas shift (WGS) reaction, a crucial step in producing high-purity hydrogen.
I. Catalytic CO Oxidation: A Comparative Analysis
In the realm of CO oxidation, a critical reaction for pollution control and gas purification, gold nanoparticles supported on praseodymium oxide (Au/Pr₆O₁₁), derived from Pr(OH)₃, have shown exceptional performance.
Table 1: Comparative Performance of Catalysts in CO Oxidation
| Catalyst | Support | CO Conversion (%) at 80°C | Light-off Temperature (T₅₀) (°C) | Reference |
| Au/Pr₆O₁₁ | Pr₆O₁₁ nanorods | ~100 | < 25 | [1][2] |
| Au/CeO₂ | CeO₂ nanoparticles | Lower than Au/Pr₆O₁₁ | ~40-80 | [3][4] |
| Au/Fe₂O₃ | Fe₂O₃ nanoparticles | Lower than Au/Pr₆O₁₁ | ~50-100 | [5] |
The data indicates that Au/Pr₆O₁₁ nanorods exhibit superior catalytic activity for CO oxidation, achieving near-complete conversion at a remarkably low temperature. This enhanced performance is attributed to a synergistic effect between the gold nanoparticles and the Pr₆O₁₁ support, which facilitates the adsorption and activation of CO and oxygen molecules.[2]
Experimental Protocol: CO Oxidation over Au/Pr₆O₁₁ Nanorods
Catalyst Synthesis:
-
Pr(OH)₃ Nanorod Synthesis: Praseodymium hydroxide nanorods are synthesized via a hydrothermal method.[2]
-
Calcination: The Pr(OH)₃ nanorods are calcined in air at 600°C for 2 hours to obtain Pr₆O₁₁ nanorods.[1]
-
Gold Deposition: Gold nanoparticles (8-12 nm) are deposited onto the Pr₆O₁₁ nanorods using a deposition-precipitation method with HAuCl₄ as the gold precursor and NaBH₄ as the reducing agent.[1][2]
Catalytic Activity Testing:
-
Reactor: A fixed-bed flow reactor is typically used.
-
Catalyst Loading: A specific amount of the catalyst is packed into the reactor.
-
Gas Mixture: A feed gas containing CO (e.g., 1 vol%), O₂ (e.g., 20 vol%), and a balance of an inert gas like He or N₂ is passed through the catalyst bed.
-
Temperature Program: The reaction temperature is ramped up from room temperature, and the CO concentration in the effluent gas is monitored using a gas chromatograph or an infrared gas analyzer to determine the conversion rate at different temperatures.
II. Water-Gas Shift (WGS) Reaction: The Praseodymium Advantage
In the water-gas shift reaction (CO + H₂O → CO₂ + H₂), which is vital for hydrogen production and adjusting the H₂/CO ratio in syngas, praseodymium-doped ceria (CeO₂) catalysts have shown improved performance over their undoped counterparts.
Table 2: Performance Comparison of Ni-Based Catalysts in the Water-Gas Shift Reaction
| Catalyst | Support | CO Conversion (%) at 400°C | Activation Energy (kJ/mol) | Reference |
| 1% Ni/CeO₂-5%PrOₓ | Pr-doped CeO₂ | ~90 | 61 | [6] |
| 1% Ni/CeO₂ | Undoped CeO₂ | ~85 | 66 | [6] |
| 1% Ni/CeO₂-5%SmOₓ | Sm-doped CeO₂ | ~95 | 57 | [6] |
The addition of praseodymium to the ceria support enhances the catalytic activity of nickel for the WGS reaction, as evidenced by the higher CO conversion and lower activation energy compared to the undoped Ni/CeO₂ catalyst.[6] This improvement is attributed to the increased reducibility of the support and the promotion of oxygen vacancies, which are active sites for the reaction.[7][8]
Experimental Protocol: Water-Gas Shift Reaction over Ni/CeO₂-PrOₓ
Catalyst Synthesis:
-
Support Synthesis: Pr-doped ceria is prepared by a co-precipitation method using metal nitrate (B79036) precursors and a precipitating agent like urea (B33335) or ammonium (B1175870) hydroxide.[6][8] The resulting precipitate is washed, dried, and calcined.
-
Nickel Impregnation: The Pr-doped ceria support is impregnated with a nickel nitrate solution, followed by drying and calcination to obtain the final catalyst.[6]
Catalytic Activity Testing:
-
Reactor: A fixed-bed flow reactor is employed.
-
Catalyst Loading: A measured amount of the catalyst is placed in the reactor.
-
Feed Gas: A typical feed gas composition for WGS studies is 5% CO, 10% H₂O, with the balance being an inert gas like N₂.[7]
-
Temperature Range: The reaction is typically studied over a temperature range of 200-600°C.[6][8]
-
Analysis: The composition of the outlet gas is analyzed by gas chromatography to determine the CO conversion.
III. Catalytic Oxidation of Volatile Organic Compounds (VOCs)
Praseodymium-containing mixed oxides are also effective catalysts for the total oxidation of VOCs, a critical process for air pollution abatement. Doping ceria with praseodymium has been shown to enhance the catalytic activity for the oxidation of toluene, a model VOC. The improved performance is linked to the increased concentration of surface oxygen vacancies in the Pr-doped catalysts.[9]
IV. Perovskite Catalysts: A Class of Their Own
Praseodymium is a key component in a class of catalysts known as perovskites (with a general formula ABO₃), such as PrCoO₃. These materials exhibit interesting catalytic properties in oxidation reactions. For instance, LaCoO₃, a related perovskite, has shown high activity in CO oxidation and photocatalytic water oxidation.[10][11] The catalytic performance of these materials is highly dependent on their synthesis method and the resulting surface properties.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of catalyst synthesis and the reaction mechanism, the following diagrams are provided.
Conclusion
The evidence strongly suggests that Pr(OH)₃-derived catalysts, particularly praseodymium oxides and Pr-doped mixed oxides, offer significant performance advantages in key catalytic applications. Their enhanced activity, especially at lower temperatures, is a direct result of the unique electronic and structural properties conferred by the praseodymium component. For researchers and industries looking to develop next-generation catalysts for oxidation and hydrogen production, the exploration of praseodymium-based materials presents a compelling and fruitful avenue. Further research focusing on optimizing synthesis methods and understanding the intricate reaction mechanisms at the atomic level will undoubtedly unlock even greater catalytic potential.
References
- 1. This compound and oxide nanorods and Au/Pr6O11 nanorod catalysts for CO oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Water–Gas Shift Activity over Supported Ni and Co Catalysts [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. LaCoO3 acting as an efficient and robust catalyst for photocatalytic water oxidation with persulfate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
structural comparison of hydrothermally synthesized rare earth hydroxides
A Comprehensive Structural Comparison of Hydrothermally Synthesized Rare Earth Hydroxides
Introduction
Rare earth hydroxides [RE(OH)₃] are a significant class of inorganic compounds, serving as crucial precursors for the synthesis of rare earth oxides and other functional materials. Their unique electronic, optical, and magnetic properties, stemming from the 4f electron configuration of lanthanide elements, make them valuable in various applications, including catalysis, phosphors, and advanced ceramics. The hydrothermal synthesis method offers a versatile and efficient route to produce crystalline rare earth hydroxides with controlled morphologies and sizes. This guide provides a detailed , focusing on key crystallographic parameters and morphologies. The information is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and characterization of these materials.
Experimental Protocols
The synthesis and characterization of rare earth hydroxides via the hydrothermal method generally follow a standardized workflow. Below are typical experimental protocols for their synthesis and subsequent structural analysis.
Hydrothermal Synthesis of Rare Earth Hydroxides
A common method for synthesizing rare earth hydroxide (B78521) nanostructures involves the hydrothermal treatment of a rare earth salt solution in the presence of a mineralizer.
1. Precursor Solution Preparation:
-
An aqueous solution of a rare earth salt, typically a nitrate (B79036) or chloride (e.g., La(NO₃)₃·6H₂O, Y(NO₃)₃·6H₂O), is prepared by dissolving the salt in deionized water to a specific concentration (e.g., 0.1 M).
2. Addition of Mineralizer/Precipitating Agent:
-
An alkaline solution, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or ammonium (B1175870) hydroxide (NH₄OH), is added dropwise to the rare earth salt solution under constant stirring.[1] This leads to the formation of a gelatinous precipitate of the rare earth hydroxide. The final pH of the solution is a critical parameter that influences the morphology of the product and is typically adjusted to a value between 9 and 12.[2][3]
3. Hydrothermal Treatment:
-
The resulting suspension is transferred into a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated in an oven to a specific temperature, generally ranging from 100°C to 220°C, for a duration of several hours (e.g., 12-24 hours).[2][4]
4. Product Recovery and Purification:
-
After the hydrothermal reaction, the autoclave is allowed to cool down to room temperature naturally.
-
The solid product is collected by centrifugation or filtration, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in an oven at a moderate temperature (e.g., 60-80°C).[5]
Structural Characterization Techniques
1. X-ray Diffraction (XRD):
-
Powder XRD is the primary technique used to determine the crystal structure, phase purity, and lattice parameters of the synthesized rare earth hydroxides.
-
Data is typically collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 10° to 80°.
-
The obtained diffraction patterns are compared with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS) for phase identification.
2. Scanning Electron Microscopy (SEM):
-
SEM is employed to investigate the morphology, size, and surface features of the synthesized materials.
-
Samples are typically coated with a thin layer of a conductive material (e.g., gold) before imaging to prevent charging.
3. Transmission Electron Microscopy (TEM):
-
TEM provides high-resolution imaging of the nanostructures, allowing for detailed analysis of their size, shape, and crystallinity.
-
Selected Area Electron Diffraction (SAED) patterns obtained from TEM can be used to confirm the single-crystalline nature of the synthesized nanoparticles.
Data Presentation: Structural Comparison
The structural parameters of hydrothermally synthesized rare earth hydroxides are summarized in the tables below. Most of the simple rare earth hydroxides, RE(OH)₃, crystallize in a hexagonal structure with the space group P6₃/m.
Table 1: Crystal Structure and Lattice Parameters of Selected Rare Earth Hydroxides
| Rare Earth Hydroxide | Crystal System | Space Group | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | JCPDS Reference |
| La(OH)₃ | Hexagonal | P6₃/m (176) | 6.547 | 3.854 | 83-2034[6] |
| Nd(OH)₃ | Hexagonal | P6₃/m | - | - | - |
| Sm(OH)₃ | Hexagonal | P6₃/m | - | - | - |
| Eu(OH)₃ | Hexagonal | P6₃/m | - | - | - |
| Gd(OH)₃ | Hexagonal | P6₃/m | - | - | 83-2037[7] |
| Y(OH)₃ | Hexagonal | P6₃/m (176) | 6.2610 | 3.5440 | 83-2042[8] |
Note: Specific lattice parameters for Nd(OH)₃, Sm(OH)₃, and Eu(OH)₃ were not explicitly provided in the searched literature under comparable hydrothermal conditions, but they are known to adopt the same hexagonal structure.
Table 2: Morphological Characteristics of Hydrothermally Synthesized Rare Earth Hydroxides
| Rare Earth Hydroxide | Synthesis Temperature (°C) | Synthesis Time (h) | pH | Morphology | Dimensions |
| La(OH)₃ | - | - | - | Nanorods | Diameter: 40-60 nm, Length: 400-600 nm[6] |
| Nd(OH)₃ | 180 | 20 | 10 | Nanorods | Diameter: 5-10 nm, Length: 20-30 nm[3] |
| Eu(OH)₃ | 80 | 24 | ~11 | Nanotubes | Outer Diameter: 200-300 nm, Inner Diameter: 80-100 nm, Length: 500 nm[2] |
| Eu(OH)₃ | 80 | 24 | ~12 | Nanorods | Diameter: 30-40 nm, Length: 100 nm[2] |
| Gd(OH)₃ | 130 (Microwave-assisted) | 0.33 | 10 | Nanorods | -[7] |
| Y(OH)₃ | 200 | 24 | Near neutral | Nanowire bundles | Diameter: 20-50 nm, Length: up to several µm[8] |
| Y(OH)₃ | - | 2-24 | - | Bar-like | -[4] |
Mandatory Visualization
Discussion of Structural Trends
The data presented in the tables reveal several key structural characteristics of hydrothermally synthesized rare earth hydroxides. The majority of these compounds adopt a hexagonal crystal structure, which is inherently anisotropic. This anisotropy is a driving factor in the formation of one-dimensional nanostructures such as nanorods and nanotubes.
The morphology and dimensions of the resulting nanomaterials are highly sensitive to the experimental conditions. For instance, in the synthesis of Eu(OH)₃, a change in the initial pH of the solution from approximately 11 to 12, while keeping other parameters constant, leads to a morphological transition from nanotubes to nanorods.[2] Similarly, the reaction time and temperature play crucial roles in the crystallinity and growth of the nanoparticles.[4]
A fundamental trend that influences the structural parameters of rare earth compounds across the lanthanide series is the "lanthanide contraction." This refers to the steady decrease in the atomic and ionic radii of the lanthanide elements with increasing atomic number. This contraction is due to the poor shielding of the nuclear charge by the 4f electrons.[9] As a consequence, it is expected that the lattice parameters ('a' and 'c') of the hexagonal RE(OH)₃ structure will decrease progressively from Lanthanum to Lutetium. While the provided data is not exhaustive for a complete series under identical synthesis conditions, the trend is well-established in the literature. This contraction also affects the basicity of the hydroxides, with La(OH)₃ being the most basic and Lu(OH)₃ the least.[10]
Conclusion
The hydrothermal method is a robust and versatile technique for the synthesis of a wide array of rare earth hydroxides with controlled crystal structures and morphologies. The predominant hexagonal crystal structure of RE(OH)₃ compounds facilitates the growth of anisotropic nanostructures. The final morphology, be it nanorods, nanotubes, or nanowires, can be effectively tailored by tuning key synthesis parameters such as temperature, reaction time, and pH. The lanthanide contraction provides an overarching principle that governs the gradual change in the crystallographic parameters across the rare earth series. This guide provides a foundational understanding of the structural properties of these important materials, which can aid researchers in the rational design and synthesis of rare earth-based compounds for various technological and biomedical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. peerj.com [peerj.com]
- 5. ias.ac.in [ias.ac.in]
- 6. atlantis-press.com [atlantis-press.com]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lanthanide contraction - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Praseodymium Hydroxide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Praseodymium hydroxide (B78521), a compound of the rare earth element praseodymium, requires meticulous disposal procedures to mitigate potential environmental impact and health hazards. This guide provides essential, step-by-step information for the proper disposal of praseodymium hydroxide, fostering a culture of safety and responsibility in the laboratory.
Immediate Safety and Handling Protocols
Before initiating any disposal process, it is crucial to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional, local, state, and federal regulations. When handling this compound, especially in powdered form, appropriate personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment:
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Hand Protection: Use impermeable gloves, such as nitrile rubber.
-
Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is necessary.
-
Body Protection: A lab coat or other protective clothing is recommended to prevent skin contact.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound from aqueous solutions involves its precipitation, followed by secure containment and disposal through a licensed waste management company. This process minimizes the release of praseodymium into the environment.
Experimental Protocol for Precipitation and Disposal:
-
Neutralization and Precipitation: If the this compound is in a solution, the first step is to ensure its complete precipitation. For acidic solutions containing praseodymium ions, adjust the pH to a basic level (typically above 7) by slowly adding a suitable base, such as sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), while stirring continuously. This will precipitate the praseodymium as insoluble this compound.
-
Separation: Once precipitation is complete, separate the solid this compound from the liquid. This can be achieved through filtration or centrifugation.
-
Washing: Wash the collected precipitate with deionized water to remove any soluble impurities.
-
Drying: The washed precipitate should be dried to reduce its volume. This can be done in a drying oven at a suitable temperature, ensuring adequate ventilation.
-
Containment and Labeling: Place the dried this compound powder in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name ("this compound"), the approximate quantity, and any relevant hazard warnings.
-
Licensed Disposal: The sealed container must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular solid waste.
Quantitative Data Summary
While specific regulatory limits for this compound are not widely established and can vary by jurisdiction, the disposal of rare earth elements generally falls under regulations for heavy metal waste. Adherence to local and federal guidelines is crucial.
| Parameter | Recommended Guideline |
| pH for Precipitation | > 7 (alkaline conditions ensure complete precipitation of this compound) |
| Waste Classification | Hazardous Waste (to be confirmed with local and federal regulations) |
| Disposal Method | Incineration or secure landfill via a licensed hazardous waste disposal facility. |
| Regulatory Compliance | All disposal activities must comply with regulations set forth by the Environmental Protection Agency (EPA) and corresponding state and local authorities.[1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the ecosystem. It is the responsibility of every researcher to be knowledgeable about and compliant with the established safety protocols for all chemicals used in their work.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Praseodymium Hydroxide
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals working with praseodymium hydroxide (B78521). Adherence to these protocols is essential for ensuring personal safety and proper material handling.
Researchers, scientists, and drug development professionals are advised to familiarize themselves with these procedures before handling praseodymium hydroxide. This guide will serve as a critical resource for operational planning, from initial handling to final disposal, reinforcing a culture of safety and precision in your laboratory.
Operational Plan: Handling this compound
This step-by-step guide outlines the necessary precautions and procedures for the safe handling of this compound in a laboratory setting.
1. Engineering and Administrative Controls:
-
Ventilation: Always handle this compound powder in a well-ventilated area. A fume hood or a glove box is recommended to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
-
Work Area Demarcation: Clearly label the area where this compound is being handled. Limit access to authorized personnel only.
2. Personal Protective Equipment (PPE):
-
A comprehensive list of required PPE is detailed in Table 1. All personnel must be trained on the proper use and disposal of this equipment.
3. Handling Procedures:
-
Pre-Handling:
-
Inspect all PPE for damage before use.
-
Ensure all necessary handling equipment (spatulas, weighing paper, containers) is clean and readily available.
-
-
During Handling:
-
Avoid direct contact with the skin and eyes.
-
Minimize the creation of dust. Use techniques such as gentle scooping and avoiding rapid movements.
-
If weighing, do so within an enclosure to contain any airborne particles.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.
-
Clean the work area using a wet wipe or a HEPA-filtered vacuum to avoid dispersing dust. Do not use compressed air for cleaning.
-
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated place.
-
Keep the container tightly sealed to prevent absorption of moisture and carbon dioxide from the air
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
